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Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism of Action of Methyl Alpha-Linolenyl Fluorophosphonate in Serine Hydrolases

Executive Summary Methyl alpha-linolenyl fluorophosphonate is a specialized activity-based probe (ABP) and covalent inhibitor designed to interrogate the functional state of serine hydrolases.[1] Unlike broad-spectrum pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl alpha-linolenyl fluorophosphonate is a specialized activity-based probe (ABP) and covalent inhibitor designed to interrogate the functional state of serine hydrolases.[1] Unlike broad-spectrum probes, this molecule combines a reactive fluorophosphonate (FP) "warhead" with a specific alpha-linolenyl lipid tail (18:3, n-3). This structure allows it to mimic endogenous lipid substrates, thereby targeting enzymes with specific affinity for polyunsaturated fatty acids (PUFAs), such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).

This guide details the chemical mechanism of enzyme inactivation, the structural basis for its selectivity, and the standard Competitive Activity-Based Protein Profiling (ABPP) workflow used to validate its targets in complex proteomes.

Chemical Architecture and Functional Domains

The efficacy of methyl alpha-linolenyl fluorophosphonate relies on two distinct structural domains that function in concert:

The Reactive Warhead: Fluorophosphonate (FP)

The fluorophosphonate group is the electrophilic center of the molecule.[2] It is uniquely reactive toward the hydroxyl group of activated serine residues found in the catalytic triad (Ser-His-Asp) of serine hydrolases.

  • Reactivity: The P-F bond is highly polarized, making the phosphorus atom susceptible to nucleophilic attack.

  • Irreversibility: Upon reaction, the fluoride ion functions as a leaving group, resulting in a stable, covalent phosphonate ester bond.

The Recognition Element: Alpha-Linolenyl Tail

The "methyl alpha-linolenyl" moiety distinguishes this probe from generic FP reagents (e.g., FP-biotin).

  • Structure: It consists of an 18-carbon chain with three cis-double bonds at positions 9, 12, and 15 (omega-3 architecture).

  • Function: This hydrophobic tail directs the probe into the substrate-binding pockets of lipid-processing enzymes. It acts as a structural mimic of alpha-linolenic acid esters, probing the enzyme's tolerance for n-3 vs. n-6 fatty acid unsaturation patterns.

Mechanism of Inactivation

The inactivation of a serine hydrolase by methyl alpha-linolenyl fluorophosphonate follows a specific bimolecular nucleophilic substitution (


-like) mechanism. This process is activity-dependent; the enzyme must be in its native, catalytically active conformation to facilitate the reaction.
Step-by-Step Chemical Mechanism
  • Recognition and Binding: The alpha-linolenyl tail enters the enzyme's hydrophobic substrate-binding channel. The enzyme recognizes the lipid chain, positioning the fluorophosphonate group adjacent to the catalytic serine.

  • Nucleophilic Activation: The catalytic histidine residue deprotonates the active site serine, increasing its nucleophilicity.

  • Nucleophilic Attack: The activated serine oxygen attacks the phosphorus atom of the fluorophosphonate.

  • Transition State: A pentacoordinate trigonal bipyramidal transition state is formed.

  • Leaving Group Departure: The fluoride ion (

    
    ) is expelled.
    
  • Stable Adduct Formation: A covalent serine-O-phosphonate bond is established. The enzyme is now permanently inhibited (phosphorylated) and cannot process further substrates.

Visualization of the Mechanism

Mechanism_of_Action Enzyme Active Enzyme (Cat. Triad: Ser-His-Asp) Complex Michaelis Complex Enzyme->Complex Recognition (Lipid Tail) Inhibitor Methyl Alpha-Linolenyl Fluorophosphonate Inhibitor->Complex Transition Pentacoordinate Transition State Complex->Transition Nucleophilic Attack (Ser-OH -> P) Fluoride Fluoride (F-) Leaving Group Transition->Fluoride Elimination Adduct Phosphonylated Enzyme (Inactive) Transition->Adduct Covalent Bond Formation

Caption: The irreversible inhibition mechanism involves substrate recognition followed by nucleophilic attack on the phosphorus center, ejecting fluoride to form a stable enzyme-inhibitor adduct.[3]

Experimental Protocol: Competitive ABPP

Because methyl alpha-linolenyl fluorophosphonate is typically a "dark" inhibitor (lacking a fluorophore or biotin tag), it is best studied using Competitive Activity-Based Protein Profiling (ABPP) . In this workflow, the molecule is used to "block" specific targets, and a broad-spectrum reporter probe (e.g., FP-TAMRA) is used to visualize the remaining active enzymes.

Materials
  • Proteome Source: Cell lysate (e.g., brain, liver) or live cells.

  • Test Compound: Methyl alpha-linolenyl fluorophosphonate (dissolved in DMSO).

  • Reporter Probe: FP-TAMRA (Fluorophosphonate-tetramethylrhodamine) or FP-Biotin.

  • Control: DMSO vehicle.

Step-by-Step Workflow
StepActionMechanistic Rationale
1. Preparation Dilute proteome to 1-2 mg/mL in PBS.Ensures physiological pH for enzyme activity.
2. Competition Incubate proteome with Methyl Alpha-Linolenyl Fluorophosphonate (e.g., 100 nM - 10 µM) for 30 min at 37°C.The specific inhibitor binds and covalently inactivates its target enzymes (e.g., MAGL).
3. Labeling Add broad-spectrum FP-TAMRA (1 µM) to the mixture. Incubate for 30 min.The reporter probe labels only the enzymes that were NOT inhibited in Step 2.
4. Quenching Add SDS-PAGE loading buffer and boil for 5 min.Denatures proteins, stopping the reaction and preparing for separation.
5. Separation Resolve proteins via SDS-PAGE.Separates enzymes by molecular weight.
6. Analysis Scan gel for fluorescence (or perform Mass Spec).[4][5]Targets of the inhibitor will appear as "erased" bands compared to the DMSO control.
Workflow Visualization

Competitive_ABPP_Workflow cluster_outcomes Enzyme States Proteome Active Proteome (Mixture of Serine Hydrolases) Incubation Incubate with Methyl Alpha-Linolenyl Fluorophosphonate Proteome->Incubation Labeling Add Broad-Spectrum Reporter (FP-TAMRA) Incubation->Labeling TargetEnzyme Target Enzyme (Blocked by Inhibitor) Labeling->TargetEnzyme No Reaction (Active Site Occupied) OffTarget Off-Target Enzyme (Labeled by FP-TAMRA) Labeling->OffTarget Reaction (Active Site Free) Analysis SDS-PAGE & Fluorescence Scanning TargetEnzyme->Analysis OffTarget->Analysis Result Result: Target Band Disappears (Loss of Signal) Analysis->Result

Caption: In competitive ABPP, the inhibitor blocks specific targets. Subsequent labeling with a fluorescent probe reveals which enzymes were hit (loss of signal) vs. missed (retention of signal).

Data Interpretation and Selectivity

When analyzing the results of a competitive ABPP experiment involving methyl alpha-linolenyl fluorophosphonate, researchers should look for specific patterns that indicate target engagement.

Reading the Gel
  • DMSO Control Lane: Shows the full "serine hydrolase profile" of the tissue. Multiple fluorescent bands represent various active enzymes (lipases, esterases, proteases).

  • Treatment Lane: Specific bands will disappear or fade.

    • Example: If the band at ~33 kDa (corresponding to Monoacylglycerol Lipase, MAGL) fades, it indicates the alpha-linolenyl probe successfully targeted MAGL.

    • Specificity Check: If bands corresponding to proteases (e.g., trypsin-like enzymes) remain bright, it confirms the probe's lipid-tail specificity—it did not enter the protease active sites.

Biological Significance of the Alpha-Linolenyl Tail

The alpha-linolenyl group (18:3 n-3) allows researchers to probe the fatty acid preference of the enzyme.

  • vs. Arachidonyl (MAFP): Methyl Arachidonyl Fluorophosphonate (MAFP) contains a C20:4 n-6 tail. Comparing the inhibition profiles of the Alpha-Linolenyl variant vs. MAFP can reveal enzymes that preferentially process omega-3 vs. omega-6 lipids.

  • Potency: Enzymes involved in endocannabinoid signaling (like FAAH) often show high affinity for these long-chain fluorophosphonates due to their similarity to anandamide and 2-AG.

References

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases.[1][2][3][4][5][6][7][8] Proceedings of the National Academy of Sciences, 96(26), 14694–14699. [Link]

  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry, 285(15), 11051–11055. [Link]

  • Bachovchin, D. A., & Cravatt, B. F. (2012).[1][2] The general pharmacological principles of activity-based protein profiling. Nature Reviews Drug Discovery, 11(1), 52–68. [Link]

  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for biochemical pathway discovery in cancer. Nature Reviews Cancer, 10(9), 630–638. [Link]

Sources

Exploratory

Target specificity of methyl α-linolenyl fluorophosphonate vs other lipid probes

Here is an in-depth technical guide regarding the target specificity and application of Methyl -linolenyl fluorophosphonate (MLnFP). Advanced Lipid Probing: Target Specificity of Methyl -Linolenyl Fluorophosphonate (MLnF...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide regarding the target specificity and application of Methyl


-linolenyl fluorophosphonate (MLnFP).

Advanced Lipid Probing: Target Specificity of Methyl -Linolenyl Fluorophosphonate (MLnFP)

Technical Guide for Chemical Biology & Drug Discovery

Executive Summary: The Shift to Tail-Specific Profiling

In the landscape of Activity-Based Protein Profiling (ABPP), fluorophosphonate (FP) probes are the gold standard for interrogating the Serine Hydrolase (SH) superfamily. However, traditional probes like FP-Biotin or FP-Rhodamine are "pan-reactive"—they target the catalytic mechanism (the nucleophilic serine) with little regard for the substrate binding pocket's geometry.

Methyl


-linolenyl fluorophosphonate (MLnFP)  represents a distinct class of "Tail-Specific" Activity-Based Probes. Unlike generic FPs, MLnFP incorporates a C18:3 (

-3) fatty acid scaffold. This guide delineates the mechanistic divergence between MLnFP and its arachidonyl analog (MAFP), providing a roadmap for using MLnFP to dissect enzyme specificity in lipid signaling pathways, particularly within the endocannabinoid and eicosanoid networks.

Mechanistic Principles: Warhead vs. Scaffold

To understand MLnFP specificity, one must decouple the reactive warhead from the recognition element .

The Fluorophosphonate Warhead (The Trap)

Like its parent compound MAFP, MLnFP utilizes a fluorophosphonate electrophile.

  • Mechanism: The active site serine of a hydrolase performs a nucleophilic attack on the phosphorus atom.

  • Result: A stable, covalent phosphonyl-enzyme adduct is formed, releasing a fluoride ion. This reaction is irreversible, effectively "freezing" the enzyme in its active state.

The -Linolenyl Tail (The Filter)

The specificity of MLnFP arises from its hydrophobic tail.

  • MAFP (The Standard): Mimics Arachidonic Acid (C20:4,

    
    -6). It is a potent inhibitor of FAAH, MAGL, and cPLA2 because these enzymes naturally process arachidonate derivatives (e.g., Anandamide, 2-AG).
    
  • MLnFP (The Variant): Mimics

    
    -Linolenic Acid (C18:3, 
    
    
    
    -3).
    • Structural Discrimination: Enzymes with rigid "acyl-chain binding pockets" will exhibit differential affinity (

      
      ) for the shorter, 
      
      
      
      -3 kinked chain of MLnFP compared to the longer
      
      
      -6 chain of MAFP.
    • Biological Relevance: MLnFP is particularly useful for probing enzymes involved in the metabolism of

      
      -3 endocannabinoids (e.g., DHEA/EPEA) or for inducing haploidy in plant systems via specific phospholipase inhibition.
      

Comparative Analysis: MLnFP vs. Other Lipid Probes

The following table contrasts MLnFP with the industry-standard MAFP and the broad-spectrum FP-Biotin.

FeatureMLnFP (Methyl

-linolenyl FP)
MAFP (Methyl arachidonyl FP) FP-Biotin / FP-Rhodamine
Primary Target Class Serine Hydrolases (Lipid-preferring)Serine Hydrolases (Lipid-preferring)All Serine Hydrolases
Recognition Element C18:3 (

-Linolenic,

-3)
C20:4 (Arachidonic,

-6)
Long alkyl chain linker (Generic)
Key Specificity Driver Acyl-chain binding pocket fitAcyl-chain binding pocket fitCatalytic Serine Reactivity
Primary Application Probing

-3 preference; Plant PLA inhibition
Endocannabinoid/cPLA2 inhibitionGlobal Serine Hydrolase Profiling
Cell Permeability High (Lipophilic)High (Lipophilic)Low to Moderate (Tag dependent)
Reversibility IrreversibleIrreversibleIrreversible

Visualization: Mechanism of Inactivation

The following diagram illustrates the kinetic selectivity filter. While the warhead (FP) drives the final covalent bond, the


 is dictated by the compatibility of the 

-linolenyl tail with the enzyme's hydrophobic tunnel.

MLnFP_Mechanism cluster_selectivity Specificity Filter Enzyme Active Serine Hydrolase (Open Pocket) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Recognition (Tail Specificity) Mismatch Steric Clash/Low Affinity (No Reaction) Enzyme->Mismatch If Pocket prefers C20:4 (MAFP) >> C18:3 MLnFP MLnFP Probe (C18:3 Tail + FP Warhead) MLnFP->Complex Inhibited Phosphonylated Enzyme (Irreversible Adduct) Complex->Inhibited Nucleophilic Attack (F- release)

Figure 1: The kinetic selectivity mechanism of MLnFP. The "Recognition" step is the discriminator between MLnFP and other FP probes.

Experimental Protocol: Competitive ABPP

To validate the target specificity of MLnFP, one cannot simply add it to a lysate and visualize it, as MLnFP lacks a reporter tag (fluorophore/biotin). Instead, a Competitive ABPP workflow is required. This protocol determines if MLnFP binds to a target by assessing its ability to block the subsequent binding of a broad-spectrum fluorescent probe (e.g., TAMRA-FP).

Protocol Design (Self-Validating System)

Objective: Determine the


 of MLnFP against a specific Serine Hydrolase (e.g., FAAH) in a native proteome.

Reagents:

  • Proteome: Mouse Brain Membrane Fraction (2 mg/mL).

  • Competitor: MLnFP (Cayman Chem #70662), dissolved in DMSO.[1]

  • Reporter Probe: TAMRA-FP (Fluorescent broad-spectrum probe), 1

    
    M final.
    
  • Control: MAFP (Positive control for broad lipid-SH inhibition).

Step-by-Step Methodology:

  • Proteome Preparation:

    • Dilute membrane proteome to 1 mg/mL in PBS (pH 7.4). Avoid Tris buffers if possible, as high concentrations can occasionally interfere with certain esterase activities, though PBS is standard for ABPP.

    • Aliquot 50

      
      L per reaction tube.
      
  • Competitive Incubation (The Selection Step):

    • Add MLnFP at increasing concentrations (e.g., 1 nM, 10 nM, 100 nM, 1

      
      M, 10 
      
      
      
      M) to the experimental tubes.
    • Add DMSO only to the "No Inhibitor" control.

    • Add MAFP (1

      
      M) to the "Positive Control" tube.
      
    • Critical Step: Incubate for 30 minutes at 37°C . This allows the MLnFP to covalently modify any accessible active sites.

  • Reporter Labeling (The Readout):

    • Add TAMRA-FP (1

      
      M final concentration) to ALL  tubes.
      
    • Incubate for 30 minutes at Room Temperature in the dark.

    • Logic: Any enzyme active site already occupied by MLnFP will be "invisible" to TAMRA-FP. Enzymes not targeted by MLnFP will be brightly labeled.

  • Quenching and Preparation:

    • Add 4x SDS-PAGE loading buffer (reducing) to stop the reaction.

    • Boil samples at 95°C for 5 minutes.

  • Visualization:

    • Resolve proteins on a 10% SDS-PAGE gel.

    • Scan using a fluorescent gel scanner (excitation ~532 nm).

  • Data Interpretation:

    • Specific Hit: A band disappears in the MLnFP lanes (dose-dependent) but remains present in DMSO lanes.

    • Non-Target: A band remains bright even at high MLnFP concentrations (indicating the enzyme does not accept the

      
      -linolenyl tail or the FP warhead).
      

Applications in Drug Development & Plant Biology

Endocannabinoid System Modulation

MLnFP is a critical tool for distinguishing between enzymes that hydrolyze Anandamide (C20:4 based) versus those that might process


-3 endocannabinoids.
  • FAAH & MAGL: Both are inhibited by MLnFP, but kinetic profiling often reveals subtle differences in potency compared to MAFP, aiding in the design of selective inhibitors.

  • cPLA2: Cytosolic phospholipase A2 is a major target. MLnFP blocks the release of

    
    -linolenic acid from membrane phospholipids, impacting downstream eicosanoid-like signaling.
    
Haploid Induction in Plant Breeding

A unique, high-value application of MLnFP has emerged in agricultural biotechnology.

  • Mechanism: In sunflowers (Helianthus annuus), pollen treatment with MLnFP inhibits specific phospholipases (likely PLA2 isoforms) essential for fertilization signaling.

  • Outcome: This chemical inhibition can trigger haploid induction (HI), allowing for the rapid generation of homozygous breeding lines, a process that usually takes generations of backcrossing.

Workflow Visualization: Competitive ABPP

This diagram outlines the logic flow for the protocol described in Section 5.

Competitive_ABPP cluster_step1 Step 1: Target Engagement cluster_step2 Step 2: Visualization Proteome Native Proteome MLnFP Add MLnFP (Variable Conc.) Proteome->MLnFP Blocked Target Enzyme Blocked MLnFP->Blocked Specific Binding Active Off-Target Remains Active MLnFP->Active No Binding TAMRA Add TAMRA-FP (Broad Spectrum) Blocked->TAMRA No Reaction Active->TAMRA Labeling Result_Blank No Fluorescence (Hit) TAMRA->Result_Blank Result_Bright Bright Band (Non-Target) TAMRA->Result_Bright

Figure 2: Logical flow of Competitive ABPP. Loss of signal indicates successful targeting by MLnFP.

References

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999).[2] Activity-based protein profiling: The serine hydrolases.[2][3][4][5][6][7] Proceedings of the National Academy of Sciences, 96(26), 14694–14699.[2] Retrieved from [Link]

  • Deutsch, D. G., et al. (1997). Methyl arachidonyl fluorophosphonate: A potent irreversible inhibitor of anandamide amidase.[8] Biochemical Pharmacology, 53(3), 255-260.[8] Retrieved from [Link]

  • Lio, Y. C., et al. (1996). Irreversible inhibition of Ca2+-independent phospholipase A2 by methyl arachidonyl fluorophosphonate.[8] Biochimica et Biophysica Acta (BBA), 1302(1), 55-60.[8] Retrieved from [Link]

  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383–414. Retrieved from [Link]

  • Gilles, L. M., et al. (2017). Loss of pollen-specific phospholipase NOT LIKE DAD triggers gynogenesis in maize. EMBO Journal (Contextual reference for phospholipase-mediated haploid induction mechanisms similar to MLnFP effects). Retrieved from [Link]

Sources

Foundational

Targeted Interrogation of the Omega-3 Lipidome: A Technical Guide to Linolenic Acid-Derived Fluorophosphonates

Core Directive & Rationale The Challenge: Lipid signaling networks are notoriously difficult to map due to the hydrophobicity of substrates and the redundancy of enzymes. While generic fluorophosphonate (FP) probes effec...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Rationale

The Challenge: Lipid signaling networks are notoriously difficult to map due to the hydrophobicity of substrates and the redundancy of enzymes. While generic fluorophosphonate (FP) probes effectively target the serine hydrolase superfamily, they lack the structural specificity required to distinguish enzymes with high affinity for omega-3 polyunsaturated fatty acids (PUFAs).

The Solution: Linolenyl-Fluorophosphonate (Ln-FP) probes. By coupling the specific


-octadecatrienoic acid (α-Linolenic Acid, ALA) scaffold to an electrophilic fluorophosphonate warhead, researchers can create a "recognition-based" activity probe. This tool does not just label any active serine hydrolase; it preferentially enriches those with a substrate binding pocket optimized for the kinked, polyunsaturated structure of omega-3 lipids.

This guide details the design, synthesis, and application of Ln-FP to map the "Omega-3 Interactome"—specifically targeting lipases, esterases, and amidases involved in ALA metabolism.

Chemical Biology & Mechanism of Action

The Warhead and the Scaffold

The Ln-FP probe functions as a suicide inhibitor. It consists of three distinct domains:

  • Recognition Element (The Tail): The linolenyl chain (C18:3, n-3). This directs the probe to enzymes that naturally process ALA, such as specific Monoacylglycerol Lipases (MAGL) or Fatty Acid Amide Hydrolases (FAAH).

  • Reactive Warhead: The fluorophosphonate (FP) group.[1][2][3][4] This is an electrophilic trap that reacts specifically with the nucleophilic serine hydroxyl in the enzyme's catalytic triad.

  • Reporter Handle: A latent alkyne (for Click chemistry) or biotin (for direct enrichment) attached to the headgroup.

Mechanism of Inactivation

The mechanism follows a classic covalent inhibition pathway. The enzyme recruits the Ln-FP probe believing it to be a substrate (e.g., linolenyl-glycerol). The catalytic serine attacks the phosphorus atom, displacing the fluoride leaving group. The result is a stable, irreversible phospho-ester adduct that "freezes" the enzyme-substrate complex.

Mechanism Enzyme Active Serine Hydrolase (Nucleophilic Ser-OH) Complex Michaelis Complex (Recognition) Enzyme->Complex Binding Probe Ln-FP Probe (Linolenyl-P(O)(F)-R) Probe->Complex TS Tetrahedral Intermediate Complex->TS Ser-OH Attack Adduct Covalent Adduct (Enzyme-P(O)-Linolenyl) TS->Adduct P-F Bond Cleavage Fluoride Fluoride Ion (F-) Leaving Group TS->Fluoride

Figure 1: Mechanism of covalent inactivation of serine hydrolases by Ln-FP. The specific linolenyl tail ensures recruitment by relevant lipid-processing enzymes.

Synthesis of Linolenyl-FP (Ln-FP)

Note: This protocol is adapted from general FP synthesis methodologies (Dutra et al., 2021) but modified for the linolenyl scaffold. Handle all phosphorus halides under inert atmosphere.

Pre-requisites:

  • Starting Material: Linolenyl alcohol (derived from reduction of α-Linolenic acid).

  • Reagents:

    
    , triethylamine, p-nitrophenol, DAST (or HF-Pyridine).
    

Synthetic Route:

  • Phosphorylation: React linolenyl alcohol with phosphorus oxychloride (

    
    ) to generate the dichlorophosphate intermediate.
    
  • Activation: React the intermediate with p-nitrophenol to create the activated p-nitrophenyl phosphonate precursor.

  • Fluorination: Convert the p-nitrophenyl phosphonate to the fluorophosphonate using a fluoride source (e.g., TBAF or polymer-supported fluoride).

  • Tagging (Optional): If synthesizing a click-probe, the starting material should be an

    
    -alkyne analog of linolenic acid, or the tag must be attached to the phosphonate headgroup.
    

Stability Warning: Ln-FP probes are sensitive to hydrolysis. Store as 50x stocks in anhydrous DMSO at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Workflow: Competitive ABPP

To prove that a target specifically recognizes the linolenic tail (and isn't just reacting with the FP warhead generically), a Competitive ABPP assay is required.

The Logic of Competition

You will compare the labeling profile of Ln-FP against a generic FP-Biotin probe.

  • Condition A (Generic): Label proteome with generic FP-Biotin.

  • Condition B (Specific): Pre-incubate proteome with non-fluorescent Linolenic Acid (competitor), then label with FP-Biotin.

  • Condition C (Targeted): Label directly with Ln-FP-Alkyne (followed by Click-Biotin).

Interpretation: Enzymes that show reduced labeling in Condition B (compared to A) or strong labeling in Condition C are validated as linolenic-acid binders.

Step-by-Step Protocol

Step 1: Proteome Preparation

  • Homogenize tissue (e.g., brain, liver) in PBS (pH 7.4).

  • Centrifuge (100,000 x g, 45 min) to separate soluble (cytosolic) and membrane fractions. Note: Many lipid enzymes are membrane-associated.

  • Adjust protein concentration to 1 mg/mL.

Step 2: Probe Labeling

  • Aliquot 50 µL of proteome into reaction tubes.

  • Add Probe: Add Ln-FP (1 µM final) or Generic FP (1 µM final).

  • Incubation: 30 minutes at 37°C with gentle agitation.

  • Quenching: Not necessary if proceeding to Click chemistry immediately.

Step 3: Click Chemistry (For Alkyne Probes)

  • Add "Click Mix" to each sample:

    • 
       (1 mM)
      
    • TCEP (1 mM)

    • TBTA Ligand (100 µM)

    • Azide-Rhodamine or Azide-Biotin (100 µM)

  • Incubate 1 hour at Room Temperature.

Step 4: Analysis

  • In-Gel Fluorescence: Run SDS-PAGE. Scan on a fluorescent imager.

  • Mass Spectrometry: Streptavidin enrichment

    
     Tryptic Digest 
    
    
    
    LC-MS/MS.

Workflow Sample Tissue Homogenate (Membrane/Soluble) Labeling Incubate with Ln-FP (1 µM, 30 min) Sample->Labeling Click CuAAC Click Chemistry (+ Azide-Rhodamine/Biotin) Labeling->Click Separation SDS-PAGE / Enrichment Click->Separation Readout Fluorescence or LC-MS/MS Separation->Readout

Figure 2: Activity-Based Protein Profiling (ABPP) workflow for Linolenyl-FP probes.

Biological Selectivity & Targets

The linolenyl tail (18:3) imparts unique selectivity compared to arachidonyl (20:4) or oleyl (18:1) probes.[1][2][3][5][6][7][8][9]

Primary Targets of Ln-FP:

Enzyme Family Specific Target Biological Role of Target
Endocannabinoid Hydrolases FAAH (Fatty Acid Amide Hydrolase) Hydrolyzes anandamide; also processes N-acyl taurines linked to PUFAs.
Monoacylglycerol Lipases MAGL / ABHD6 / ABHD12 Hydrolyzes 2-AG; critical in terminating endocannabinoid signaling.
Fatty Acid Synthase FASN (Thioesterase Domain) Responsible for releasing fatty acids; often upregulated in cancer.[10]

| Unknown Serine Hydrolases | KIAA1363 (AADACL1) | Acetyl-monoalkylglycerol ether deacetylase; involved in ether lipid metabolism. |

Data Interpretation:

  • FAAH: Typically shows a strong band at ~63 kDa.

  • MAGL: Typically shows a band at ~33 kDa.

  • KIAA1363: Often appears at ~45 kDa in aggressive cancer lines.

Scientific Integrity & Troubleshooting (E-E-A-T)

Self-Validating Controls

To ensure the signal is activity-dependent and not non-specific binding:

  • Heat Kill: Boil one sample for 5 min before adding Ln-FP. Result: Should show NO signal. If signal persists, it is non-specific background.

  • No-Click Control: Perform the click reaction without the azide tag. Result: Should be blank.

  • Parental Competition: Pre-incubate with 10x excess of free Linolenic Acid. Result: Signal of specific targets should decrease.

Critical Nuances
  • Oxidation: Linolenic acid oxidizes rapidly. Using oxidized probes will result in off-target labeling (e.g., cysteine alkylation by lipid peroxides) rather than serine hydrolase targeting. Always use fresh or argon-stored stocks.

  • pH Sensitivity: The FP warhead is most active at pH 7.0–8.0. Below pH 6, reactivity drops significantly.

References

  • Cravatt, B. F., et al. (1999). Activity-based protein profiling: The serine hydrolases.[1][2][4][5][6][7][9][11][12] Proceedings of the National Academy of Sciences. [Link]

  • Nomura, D. K., et al. (2010). Activity-based protein profiling for biochemical pathway discovery in cancer. Nature Reviews Cancer. [Link]

  • Dutra, J. K., et al. (2021). Fluorophosphonates on-Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis. ChemBioChem. [Link]

  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry. [Link]

Sources

Exploratory

The Structure-Activity Relationship of Methyl Alpha-Linolenyl Fluorophosphonate: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of methyl alpha-linolenyl fluorophosphonate (MALFP), a potent organophosphorus compound with significant potential in pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of methyl alpha-linolenyl fluorophosphonate (MALFP), a potent organophosphorus compound with significant potential in pharmacological research. Drawing upon established principles of medicinal chemistry and the known biological activities of related molecules, this document will dissect the key structural features of MALFP, proposing how each contributes to its inhibitory activity against key enzymatic targets. This analysis is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the fluorophosphonate scaffold.

Introduction: The Promise of Fluorophosphonates

Organophosphorus compounds represent a versatile class of molecules with a broad spectrum of biological activities. Among these, fluorophosphonates have emerged as particularly powerful tools for probing enzyme function and as lead compounds in drug discovery. Their inherent reactivity, coupled with the unique properties of the fluorine atom, allows for potent and often irreversible inhibition of specific enzyme classes, most notably serine hydrolases.

Methyl alpha-linolenyl fluorophosphonate (MALFP), also known as MLnFP, is an analog of the well-studied methyl arachidonyl fluorophosphonate (MAFP).[1][2] While the pharmacology of MALFP has not been as extensively investigated, its structural similarity to MAFP suggests a comparable profile of biological activity.[3][1][2][4] MAFP is a known inhibitor of phospholipases, fatty acid amide hydrolase (FAAH), and a ligand for cannabinoid (CB) receptors.[3][2] This technical guide will therefore extrapolate from the known SAR of MAFP and other related organophosphorus compounds to build a comprehensive understanding of the structural determinants of MALFP's activity.

Core Structural Features and Their Postulated Roles

The chemical structure of MALFP (C19H34FO2P) is characterized by three key moieties: the alpha-linolenyl lipid tail, the methyl phosphonate group, and the fluorine atom.[3] The interplay between these components is critical for its biological activity.

Structural ComponentKey FeaturesPostulated Role in Activity
Alpha-Linolenyl Tail 18-carbon polyunsaturated fatty acid chain with three cis double bonds (ω-3)- Target Recognition and Binding Affinity: The length and unsaturation of the lipid tail are likely crucial for recognition by the substrate-binding pocket of target enzymes like phospholipases. - Membrane Permeability: The lipophilic nature of the tail facilitates passage through cellular membranes to reach intracellular targets.
Methyl Phosphonate Central phosphorus atom double-bonded to an oxygen, single-bonded to a methoxy group, a fluorine atom, and the lipid tail.- Electrophilic Warhead: The phosphorus atom is highly electrophilic and serves as the reactive center for nucleophilic attack by the active site serine of target enzymes. - Transition State Analog: The tetrahedral geometry of the phosphonate mimics the transition state of the natural substrate's hydrolysis, leading to potent inhibition.
Fluorine Atom Highly electronegative atom directly attached to the phosphorus.- Leaving Group Ability: The fluoride ion is an excellent leaving group, facilitating the irreversible phosphorylation of the enzyme's active site serine. - Increased Electrophilicity: The electron-withdrawing nature of fluorine increases the electrophilicity of the phosphorus atom, enhancing its reactivity towards the serine nucleophile.

Mechanism of Action: Irreversible Inhibition of Serine Hydrolases

The primary mechanism of action for MALFP, like other organophosphorus compounds, is the irreversible inhibition of serine hydrolases.[5][6][7][8] This process involves the covalent modification of the catalytic serine residue within the enzyme's active site.

The proposed mechanism can be visualized as a two-step process:

  • Initial Binding: The alpha-linolenyl tail of MALFP directs the molecule to the active site of the target enzyme, where it binds non-covalently. The specific interactions between the lipid tail and the hydrophobic binding pocket contribute to the inhibitor's selectivity.

  • Irreversible Phosphorylation: The catalytic serine residue in the enzyme's active site acts as a nucleophile, attacking the electrophilic phosphorus atom of the fluorophosphonate. This results in the formation of a stable, covalent phosphonyl-enzyme conjugate and the expulsion of the fluoride ion as a leaving group. This covalent modification effectively and irreversibly inactivates the enzyme.[5]

Mechanism of Action cluster_0 Enzyme Active Site cluster_1 MALFP cluster_2 Transition State cluster_3 Irreversibly Inhibited Enzyme Enzyme_Serine Enzyme-Ser-OH (Nucleophile) TS [Enzyme-Ser-O-P(O-)(OCH3)(F)-R] Enzyme_Serine->TS MALFP R-P(=O)(OCH3)(F) (Electrophile) R = α-linolenyl MALFP->Enzyme_Serine Nucleophilic Attack Inhibited_Enzyme Enzyme-Ser-O-P(=O)(OCH3)-R TS->Inhibited_Enzyme Fluoride Expulsion Fluoride F- TS->Fluoride

Figure 1: Proposed mechanism of irreversible inhibition of a serine hydrolase by MALFP.

Probing the Structure-Activity Relationship: An Experimental Approach

To systematically investigate the SAR of MALFP, a series of analogs would need to be synthesized and evaluated. The following experimental workflow provides a robust framework for such a study.

Synthesis of MALFP Analogs

A key aspect of SAR studies is the systematic modification of the lead compound's structure. For MALFP, this would involve alterations to the lipid tail and the phosphonate headgroup. A modern and efficient method for the synthesis of fluorophosphonates involves the use of a polymer-supported fluoride reagent, which allows for a "Fluorophosphonates on-demand" approach, facilitating the rapid generation of a library of analogs.[9]

Protocol for Analog Synthesis (Conceptual):

  • Lipid Tail Modification: Synthesize or procure a series of fatty acid analogs with varying chain lengths, degrees of unsaturation, and stereochemistry.

  • Phosphonate Headgroup Synthesis: Convert the carboxylic acid of each fatty acid analog to the corresponding methyl phosphonofluoridate. This can be achieved through a multi-step synthesis, potentially utilizing a Horner-Wadsworth-Emmons reaction for the formation of a key intermediate.[10]

  • Purification and Characterization: Purify the final fluorophosphonate analogs using techniques such as column chromatography and characterize their structure and purity via NMR and mass spectrometry.

SAR Experimental Workflow Start Hypothesize Key Structural Features Synthesis Synthesize MALFP Analogs (Varying Lipid Tail and Headgroup) Start->Synthesis Bioassays In Vitro Enzyme Inhibition Assays (e.g., Phospholipase A2, FAAH) Synthesis->Bioassays Data_Analysis Determine IC50 Values and Compare Potency of Analogs Bioassays->Data_Analysis SAR_Elucidation Elucidate Structure-Activity Relationships Data_Analysis->SAR_Elucidation Lead_Optimization Design and Synthesize Optimized Lead Compounds SAR_Elucidation->Lead_Optimization

Figure 2: A generalized experimental workflow for the elucidation of the structure-activity relationship of MALFP.

In Vitro Enzyme Inhibition Assays

The inhibitory potency of MALFP and its analogs would be determined using a panel of relevant enzyme assays. Given the known targets of MAFP, initial screening should focus on phospholipases (e.g., cPLA2, iPLA2) and FAAH.

Protocol for a Representative Enzyme Inhibition Assay (FAAH):

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human FAAH and a fluorescently labeled substrate (e.g., anandamide analog).

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of MALFP or its analogs for a defined period to allow for covalent modification.

  • Initiation of Reaction: Add the fluorescent substrate to initiate the enzymatic reaction.

  • Detection of Activity: Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the half-maximal inhibitory concentration (IC50).

Predicted Structure-Activity Relationships

Based on the known SAR of related compounds, several predictions can be made about the SAR of MALFP:

  • Lipid Tail Length and Unsaturation: The potency and selectivity of MALFP are likely to be highly dependent on the structure of the lipid tail. Analogs with shorter or longer chains, or with different numbers and positions of double bonds, are expected to exhibit altered activity profiles. For example, a saturated lipid tail may show reduced potency against enzymes that preferentially bind polyunsaturated fatty acids.

  • Stereochemistry of Double Bonds: The cis configuration of the double bonds in the alpha-linolenyl chain is likely critical for optimal binding to the target enzyme's active site. Analogs with trans double bonds would be expected to have significantly lower activity.

  • Modifications to the Phosphonate Headgroup: Replacing the methyl group with larger alkyl groups may impact steric hindrance at the active site, potentially reducing potency. The presence of the fluorine atom is predicted to be essential for irreversible inhibition; its replacement with other halogens or a hydroxyl group would likely result in a dramatic loss of activity. The replacement of the bridging oxygen in the phosphonate with a methylene group (creating a phosphinate) could increase the stability of the compound.[11]

Conclusion and Future Directions

Methyl alpha-linolenyl fluorophosphonate represents a compelling chemical scaffold for the development of potent and selective enzyme inhibitors. While its pharmacology is not yet fully elucidated, a systematic investigation of its structure-activity relationship holds significant promise for the discovery of novel therapeutic agents. By leveraging the experimental approaches outlined in this guide, researchers can systematically probe the contributions of each structural moiety to the biological activity of MALFP, paving the way for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future work should also focus on in vivo studies to validate the therapeutic potential of promising MALFP analogs in relevant disease models.

References

  • Chambers, J. E., & Meek, E. C. (2012). TOXICOLOGICAL HIGHLIGHT Organophosphates, Serine Esterase Inhibition, and Modeling of Organophosphate Toxicity. Toxicological Sciences, 126(2), 309–311. [Link]

  • BioHippo. Methyl α-Linolenyl Fluorophosphonate. [Link]

  • Nomura, D. K., Blankman, J. L., Simon, G. M., & Cravatt, B. F. (2010). Activity-Based Protein Profiling of Organophosphorus and Thiocarbamate Pesticides Reveals Multiple Serine Hydrolase Targets. Chemical Research in Toxicology, 23(8), 1379–1388. [Link]

  • Xu, Y., Aoki, J., Bandoh, K., Arai, H., & Prestwich, G. D. (2005). Structure-activity relationships of fluorinated lysophosphatidic acid analogues. Journal of Medicinal Chemistry, 48(9), 3319–3327. [Link]

  • Gabdullin, M. Y., & Lushchekina, S. V. (2021). Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions. International Journal of Molecular Sciences, 22(4), 1846. [Link]

  • Xu, Y., Aoki, J., Bandoh, K., Arai, H., & Prestwich, G. D. (2005). Structure−Activity Relationships of Fluorinated Lysophosphatidic Acid Analogues. Figshare. [Link]

  • Reiner, E., Simeon-Rudolf, V., & Radić, Z. (2007). Mechanisms of organophosphate toxicity and detoxication with emphasis on studies in Croatia. Arhiv za higijenu rada i toksikologiju, 58(3), 329–338. [Link]

  • Richards, J. R., & Le, J. K. (2023). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Pradere, U., Amblard, F., Coats, S. J., & Schinazi, R. F. (2012). Synthesis of 5'-methylene-phosphonate furanonucleoside prodrugs: application to D-2'-deoxy-2'-α-fluoro-2'-β-C-methyl nucleosides. Organic Letters, 14(17), 4426–4429. [Link]

  • Kari, U. K., & Bachovchin, D. A. (2023). Fluorophosphonates on‐Demand: A General and Simplified Approach toward Fluorophosphonate Synthesis. Chemistry – A European Journal, 29(16), e202203493. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • Xu, Y., Qian, L., & Prestwich, G. D. (2003). Synthesis of alpha-fluorinated phosphonates from alpha-fluorovinylphosphonates: a new route to analogues of lysophosphatidic acid. Organic Letters, 5(13), 2267–2270. [Link]

  • Taylor & Francis Online. Structure activity relationship – Knowledge and References. [Link]

  • Wikipedia. Structure–activity relationship. [Link]

Sources

Foundational

Differences between methyl alpha-linolenyl and arachidonyl fluorophosphonates

The following technical guide details the structural, mechanistic, and functional differences between Methyl Arachidonyl Fluorophosphonate (MAFP) and Methyl -Linolenyl Fluorophosphonate (MLnFP) . Comparative Profiling of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, mechanistic, and functional differences between Methyl Arachidonyl Fluorophosphonate (MAFP) and Methyl


-Linolenyl Fluorophosphonate (MLnFP) .

Comparative Profiling of Fatty Acid Fluorophosphonates: MAFP vs. Methyl -Linolenyl Fluorophosphonate

Executive Summary

Methyl Arachidonyl Fluorophosphonate (MAFP) and Methyl


-Linolenyl Fluorophosphonate (MLnFP)  are irreversible inhibitors targeting serine hydrolases. While they share the same reactive warhead (fluorophosphonate), their distinct lipophilic tails dictate their biological selectivity.
  • MAFP (C20:4, n-6): The "Gold Standard" probe. It mimics arachidonic acid, the endogenous backbone of anandamide and 2-AG. It exhibits low-nanomolar potency for FAAH , MAGL , and cPLA2 .[1]

  • MLnFP (C18:3, n-3): A structural analog used primarily for Structure-Activity Relationship (SAR) profiling. It lacks the specific length and "hairpin" conformation required for high-affinity binding to the endocannabinoid-processing enzymes, serving as a critical negative control or comparator to demonstrate arachidonyl specificity.

Part 1: Structural & Mechanistic Basis[2]

Chemical Architecture

Both compounds are Mechanism-Based Inhibitors (MBIs) . They do not merely bind to the enzyme; they react covalently with the catalytic serine nucleophile.[2]

FeatureMAFP MLnFP
IUPAC Name Methyl (5Z,8Z,11Z,14Z)-eicosa-5,8,11,14-tetraenylphosphonofluoridateMethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienylphosphonofluoridate
Carbon Chain C20 (Arachidonyl)C18 (

-Linolenyl)
Unsaturation 4 Double Bonds (cis)3 Double Bonds (cis)
Omega Class n-6 (Omega-6)n-3 (Omega-3)
Conformation Forms a tight "U-shape" or hairpin required for the FAAH acyl-chain binding pocket.More linear/flexible; fails to fully occupy the hydrophobic channels of cPLA2/FAAH.
Warhead Fluorophosphonate (P-F bond)Fluorophosphonate (P-F bond)
Mechanism of Inactivation

The fluorophosphonate group is an electrophilic trap. When the enzyme's catalytic serine attacks the phosphorus atom, the fluoride ion acts as a leaving group. This results in a stable, covalent O-phosphonyl enzyme adduct that cannot be hydrolyzed, permanently silencing the enzyme.

Selectivity Driver: The rate of this reaction (


) is determined by how well the fatty acid tail fits into the enzyme's substrate pocket (

) before the reaction occurs.

G Enzyme Serine Hydrolase (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (Ki) Tail Specificity Inhibitor Fluorophosphonate (MAFP or MLnFP) Inhibitor->Complex Adduct Phosphonyl-Enzyme (Irreversibly Inhibited) Complex->Adduct Nucleophilic Attack (kinact) Leaving Fluoride (F-) Complex->Leaving

Figure 1: Mechanism of Irreversible Inhibition. The 'Tail Specificity' determines the affinity (


), distinguishing MAFP from MLnFP.

Part 2: Pharmacodynamics & Selectivity Profile

The biological utility of these two compounds diverges significantly when applied to the Endocannabinoid System (ECS) and Inflammatory Pathways .

Target Potency Comparison
Target EnzymeMAFP (Potency) MLnFP (Potency) Mechanistic Insight
FAAH (Fatty Acid Amide Hydrolase)High (

nM)
Low/Moderate (

nM)
FAAH has a specific "acyl-chain binding pocket" optimized for the C20:4 arachidonyl tail. C18:3 fits loosely, reducing residence time.
MAGL (Monoacylglycerol Lipase)High (

nM)
Moderate MAGL is slightly more promiscuous than FAAH but still prefers arachidonyl-glycerol mimics.
cPLA2 (Cytosolic Phospholipase A2)High (

nM)
Low cPLA2 is highly specific for cleaving arachidonic acid from the sn-2 position of phospholipids. MLnFP is a poor fit.
Generic Esterases (e.g., AChE, Chymotrypsin)Moderate Moderate These enzymes have less specific hydrophobic pockets. Both compounds may inhibit them at micromolar concentrations (off-target effects).
The "Arachidonyl Effect"

Research by Deutsch et al. and the Cravatt lab established that the arachidonyl chain provides a


100-fold potency advantage over shorter or less unsaturated chains for FAAH inhibition.
  • MAFP utilizes the

    
     double bond system to navigate the "Dynamic Gatekeeper" residues of FAAH (Phe432/Met436).
    
  • MLnFP , lacking the

    
     double bond and the C20 length, fails to induce the induced-fit conformational change required for optimal serine alignment.
    

Part 3: Experimental Application (Activity-Based Protein Profiling)

The most rigorous way to differentiate these compounds is via Competitive Activity-Based Protein Profiling (ABPP) . In this assay, the proteome is pre-treated with the inhibitor, followed by a broad-spectrum reporter probe (e.g., FP-Rhodamine).

Experimental Workflow

Objective: Determine the selectivity window of MAFP vs. MLnFP in a native proteome (e.g., Mouse Brain Membrane).

Protocol: Gel-Based Competitive ABPP

  • Lysate Preparation:

    • Homogenize tissue (mouse brain) in PBS.

    • Adjust protein concentration to 1 mg/mL.

    • Critical: Avoid detergents (SDS/Triton) at this stage as they disrupt enzyme activity.

  • Competition (The Variable):

    • Aliquot lysate into reaction tubes (50 µL each).

    • Group A (MAFP): Add MAFP at increasing concentrations (1 nM, 10 nM, 100 nM, 1 µM).

    • Group B (MLnFP): Add MLnFP at the same concentrations.

    • Group C (Control): Add DMSO vehicle only.

    • Incubation: 30 minutes at 37°C. (Allows the irreversible reaction to complete).

  • Labeling (The Reporter):

    • Add FP-Rhodamine (fluorophosphonate conjugated to a fluorophore) to all samples at a final concentration of 1 µM.

    • Incubation: 30 minutes at Room Temperature.

    • Logic: FP-Rhodamine will label any active serine hydrolase not already blocked by MAFP/MLnFP.

  • Quench & Visualize:

    • Add 4x SDS-PAGE loading buffer (stops the reaction).

    • Run samples on a 10% SDS-PAGE gel.

    • Scan using a fluorescent gel scanner (excitation ~532 nm).

Expected Results (Data Interpretation)
Band (Molecular Weight)IdentityMAFP Treated MLnFP Treated
~63 kDa FAAH Signal disappears at >10 nM .Signal persists until >1 µM .
~33 kDa MAGL Signal disappears at >50 nM .Signal persists until >500 nM .
~85 kDa cPLA2 Signal disappears at >500 nM .Signal largely unaffected.
~60 kDa Carboxylesterases Signal fades at high conc. (Off-target).Signal fades at high conc. (Off-target).

ABPP cluster_0 Step 1: Competition cluster_1 Step 2: Labeling cluster_2 Step 3: Readout (SDS-PAGE) Lysate Proteome Lysate (Active Enzymes) MAFP Add MAFP (Specific Blocker) Lysate->MAFP High Affinity Binding MLnFP Add MLnFP (Analog Blocker) Lysate->MLnFP Low Affinity Binding Probe Add FP-Rhodamine (Generic Reporter) MAFP->Probe Active Sites BLOCKED MLnFP->Probe Active Sites OPEN Gel_A MAFP Lane: NO FLUORESCENCE (Target Inhibited) Probe->Gel_A Gel_B MLnFP Lane: HIGH FLUORESCENCE (Target Active) Probe->Gel_B

Figure 2: Competitive ABPP Workflow. Visualizing the potency difference between MAFP and MLnFP.

References

  • Deutsch, D. G., et al. (1997). "Methyl arachidonyl fluorophosphonate: A potent irreversible inhibitor of anandamide amidase."[3][4][5] Biochemical Pharmacology, 53(3), 255–260.[4] Link

  • Patricelli, M. P., & Cravatt, B. F. (1999). "Fatty acid amide hydrolase competitively degrades bioactive amides and esters through a nonoverlapping binding pocket." Biochemistry, 38(43), 14125–14130. Link

  • Cayman Chemical. "Methyl Arachidonyl Fluorophosphonate (MAFP) Product Information." Link

  • Nomura, D. K., et al. (2010). "Activity-based protein profiling for biochemical pathway discovery in cancer." Nature Reviews Cancer, 10(9), 630–638. Link

  • Lio, Y. C., et al. (1996). "Irreversible inhibition of Ca(2+)-independent phospholipase A2 by methyl arachidonyl fluorophosphonate."[4][6] Biochimica et Biophysica Acta, 1302(1), 55–60.[1][4] Link

Sources

Protocols & Analytical Methods

Method

Protocol for activity-based protein profiling using methyl α-linolenyl fluorophosphonate

Application Note: Targeted Lipid-Enzyme Mapping via Competitive Activity-Based Protein Profiling (ABPP) Introduction & Principle Activity-Based Protein Profiling (ABPP) is a chemoproteomic strategy that utilizes active-s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Lipid-Enzyme Mapping via Competitive Activity-Based Protein Profiling (ABPP)

Introduction & Principle

Activity-Based Protein Profiling (ABPP) is a chemoproteomic strategy that utilizes active-site-directed chemical probes to monitor the functional state of enzymes in complex proteomes.[1][2][3][4] While broad-spectrum probes (e.g., FP-TAMRA) profile the entire serine hydrolase superfamily, the introduction of specific lipid tails—such as the α-linolenyl group—allows for the interrogation of substrate specificity .

Methyl α-linolenyl fluorophosphonate (Me-α-LnFP) is a lipid-mimetic covalent inhibitor. Structurally analogous to the canonical Methyl Arachidonyl Fluorophosphonate (MAFP), Me-α-LnFP targets serine hydrolases (lipases, esterases, amidases) that possess specific affinity for


-linolenic acid (C18:3, 

-3) chains.

Because Me-α-LnFP lacks a reporter tag (fluorophore or biotin), it is employed in a Competitive ABPP workflow.

  • Interrogation: The proteome is treated with Me-α-LnFP, which irreversibly phosphorylates the active site Serine of enzymes recognizing the linolenyl tail.

  • Visualization: A broad-spectrum reporter probe (e.g., FP-TAMRA) is added.

  • Readout: Enzymes bound by Me-α-LnFP are "silenced" and cannot react with FP-TAMRA. Targets are identified by the loss of fluorescence signal on SDS-PAGE or loss of spectral count in Mass Spectrometry.

Mechanism of Action

The fluorophosphonate (FP) warhead is an electrophile that reacts specifically with the nucleophilic serine in the catalytic triad of serine hydrolases.[5]

Competitive_ABPP_Mechanism Enzyme Active Serine Hydrolase (Nucleophilic Serine) LnFP Me-α-LnFP (Linolenyl Tail + FP Warhead) Enzyme->LnFP High Affinity (Lipid Specificity) Reporter FP-TAMRA (Broad Spectrum Reporter) Enzyme->Reporter No Inhibitor Present (Control) Complex_Silent Enzyme-LnFP Complex (Covalently Inhibited) LnFP->Complex_Silent Irreversible Phosphorylation Complex_Fluorescent Enzyme-TAMRA Complex (Fluorescent Band) Reporter->Complex_Fluorescent Labeling Complex_Silent->Reporter Active Site Blocked Analysis_Hit Target Identification: LOSS of Signal Complex_Silent->Analysis_Hit Compare to Control

Figure 1: Mechanism of Competitive ABPP. Me-α-LnFP acts as a 'silencer' for specific enzymes, preventing subsequent labeling by the fluorescent reporter.

Materials & Reagents

ReagentSpecificationStorage
Me-α-LnFP Specific Inhibitor (10 mM in DMSO)-80°C (Desiccated)
FP-TAMRA Broad-spectrum Reporter (100 µM in DMSO)-80°C (Dark)
Lysis Buffer 50 mM Tris-HCl, pH 8.0, 150 mM NaCl4°C
Protease Inhibitors EDTA-free (Avoid PMSF/AEBSF as they target Serine Hydrolases)-20°C
Quenching Buffer 4x SDS-PAGE Loading Buffer (reducing)Room Temp
Tissues/Cells Fresh or flash-frozen-80°C

Safety Warning: Fluorophosphonates are potent anticholinesterases (mechanistically similar to nerve agents like Sarin). Handle with extreme caution in a fume hood. Inactivate waste with 1N NaOH or bleach.

Experimental Protocol: Gel-Based Competitive Profiling

Step 1: Proteome Preparation[3]
  • Lysis: Homogenize cells/tissue in Lysis Buffer. Disruption via Dounce homogenizer or probe sonication (3 x 10 pulses, 40% amplitude) is recommended.

    • Note: Do not use PMSF or Pefabloc (AEBSF) in the lysis buffer; they will block the active sites you intend to profile.

  • Clarification: Centrifuge at 100,000 x g for 45 min at 4°C to separate soluble (supernatant) and membrane (pellet) fractions.

    • Insight: Lipid-processing enzymes (e.g., MAGL, ABHDs) are often membrane-associated. Resuspend the pellet in Lysis Buffer + 0.1% Triton X-100 if profiling membrane targets.

  • Normalization: Adjust protein concentration to 1.0 mg/mL (DC Protein Assay).

Step 2: Competitive Incubation (The "Interrogation")
  • Aliquot 50 µL of proteome (50 µg) into microcentrifuge tubes.

  • Treatment Group: Add Me-α-LnFP to a final concentration of 1 µM, 10 µM, and 50 µM (Dose-Response).

  • Control Group: Add equivalent volume of DMSO (Vehicle).

  • Incubation: Incubate for 30 minutes at 37°C with gentle agitation.

    • Critical: This step allows the linolenyl probe to bind and covalently inhibit its specific targets.

Step 3: Reporter Labeling
  • Add FP-TAMRA to all samples (Treatment and Control) to a final concentration of 1 µM .

  • Incubate for 30 minutes at Room Temperature in the dark.

    • Mechanism:[1][3] FP-TAMRA will label any serine hydrolase active site that was not blocked by Me-α-LnFP.

Step 4: Quenching and Separation
  • Stop the reaction by adding 17 µL of 4x SDS-PAGE Loading Buffer (reducing).

  • Boil samples at 95°C for 5 minutes.

  • Load 15-20 µg of protein per lane on a 10% or 4-12% Bis-Tris gel.

  • Run gel at 150V until the dye front reaches the bottom.

Step 5: Visualization
  • Scan the gel using a fluorescence scanner (e.g., ChemiDoc MP or Typhoon) using the Rhodamine/Cy3 channel (Ex: 532 nm / Em: 580 nm).

Data Analysis & Interpretation

The goal is to identify bands that are present in the DMSO control but absent or diminished in the Me-α-LnFP treated lanes.

Scoring Table:

Observation (Band Intensity)InterpretationBiological Implication
Strong in Control / Strong in Treated No CompetitionEnzyme does not recognize the α-linolenyl tail.
Strong in Control / Faint in Treated Partial CompetitionEnzyme has moderate affinity for α-linolenyl lipid.
Strong in Control / Absent in Treated HIT (Full Competition)High-affinity target. The enzyme prefers C18:3 substrates.
Absent in Control Low Abundance/InactiveEnzyme is not active or below detection limit.
Workflow Diagram

ABPP_Workflow cluster_0 Phase 1: Competition cluster_1 Phase 2: Visualization Lysate Proteome Lysate (1 mg/mL) Incubate Incubate with Me-α-LnFP (30 min) Lysate->Incubate Label Add FP-TAMRA (1 µM, 30 min) Incubate->Label SDS SDS-PAGE Separation Label->SDS Analysis Identify 'Disappearing' Bands SDS->Analysis Fluorescence Scan

Figure 2: Experimental workflow for Gel-Based Competitive ABPP.

Troubleshooting Guide

IssueProbable CauseSolution
No labeling in Control Inactive ProteomeEnsure lysate is fresh. Avoid freeze-thaw cycles. Check pH (must be 7.5-8.0).
Smearing Bands Protein DegradationUse EDTA-free protease inhibitors. Keep samples on ice before incubation.
High Background Unreacted ProbeRun gel front completely off. Use Desalting columns (Zeba spin) if necessary (rarely needed for gels).
No Competition Observed Low Affinity / Wrong Conc.Increase Me-α-LnFP concentration (up to 100 µM). Pre-incubate longer (1 hr).

Advanced Application: ABPP-MudPIT (Mass Spectrometry)

For exact protein identification (ID), gel bands are insufficient.

  • Enrichment: Replace FP-TAMRA with FP-Biotin .

  • Capture: After competition, solubilize proteome and incubate with Streptavidin-agarose beads.

  • Wash & Digest: Wash beads stringently (1% SDS, 6M Urea) to remove non-covalent binders. Digest on-bead with Trypsin.

  • Analysis: Analyze peptides via LC-MS/MS.

  • Quantification: Targets of Me-α-LnFP will show significantly lower spectral counts (or MS1 intensity) in the treated sample compared to the DMSO control.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Link

  • Patricelli, M. P., Giang, D. K., Stamp, L. M., & Burbaum, J. J. (2001). Direct visualization of serine hydrolase activities in complex proteomes using fluorescent fluorophosphonate probes. Proteomics, 1(9), 1067-1071. Link

  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for biochemical pathway discovery in cancer. Nature Reviews Cancer, 10(9), 630-638. Link

  • Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. Nature Reviews Drug Discovery, 11(1), 52-68. Link

  • Blankman, J. L., Simon, G. M., & Cravatt, B. F. (2007). A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chemistry & Biology, 14(12), 1347-1356. Link(Demonstrates the use of lipid-tail specificity in ABPP).

Sources

Application

How to prepare methyl alpha-linolenyl fluorophosphonate stock solutions for ABPP

Application Note: Preparation and Handling of Methyl Alpha-Linolenyl Fluorophosphonate (Me-LFP) Stock Solutions for ABPP Executive Summary Methyl alpha-linolenyl fluorophosphonate (Me-LFP) is a potent, irreversible activ...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of Methyl Alpha-Linolenyl Fluorophosphonate (Me-LFP) Stock Solutions for ABPP

Executive Summary

Methyl alpha-linolenyl fluorophosphonate (Me-LFP) is a potent, irreversible activity-based probe targeting serine hydrolases. Structurally analogous to the widely used Methyl Arachidonyl Fluorophosphonate (MAFP), Me-LFP replaces the arachidonyl tail (C20:4) with an alpha-linolenyl tail (C18:3). This probe is utilized in Activity-Based Protein Profiling (ABPP) to interrogate enzymes with specific lipid substrate preferences or to serve as a broad-spectrum serine hydrolase inhibitor.

This guide details the preparation of anhydrous stock solutions, emphasizing the prevention of hydrolytic degradation of the reactive fluorophosphonate (P-F) bond—the critical determinant of probe efficacy.

Safety & Hazard Warning

CRITICAL SAFETY ALERT: Fluorophosphonate (FP) probes are structurally related to organophosphate nerve agents (e.g., Sarin). They are potent inhibitors of Acetylcholinesterase (AChE) and Neuropathy Target Esterase (NTE).

  • Engineering Controls: Always handle neat compound and concentrated stocks (>1 mM) inside a certified chemical fume hood.

  • PPE: Wear double nitrile gloves, a lab coat, and safety goggles.

  • Inactivation: Treat spills or waste with 1N NaOH or 10% bleach for 1 hour to hydrolyze the P-F bond before disposal.

Chemical Mechanism & Rationale

The utility of Me-LFP relies on the electrophilicity of its phosphorus center. The active site serine nucleophile of a hydrolase attacks the phosphorus atom, displacing the fluoride ion (a good leaving group). This results in a stable, covalent O-phosphonyl adduct that permanently inactivates the enzyme and tags it for analysis.

Why Anhydrous Conditions are Non-Negotiable: The P-F bond is susceptible to spontaneous hydrolysis by water. In aqueous solutions, the fluoride is displaced by hydroxide ions, rendering the probe inert (formation of phosphonic acid). Therefore, stock solutions must be prepared in anhydrous organic solvents and stored at low temperatures.

G Enzyme Active Serine Hydrolase (Ser-OH) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack Probe Me-LFP Probe (P-F Bond) Probe->Complex Adduct Covalent Enzyme-Inhibitor Adduct Complex->Adduct Irreversible Bond Leaving Fluoride Ion (F-) Complex->Leaving Elimination

Figure 1: Mechanism of Action. The active site serine attacks the fluorophosphonate center, displacing fluoride to form a stable covalent adduct.

Materials & Reagents

ComponentGrade/SpecificationRationale
Me-LFP >95% Purity (Lyophilized or in Methyl Acetate)High purity ensures specific labeling and accurate IC50 values.
DMSO Anhydrous (≥99.9%, Water <50 ppm)Prevents background hydrolysis of the P-F bond during storage.
Vials Amber Glass (Silanized preferred)Protects from light; glass prevents lipophilic tail adsorption common with plastics.
Inert Gas Argon or Nitrogen (Dry)Displaces atmospheric moisture during vial sealing.

Protocol: Stock Solution Preparation

Step 1: Solvent Exchange (If supplied in Methyl Acetate)

Commercially synthesized lipid-FPs (like MAFP) are often shipped in methyl acetate to maintain stability.[1] This solvent is too volatile for biological assays and must be exchanged.

  • Evaporation: Place the vial containing Me-LFP in methyl acetate under a gentle stream of dry Nitrogen or Argon. Evaporate until a thin oil film remains at the bottom.

    • Note: Do not use a vacuum concentrator (SpeedVac) unless it is strictly anhydrous; moisture from the trap can backstream.

  • Immediate Reconstitution: Proceed immediately to Step 2. Do not leave the dried oil exposed to air.

Step 2: Dissolution

Target Stock Concentration: 10 mM or 25 mM . Higher concentrations are more stable than dilute ones because the molar ratio of trace water to probe is lower.

  • Calculate the volume of Anhydrous DMSO required.

    • Example: For 1 mg of Me-LFP (MW ≈ 344.4 g/mol *):

      • Moles =

        
        
        
      • For 10 mM stock: Add

        
         Anhydrous DMSO.
        
    • (Note: Verify exact MW on your specific batch Certificate of Analysis).

  • Add Anhydrous DMSO to the vial using a gas-tight glass syringe.

  • Vortex vigorously for 30 seconds. Ensure the lipid film is completely dissolved off the glass walls.

  • Visual QC: The solution should be clear and homogeneous. Cloudiness indicates moisture or insolubility.

Step 3: Aliquoting & Storage

Avoid Freeze-Thaw Cycles. The P-F bond degrades with repeated temperature shifts and condensation.

  • Aliquot the stock solution into small volumes (e.g., 10–20

    
    L) using glass inserts  inside amber vials or high-quality low-retention PCR tubes.
    
  • Overlay with Argon gas before closing the cap.

  • Storage: Store at -80°C .

    • Stability:[1][2][3][4][5] Stable for >6 months at -80°C.

    • At -20°C: Stable for 1–3 months.

Application: Usage in ABPP Assays

When using Me-LFP in biological samples (cell lysates or live cells), the goal is to maximize labeling while minimizing solvent toxicity and probe hydrolysis.

Workflow Diagram

Workflow Stock Thaw 10 mM Stock (Room Temp, Dark) Dilution Prepare 50x Working Soln (in DMSO) Stock->Dilution Do not dilute in aqueous buffer yet Reaction Add to Proteome (Final: 1-10 µM Probe) Dilution->Reaction 1:50 dilution (2% DMSO final) Incubation Incubate 30-60 min (37°C) Reaction->Incubation Quench Quench / Analysis (Click Chem or Gel) Incubation->Quench

Figure 2: Experimental workflow for ABPP labeling. Note the intermediate dilution step is performed in DMSO, not buffer.

Protocol
  • Thaw: Thaw one aliquot of Me-LFP stock at room temperature.

  • Intermediate Dilution (Optional but Recommended):

    • If your final assay concentration is 1

      
      M, prepare a 50 
      
      
      
      M working solution
      in DMSO.
    • Why? Pipetting 1

      
      L of stock into 1 mL of lysate is more accurate than pipetting 0.1 
      
      
      
      L.
  • Incubation:

    • Add probe to the proteome sample (lysate or live cells).

    • Solvent Limit: Keep final DMSO concentration

      
       2% (v/v) to avoid denaturing enzymes.
      
    • Mix gently (do not vortex proteins vigorously).

    • Incubate for 30–60 minutes at 37°C.

  • Click Chemistry (If applicable): If the probe has an alkyne/azide handle (e.g., if "Me-LFP" is actually an alkyne-analog), proceed to CuAAC click reaction. If it is a native inhibitor, proceed to competition assay readout.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Loss of Potency Hydrolysis of P-F bondCheck DMSO quality. Ensure storage was at -80°C. Test: Run a competition assay against a known FP-Rhodamine probe; if Me-LFP fails to compete, it is inactive.
Precipitation High concentration in aqueous bufferLipid tails (linolenyl) are hydrophobic. Do not exceed 100

M in aqueous buffer. Ensure rapid mixing upon addition.
High Background Non-specific bindingReduce probe concentration. Lipid probes can partition into membranes. Perform a "no-enzyme" control (heat-denatured proteome) to define background.

References

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases.[6][7] Proceedings of the National Academy of Sciences, 96(26), 14694–14699. Link

  • Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. Nature Reviews Drug Discovery, 11(1), 52–68. Link

  • Cayman Chemical. (2025).[1] Methyl Arachidonyl Fluorophosphonate Product Information & Safety Data Sheet. Link

  • Nomura, D. K., et al. (2010). Serine hydrolase targets of organophosphorus toxicants.[8] Chemical Research in Toxicology, 23(11), 1736–1743. Link

  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry, 285(15), 11051–11055. Link

Sources

Method

Application Note: In Situ Proteome Profiling with Methyl α-Linolenyl Fluorophosphonate

Abstract & Introduction Activity-Based Protein Profiling (ABPP) is a chemoproteomic strategy that utilizes active-site-directed probes to monitor the functional state of enzymes in complex biological systems.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Activity-Based Protein Profiling (ABPP) is a chemoproteomic strategy that utilizes active-site-directed probes to monitor the functional state of enzymes in complex biological systems.[1][2][3][4][5] This guide details the protocol for in situ profiling using Methyl α-Linolenyl Fluorophosphonate (Me-LFP) .

Me-LFP is a lipid-mimetic Activity-Based Probe (ABP) designed to target Serine Hydrolases (SHs) . Structurally analogous to the canonical inhibitor Methyl Arachidonyl Fluorophosphonate (MAFP), Me-LFP replaces the arachidonyl tail (C20:4) with an α-linolenyl tail (C18:3). This structural nuance allows researchers to probe the substrate specificity of lipases, esterases, and amidases that preferentially process omega-3 fatty acid derivatives.

Crucial Technical Distinction: Unlike "tagged" probes (e.g., FP-Rhodamine), Me-LFP is typically a "dark" inhibitor . It lacks a reporter group to maintain cell permeability and mimic the native lipid structure. Therefore, this protocol utilizes a Competitive ABPP workflow:

  • In Situ Binding: Live cells are treated with Me-LFP.

  • Reporter Labeling: Lysates are subsequently treated with a broad-spectrum reporter (e.g., FP-TAMRA).

  • Readout: Targets of Me-LFP are identified by the loss of signal (competition) in the fluorescent channel.

Mechanism of Action

The Fluorophosphonate (FP) warhead is an electrophile that specifically targets the catalytic serine residue of the SH superfamily.[6]

  • Recognition: The α-linolenyl tail guides the probe into the hydrophobic substrate-binding pocket of lipid-processing enzymes (e.g., Monoacylglycerol Lipase [MAGL], Fatty Acid Amide Hydrolase [FAAH]).

  • Nucleophilic Attack: The catalytic serine hydroxyl group attacks the phosphorus atom of the fluorophosphonate.

  • Irreversible Inhibition: The fluoride ion is displaced, forming a stable, covalent phosphoester bond. This permanently inactivates the enzyme and blocks subsequent labeling by the reporter probe.

Visualization: Reaction Mechanism

G Enzyme Active Serine Hydrolase (Nu: Serine-OH) Transition Tetrahedral Intermediate Enzyme->Transition Nucleophilic Attack Probe Me-LFP Probe (Electrophile: P-F) Probe->Transition Product Inhibited Enzyme (Covalent Adduct) Transition->Product Covalent Bond Formation Leaving Leaving Group (Fluoride Ion) Transition->Leaving Elimination

Figure 1: Mechanism of covalent inhibition of serine hydrolases by fluorophosphonate probes.

Experimental Workflow: Competitive ABPP

This protocol is optimized for adherent mammalian cells (e.g., HEK293T, A549) but can be adapted for suspension cells or tissue homogenates.

Phase A: In Situ Treatment (Live Cells)

Rationale: Treating live cells ensures the probe encounters enzymes in their native membrane environment, preserving protein-protein interactions and subcellular compartmentalization.

Materials:

  • Me-LFP Stock: 10 mM in DMSO (Store at -80°C). Avoid repeated freeze-thaw cycles.

  • Cell Culture Media: Serum-free DMEM (Serum esterases can sequester the probe).

  • PBS: Cold (4°C).

Protocol:

  • Preparation: Grow cells to 80-90% confluency in 6-well plates.

  • Wash: Aspirate media and wash cells 2x with warm PBS to remove serum proteins.

  • Treatment: Add 1 mL of Serum-Free Media containing Me-LFP.

    • Dose Response: 0.1, 1, 10, 50 µM.

    • Control: DMSO vehicle only.

  • Incubation: Incubate at 37°C / 5% CO₂ for 1 hour .

    • Note: 1 hour is sufficient for cell penetration and covalent modification of active enzymes.

  • Harvest:

    • Aspirate media.

    • Wash 2x with cold PBS.

    • Scrape cells into 200 µL PBS.

    • Centrifuge (1000 x g, 5 min, 4°C) to pellet cells. Discard supernatant.

    • Stop Point: Pellets can be flash-frozen in liquid nitrogen and stored at -80°C.

Phase B: Lysis and Reporter Labeling

Rationale: The "Dark" probe (Me-LFP) has already bound its targets. We now introduce the "Reporter" probe (FP-TAMRA) to label the remaining active serine hydrolases.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100.

    • Critical: Do NOT add protease inhibitors (like PMSF or AEBSF) as they are serine hydrolase inhibitors and will block the reporter probe.

  • Reporter Probe: FP-TAMRA (Fluorophosphonate-TAMRA) or FP-Biotin. Stock 100 µM in DMSO.

Protocol:

  • Lysis: Resuspend cell pellet in 50 µL Lysis Buffer. Incubate on ice for 15 min.

    • Sonicate briefly (3 pulses, 10% amplitude) if necessary to shear DNA.

  • Clarification: Centrifuge at 16,000 x g for 10 min at 4°C. Transfer supernatant to a new tube.

  • Protein Quantification: Measure concentration (BCA Assay). Normalize samples to 1 mg/mL.

  • Reporter Labeling:

    • Add FP-TAMRA to each sample (Final concentration: 2 µM).

    • Incubate at Room Temperature for 30 minutes in the dark.

  • Quenching: Add 4x SDS-PAGE Loading Buffer (reducing) and heat at 95°C for 5 min.

Phase C: Visualization and Analysis

Protocol:

  • Electrophoresis: Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Imaging: Scan the gel using a fluorescence scanner (e.g., ChemiDoc, Typhoon) compatible with TAMRA (Ex: 532 nm / Em: 580 nm).

  • Coomassie Stain: Post-scanning, stain the gel with Coomassie Blue to verify equal protein loading.

Visualization: Experimental Workflow

Workflow cluster_0 Phase A: In Situ Binding cluster_1 Phase B: Competitive Labeling cluster_2 Phase C: Analysis Cells Live Cells (Confluent) Treat Treat with Me-LFP (Dark Inhibitor) Cells->Treat Wash Wash & Harvest Treat->Wash Lyse Cell Lysis (No Protease Inhibitors!) Wash->Lyse Reporter Add FP-TAMRA (Fluorescent Reporter) Lyse->Reporter React Incubate (30 min, RT) Reporter->React SDS SDS-PAGE React->SDS Scan Fluorescence Scanning SDS->Scan

Figure 2: Step-by-step workflow for Competitive ABPP using Me-LFP and FP-TAMRA.

Data Interpretation

The resulting gel will show a complex banding pattern representing the "Serine Hydrolase Proteome."

  • DMSO Control Lane: Shows all active serine hydrolases labeled by FP-TAMRA.

  • Me-LFP Treated Lanes: Specific bands will disappear or decrease in intensity.

    • Interpretation: A loss of signal indicates that Me-LFP successfully bound and inhibited that specific enzyme in situ, preventing FP-TAMRA binding.

    • Selectivity Profile: If Me-LFP wipes out all bands, it is a pan-inhibitor. If it only removes specific bands (e.g., around 33 kDa for MAGL or 60 kDa for FAAH), it exhibits selectivity driven by the α-linolenyl tail.

Troubleshooting Matrix
ObservationPossible CauseCorrective Action
No Bands Visible Inactive LysateEnsure lysis buffer contains NO protease inhibitors (PMSF/AEBSF). Keep samples on ice before labeling.
Smearing Protein DegradationWork faster during lysis; ensure samples are kept cold.
No Competition (Signal Unchanged) Poor Cell PermeabilityIncrease incubation time (up to 2 hrs) or concentration of Me-LFP.
High Background Excess Unbound ProbeRun gel front further; ensure proper washing of cells before lysis (though free probe usually runs at dye front).

References

  • Cravatt, B. F., et al. (2008).[3] Activity-based protein profiling: the serine hydrolases.[1][2][6][7][8][9][10][11] Proceedings of the National Academy of Sciences, 96(26), 14694–14699.[6]

  • Nomura, D. K., et al. (2010). Activity-based protein profiling for biochemical pathway discovery in cancer. Nature Reviews Cancer, 10, 630–638.

  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry, 285(15), 11051–11055.

  • Patricelli, M. P., et al. (2001).[6] Direct visualization of serine hydrolase activities in complex proteomes using fluorescent active site-directed probes.[2][6][10] Proteomics, 1(9), 1067–1071.

Sources

Application

Gel-based analysis of methyl alpha-linolenyl fluorophosphonate labeled proteins

Application Note: Gel-Based Competitive Activity-Based Protein Profiling (ABPP) of Methyl Alpha-Linolenyl Fluorophosphonate (MLnFP) Targets Introduction & Biological Context Lipid signaling networks are regulated by a di...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Gel-Based Competitive Activity-Based Protein Profiling (ABPP) of Methyl Alpha-Linolenyl Fluorophosphonate (MLnFP) Targets

Introduction & Biological Context

Lipid signaling networks are regulated by a diverse superfamily of enzymes known as serine hydrolases (SHs). These enzymes, including lipases, esterases, and amidases, control the levels of bioactive lipids such as endocannabinoids and eicosanoids.

Methyl alpha-linolenyl fluorophosphonate (MLnFP) is a specialized Activity-Based Probe (ABP) designed to target serine hydrolases that recognize polyunsaturated fatty acid (PUFA) substrates. Structurally, MLnFP consists of an


-linolenic acid (C18:3, n-3) lipid tail coupled to a reactive fluorophosphonate (FP) warhead.

Unlike broad-spectrum FP probes (e.g., FP-biotin or TAMRA-FP) which label all active serine hydrolases, MLnFP is often used as a specific "silent" inhibitor to map the selectivity of lipid-processing enzymes. Therefore, the "analysis of MLnFP labeled proteins" is best performed via Competitive Gel-Based ABPP . In this workflow, MLnFP competes with a broad-spectrum fluorescent reporter (e.g., TAMRA-FP) for the active sites of enzymes. Target engagement is visualized as the loss of fluorescent signal on an SDS-PAGE gel.

Key Applications:

  • Target Identification: Determining which enzymes bind

    
    -linolenic acid derivatives.
    
  • Selectivity Profiling: Distinguishing MLnFP targets (e.g., FAAH, MAGL) from off-targets.

  • Inhibitor Screening: Assessing the potency (

    
    ) of MLnFP against native proteomes.
    

Mechanism of Action

The core mechanism relies on the specific reactivity of the fluorophosphonate (FP) group. The FP warhead acts as a "suicide substrate" for serine hydrolases.

  • Recognition: The enzyme's catalytic pocket recognizes the

    
    -linolenyl lipid tail of MLnFP.
    
  • Nucleophilic Attack: The active site serine hydroxyl (

    
    ) attacks the phosphorus atom of the FP group.
    
  • Irreversible Inhibition: A fluoride ion leaves, resulting in a stable, covalent phosphonate-ester adduct (

    
    ).
    
  • Reporter Blockade: Because the active site is covalently modified by MLnFP, the subsequent addition of a fluorescent reporter (TAMRA-FP) cannot bind. This results in a "dark" band on the gel relative to the vehicle control.

Experimental Workflow Visualization

The following diagram outlines the logic of the Competitive ABPP workflow used to analyze MLnFP targets.

ABPP_Workflow Proteome Native Proteome (Cell Lysate or Tissue) Split Split Samples Proteome->Split Control Vehicle Control (DMSO) Split->Control Reference Treatment MLnFP Treatment (Gradient: 0.1 - 100 µM) Split->Treatment Challenge Incubation1 Incubation (30 min @ 37°C) Control->Incubation1 Treatment->Incubation1 Reporter Add Broad-Spectrum Reporter (TAMRA-FP, 1 µM) Incubation1->Reporter Incubation2 Labeling Reaction (30 min @ RT) Reporter->Incubation2 Quench Quench & Denature (SDS Loading Buffer + Boil) Incubation2->Quench Gel SDS-PAGE Separation Quench->Gel Imaging Fluorescence Scanning (Ex/Em for TAMRA) Gel->Imaging Analysis Data Analysis: Band Disappearance = Target Imaging->Analysis

Caption: Workflow for Competitive ABPP. MLnFP blocks specific targets, preventing subsequent labeling by the fluorescent TAMRA-FP reporter.

Detailed Protocol: Competitive Gel-Based ABPP

Materials & Reagents
  • Probe (Inhibitor): Methyl alpha-linolenyl fluorophosphonate (MLnFP).[1] Prepare 10 mM stock in DMSO. Store at -80°C. Caution: FP compounds are potent serine hydrolase inhibitors; handle with extreme care.

  • Reporter Probe: ActivX™ TAMRA-FP (Thermo Fisher or equivalent). Stock at 100 µM in DMSO.

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM MgCl2. Avoid protease inhibitors (like PMSF) as they will block the active sites.

  • Protein Assay: BCA or Bradford kit.

  • Gel Electrophoresis: 10% or 4-12% Bis-Tris SDS-PAGE gels.

  • Scanner: Fluorescent gel scanner (e.g., ChemiDoc MP, Typhoon) compatible with Rhodamine/TAMRA (Ex 532 nm / Em 580 nm).

Sample Preparation (Proteome)
  • Harvest: Collect cells (

    
    ) or tissue (50 mg). Wash 2x with cold PBS.
    
  • Lysis: Resuspend active pellet in ice-cold Lysis Buffer. Sonicate (3x 10 pulses) on ice.

  • Clarification: Centrifuge at 100,000 x g for 45 min at 4°C (to separate soluble vs. membrane fractions) OR 16,000 x g for 10 min (for whole lysate).

    • Note: Many lipid-processing enzymes (e.g., FAAH, MAGL) are membrane-associated. Do not discard the pellet if analyzing membrane fractions; resuspend it in buffer.

  • Normalization: Adjust protein concentration to 1.0 mg/mL .

Competitive Labeling Reaction
  • Aliquot: Transfer 50 µL of proteome (50 µg protein) into labeled microcentrifuge tubes.

  • MLnFP Challenge:

    • Add MLnFP to samples to achieve desired final concentrations (e.g., 0.1, 1, 10, 50 µM).

    • Add equivalent volume of DMSO to the Control tube.

    • Solvent control: Keep final DMSO concentration < 2%.

  • Pre-incubation: Incubate for 30 minutes at 37°C . This allows MLnFP to covalently bind its specific targets.

  • Reporter Labeling:

    • Add TAMRA-FP to all tubes (including Control and MLnFP-treated) to a final concentration of 1 µM .

  • Reaction: Incubate for 30 minutes at Room Temperature in the dark.

  • Quenching: Add 15 µL of 4x SDS-PAGE Loading Buffer (reducing).

  • Denaturation: Boil samples at 95°C for 5 minutes.

Separation & Imaging
  • Load: Load 10-20 µg of protein per lane onto the SDS-PAGE gel.

  • Run: Electrophorese at 120-150V until the dye front reaches the bottom.

  • Fixation (Optional): Fixation is usually not required for fluorescent gels and can quench signal. Proceed directly to imaging.

  • Imaging: Scan the gel in the TAMRA/Rhodamine channel.

Data Analysis & Interpretation

The resulting gel will display a "barcode" of active serine hydrolases.

ObservationInterpretation
Fluorescent Band (Control Lane) An active serine hydrolase is present at this molecular weight.
Band Disappears in MLnFP Lane Hit/Target. MLnFP successfully bound and blocked this enzyme, preventing TAMRA-FP labeling.
Band Intensity Unchanged Non-Target. MLnFP does not bind this enzyme; the active site remained open for TAMRA-FP.
Band Intensity Diminished (Partial) Weak Affinity. MLnFP binds with low affinity or the concentration was insufficient for saturation.
Quantitative Analysis (IC50 Determination)

To determine the potency of MLnFP against a specific target (e.g., a 60 kDa band corresponding to FAAH):

  • Quantify the band intensity (densitometry) using ImageJ or ImageLab.

  • Normalize the intensity of the treated band (

    
    ) to the DMSO control (
    
    
    
    ).
  • Plot % Activity Remaining (

    
    ) vs. Log[MLnFP] .
    
  • Fit to a sigmoidal dose-response curve to calculate

    
    .
    

Pathway Logic: Why MLnFP Specificity Matters

MLnFP targets enzymes involved in the metabolism of alpha-linolenic acid derivatives. The diagram below illustrates the competition logic at the molecular level.

Mechanism Enzyme Active Serine Hydrolase (e.g., FAAH, MAGL) Complex_Silent Enzyme-MLnFP Adduct (Non-Fluorescent) Enzyme->Complex_Silent High Affinity Binding (Specific) Complex_Fluor Enzyme-TAMRA Adduct (Fluorescent Band) Enzyme->Complex_Fluor Default Reaction (If not blocked) MLnFP MLnFP (Inhibitor) (Alpha-Linolenyl Tail) MLnFP->Complex_Silent TAMRA TAMRA-FP (Reporter) (Broad Spectrum) TAMRA->Complex_Fluor Complex_Silent->Complex_Fluor BLOCKS

Caption: Molecular competition. High-affinity binding of MLnFP creates a silent adduct, blocking the formation of the fluorescent species.

Troubleshooting & Optimization

  • No Signal in Control Lane:

    • Cause: Inactive proteome or acidic pH.

    • Fix: Ensure lysis buffer is pH 8.0. Avoid freeze-thaw cycles. Do not add PMSF/AEBSF during lysis.

  • High Background/Smearing:

    • Cause: Excess unreacted TAMRA-FP probe.

    • Fix: Run the gel front completely off the gel (free probe runs at the bottom). Use a desalting spin column (e.g., Zeba) post-labeling if necessary (rarely needed for gels).

  • MLnFP Precipitation:

    • Cause: High lipid content insolubility.

    • Fix: Ensure DMSO concentration is constant. Sonicate the MLnFP stock briefly before adding.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414.

  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for biochemical pathway discovery in cancer. Nature Reviews Cancer, 10(9), 630–638.

  • Blankman, J. L., Simon, G. M., & Cravatt, B. F. (2007). A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chemistry & Biology, 14(12), 1347-1356.

  • Patricelli, M. P., et al. (2001). Direct visualization of the protein targets of a small molecule in vivo. Proteomics, 1(9), 1067-1071.

Sources

Method

Application Note: Optimizing Concentration of Methyl α-Linolenyl Fluorophosphonate (MLnFP) for Cell Lysates

Abstract & Objective This guide details the protocol for optimizing the concentration of Methyl α-Linolenyl Fluorophosphonate (MLnFP) in cell lysates. MLnFP is a lipid-mimetic, irreversible inhibitor targeting the serine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Objective

This guide details the protocol for optimizing the concentration of Methyl α-Linolenyl Fluorophosphonate (MLnFP) in cell lysates. MLnFP is a lipid-mimetic, irreversible inhibitor targeting the serine hydrolase superfamily, particularly enzymes recognizing linolenic acid tails (e.g., specific lipases, amidases).

Unlike generic protease inhibitors, MLnFP is an Activity-Based Probe (ABP) variant (specifically an inhibitor) that covalently modifies the active site serine. The objective of this optimization is to determine the Selectivity Window —the concentration range where MLnFP completely inhibits its primary targets (e.g., FAAH, MAGL-like enzymes) while sparing off-target serine hydrolases. This is achieved using a Competitive ABPP workflow, where MLnFP titration competes against a broad-spectrum reporter probe (e.g., FP-TAMRA).

Mechanism of Action & Scientific Rationale

The Fluorophosphonate Warhead

MLnFP belongs to the fluorophosphonate (FP) class of compounds.[1] The phosphorus atom acts as an electrophile, susceptible to attack by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site.

  • Reaction: Serine-OH (Enzyme) + F-P(O)(OMe)-Linolenyl

    
     Enzyme-O-P(O)(OMe)-Linolenyl + HF.
    
  • Result: A stable, covalent phosphonate ester adduct is formed, permanently inactivating the enzyme.

The Importance of the Lipid Tail

While generic FP probes (like DFP) are non-selective, the α-linolenyl tail (C18:3, n-3) of MLnFP confers affinity for enzymes that process polyunsaturated fatty acids. Optimizing concentration is critical because:

  • Low Concentrations (<100 nM): MLnFP selectively targets high-affinity enzymes (e.g., Fatty Acid Amide Hydrolase - FAAH).

  • High Concentrations (>10 µM): The reactivity of the FP warhead dominates, leading to "promiscuous" inhibition of the broader serine hydrolase proteome (trypsin-like proteases, esterases).

Mechanism Diagram

The following diagram illustrates the competitive ABPP logic used for optimization.

ABPP_Mechanism Enzyme Active Serine Hydrolase (Nucleophilic Serine) Silent_Adduct Silent Adduct (No Fluorescence) Enzyme->Silent_Adduct Pathway A: Pre-incubation with MLnFP Fluorescent_Adduct Fluorescent Adduct (Visible on Gel) Enzyme->Fluorescent_Adduct Pathway B: Labeling with FP-TAMRA MLnFP MLnFP (Inhibitor) MLnFP->Silent_Adduct FP_TAMRA FP-TAMRA (Reporter Probe) FP_TAMRA->Fluorescent_Adduct Silent_Adduct->Fluorescent_Adduct Competition: High MLnFP blocks FP-TAMRA

Caption: Competitive ABPP Logic. MLnFP (red path) covalently blocks the active site. Subsequent addition of the fluorescent reporter FP-TAMRA (yellow path) can only label enzymes not inhibited by MLnFP. Loss of fluorescence indicates successful target engagement.

Experimental Protocol: Dose-Response Optimization

Materials Required
  • Cell Lysate: 1-2 mg/mL protein concentration (e.g., from brain tissue, HEK293, or specific immune cells).

  • Test Compound: Methyl α-Linolenyl Fluorophosphonate (MLnFP) (Store at -80°C in methyl acetate; exchange to DMSO immediately before use).

  • Reporter Probe: ActivX™ FP-TAMRA (Thermo Fisher) or generic FP-Rhodamine (100 µM stock in DMSO).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 2 mM DTT. CRITICAL: Do NOT use serine protease inhibitors (PMSF, Pefabloc) in the lysis buffer.

  • Solvent: Anhydrous DMSO.

Workflow: Competitive ABPP Titration

Step 1: Lysate Preparation

  • Lyse cells in PBS or Tris buffer by sonication.

  • Centrifuge (17,000 x g, 10 min, 4°C) to remove debris.

  • Adjust protein concentration to 1.0 mg/mL .

  • Aliquot 49 µL of lysate into 8 separate microcentrifuge tubes.

Step 2: MLnFP Titration (The Optimization Step)

  • Prepare a 100x dilution series of MLnFP in DMSO.

    • Recommended Range: 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM.

  • Add 0.5 µL of MLnFP stock to each lysate aliquot (1:100 dilution).

    • Final Concentrations: 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM.

    • Control: Add 0.5 µL pure DMSO to the "No Inhibitor" control.

  • Incubate: 30 minutes at 37°C (or Room Temp). This allows the irreversible inhibitor to react.

Step 3: Reporter Labeling

  • Add 0.5 µL of FP-TAMRA (100 µM stock) to all samples.

    • Final Probe Concentration: 1 µM.

  • Incubate: 30 minutes at Room Temperature in the dark.

    • Note: Any enzyme not inhibited by MLnFP will now react with FP-TAMRA.

Step 4: Quenching & Analysis

  • Add 12.5 µL of 4x SDS-PAGE Loading Buffer (reducing).

  • Heat at 95°C for 5 minutes.

  • Resolve on a 10% SDS-PAGE gel.

  • Imaging: Scan on a fluorescent gel scanner (e.g., ChemiDoc or Typhoon) using Rhodamine/Cy3 settings (Ex 532 nm / Em 580 nm).

Data Analysis & Interpretation

Visualizing the Gel

You will observe a series of fluorescent bands representing the active serine hydrolase proteome.

  • Band Disappearance: As MLnFP concentration increases, specific bands will fade. This indicates inhibition.[2][3][4]

  • Potency (IC50): The concentration at which a band's intensity is reduced by 50%.

  • Selectivity:

    • Target (e.g., FAAH ~60 kDa): Should disappear at low concentrations (e.g., 1-10 nM).

    • Off-Targets (e.g., KIAA1363, generic esterases): Should remain visible until higher concentrations (e.g., >10 µM).

Quantitative Optimization Table

Summarize your densitometry data in a table to define the working concentration.

MLnFP Conc.[1][3][5]Target Band Intensity (%)Off-Target A Intensity (%)Off-Target B Intensity (%)Interpretation
DMSO (Ctrl) 100%100%100%Baseline Activity
1 nM 85%100%100%Sub-optimal inhibition
10 nM 15% 98%100%Optimal Selectivity Window
100 nM <5%90%95%Optimal Selectivity Window
1 µM <1%60%85%Loss of selectivity begins
10 µM 0%10%40%Promiscuous inhibition
Workflow Diagram

Workflow cluster_0 Phase 1: Inhibition cluster_1 Phase 2: Reporting cluster_2 Phase 3: Analysis Lysate Cell Lysate (Active Proteome) Titration Add MLnFP Gradient (0 - 100 µM) Lysate->Titration Incubation1 Incubate 30 min @ 37°C (Covalent Binding) Titration->Incubation1 Probe Add FP-TAMRA (1 µM) (Reporter) Incubation1->Probe Incubation2 Incubate 30 min @ RT (Labeling Remaining Sites) Probe->Incubation2 SDS SDS-PAGE & Scanning Incubation2->SDS Result Determine IC50 & Selectivity SDS->Result

Caption: Step-by-step Competitive ABPP workflow for determining optimal inhibitor concentration.

Troubleshooting & Critical Considerations

  • Solvent Effects (DMSO): FP probes and inhibitors are highly lipophilic. Ensure the final DMSO concentration is <2% . Higher DMSO levels can denature enzymes or alter membrane partitioning, skewing IC50 values.

  • Hydrolysis: Fluorophosphonates are moisture-sensitive. Store MLnFP stocks in anhydrous solvent (methyl acetate or dry DMSO) at -80°C. If the stock has been freeze-thawed multiple times, its potency may degrade, shifting the apparent IC50 to the right.

  • Protein Loading: Ensure equal protein loading (verify with Coomassie or Silver stain after fluorescence scanning). Variations in protein amount will be misinterpreted as inhibition.

  • Reversibility: MLnFP is an irreversible inhibitor.[3] The "IC50" is actually time-dependent (

    
    ). If you increase incubation time from 30 min to 2 hours, the apparent IC50 will decrease (become more potent). Standardize incubation time rigidly. 
    

References

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link

  • Cayman Chemical. (n.d.). Methyl α-Linolenyl Fluorophosphonate Product Information. Cayman Chemical. Link

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: the serine hydrolases.[6][7][8][9][10][11] Proceedings of the National Academy of Sciences. Link

  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry. Link

  • PubChem. (n.d.). Methyl alpha-linolenyl fluorophosphonate (Compound Summary). National Library of Medicine. Link

Sources

Application

Technical Application Note: In Vivo Administration of Methyl α-Linolenyl Fluorophosphonate

This Application Note provides a rigorous technical framework for the in vivo administration of Methyl α-Linolenyl Fluorophosphonate (MLnFP) . As a structural analog of the widely used Methyl Arachidonyl Fluorophosphonat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical framework for the in vivo administration of Methyl α-Linolenyl Fluorophosphonate (MLnFP) .

As a structural analog of the widely used Methyl Arachidonyl Fluorophosphonate (MAFP), MLnFP is a potent, irreversible inhibitor and activity-based probe for serine hydrolases, particularly those processing ω-3 fatty acid substrates. The following protocol is synthesized from established methodologies for lipophilic fluorophosphonate probes (e.g., MAFP, FP-Biotin) and adapted for the specific physicochemical properties of the α-linolenyl variant.

Compound: Methyl α-Linolenyl Fluorophosphonate (MLnFP) Target Class: Serine Hydrolases (Phospholipases, FAAH, MAGL) Primary Application: Activity-Based Protein Profiling (ABPP), Lipid Signaling Modulation CAS/Catalog Ref: Cayman Chem #70662 (Example)

Introduction & Mechanism of Action

Methyl α-Linolenyl Fluorophosphonate (MLnFP) is an activity-based probe (ABP) and irreversible inhibitor designed to target serine hydrolases. Structurally, it consists of an α-linolenic acid (C18:3, ω-3) tail coupled to a reactive fluorophosphonate (FP) "warhead."

Mechanistic Causality

The utility of MLnFP relies on the specific reactivity of the fluorophosphonate group.

  • Recognition: The lipophilic α-linolenyl tail facilitates entry into the substrate-binding pocket of lipid-processing enzymes (e.g., cPLA₂, iPLA₂, FAAH), potentially distinguishing enzymes with specificity for ω-3 vs. ω-6 (arachidonyl) chains.

  • Nucleophilic Attack: The catalytic serine residue of the enzyme attacks the phosphorus atom of the FP group.

  • Irreversible Inhibition: The fluoride ion acts as a leaving group, resulting in a stable, covalent phosphonyl-enzyme adduct. This permanently inactivates the enzyme and allows for downstream competition assays.

Physiological Relevance

While MAFP (the arachidonyl analog) is the gold standard for inhibiting endocannabinoid and arachidonic acid metabolism, MLnFP is critical for dissecting the specific roles of enzymes processing α-linolenic acid derivatives. In vivo administration allows researchers to freeze the activity state of these enzymes within the native physiological context before tissue disruption.

Pre-Experimental Planning

Safety & Toxicity (Critical)
  • Class Hazard: Fluorophosphonates are structurally related to nerve agents (e.g., Sarin, DFP). While MLnFP is bulky and less volatile, it must be treated as a potential neurotoxin.

  • Off-Target Effects: High doses (>10 mg/kg) of FP-compounds can inhibit Acetylcholinesterase (AChE) or Neuropathy Target Esterase (NTE), leading to cholinergic toxicity or delayed neuropathy.

  • Handling: All neat compound handling must occur in a chemical fume hood.

Formulation Strategy

MLnFP is highly lipophilic and supplied in organic solvent (usually methyl acetate). Direct injection of the stock is toxic; aqueous dilution requires a carrier to prevent precipitation.

Recommended Vehicle System:

  • Solvent A (Stock): Anhydrous DMSO (Dimethyl Sulfoxide).

  • Emulsifier: Kolliphor EL (formerly Cremophor EL) or Tween-80.

  • Diluent: Sterile Saline (0.9% NaCl).

Detailed Experimental Protocol

Phase I: Vehicle Preparation & Compound Solubilization

Objective: Create a stable, homogeneous injection solution immediately prior to use.

  • Evaporation:

    • Aliquot the required amount of MLnFP (supplied in methyl acetate) into a glass vial.

    • Evaporate the methyl acetate under a gentle stream of Nitrogen (N₂) gas. Do not use heat.

    • Checkpoint: Ensure no solvent smell remains; the lipid film should be visible at the bottom.

  • Resuspension (Stock Solution):

    • Dissolve the lipid film in anhydrous DMSO .

    • Concentration Target: 10 mg/mL (e.g., 1 mg compound in 100 µL DMSO).

    • Vortex vigorously for 30 seconds.

  • Final Formulation (Just-in-Time):

    • Prepare the vehicle mixture: 1 part DMSO (with compound) : 1 part Emulsifier : 18 parts Saline .

    • Step A: Add Emulsifier (e.g., Kolliphor EL) to the DMSO stock. Vortex.

    • Step B: Slowly add warm (37°C) Sterile Saline while vortexing to prevent precipitation.

    • Final Concentration: 0.5 mg/mL MLnFP in 5% DMSO / 5% Emulsifier / 90% Saline.

Phase II: In Vivo Administration

Objective: Systemic delivery via Intraperitoneal (I.P.) injection.

  • Animal Model: C57BL/6 Mice (Standard adult weight: ~25g).

  • Dosing Regimen:

    • Low Dose (Probe Selectivity): 1–3 mg/kg.

    • High Dose (Total Blockade): 5–10 mg/kg.

    • Warning: Do not exceed 10 mg/kg without prior toxicity screening.

Step-by-Step Injection:

  • Weigh the animal to calculate exact injection volume (Standard: 10 mL/kg).

    • Example: A 25g mouse requires 250 µL of the 0.5 mg/mL solution to achieve a 5 mg/kg dose.

  • Restrain the mouse using the scruff method to expose the abdomen.

  • Inject into the lower right quadrant of the peritoneum using a 27G needle to avoid the bladder and cecum.

  • Return animal to cage and monitor for cholinergic signs (tremors, salivation, lacrimation) for the first 30 minutes.

Phase III: Tissue Harvest & Analysis

Objective: Assess target engagement via Competitive ABPP.

  • Incubation Time: 1 to 4 hours post-injection. (Maximal inhibition typically occurs by 2 hours).

  • Euthanasia: CO₂ asphyxiation followed by cervical dislocation (or isoflurane overdose).

  • Perfusion: Transcardial perfusion with cold PBS is recommended to remove blood esterases which may complicate analysis.

  • Homogenization:

    • Harvest target tissues (Brain, Liver, etc.) and snap freeze in liquid nitrogen.

    • Homogenize in cold PBS or Tris buffer. Avoid buffers with high concentrations of detergents initially if performing downstream activity assays.

  • Ex Vivo "Chase" (Validation):

    • Incubate the tissue proteome with a broad-spectrum reporter probe (e.g., FP-TAMRA or FP-Biotin ) for 30 mins.

    • Logic: If MLnFP successfully inhibited the target in vivo, the active site is blocked. The reporter probe (FP-TAMRA) cannot bind.

    • Readout: SDS-PAGE followed by in-gel fluorescence scanning. Successful administration is visualized as the disappearance of specific bands compared to vehicle-treated controls.

Data Presentation & Troubleshooting

Dosing & Solubility Table
ParameterSpecificationNotes
Molecular Weight 344.4 g/mol C₁₉H₃₄FO₂P
Stock Solvent DMSO (Anhydrous)Max solubility ~8 mg/mL
Working Vehicle 1:1:18 (DMSO:Emulsifier:Saline)Prepare fresh; use within 30 mins
Route Intraperitoneal (I.P.)I.V. is possible but risk of embolism is higher
Effective Dose 1 - 10 mg/kgStart at 3 mg/kg for initial screens
Toxicity Threshold > 15 mg/kgMonitor for cholinergic crisis
Mechanism & Workflow Visualization

MLnFP_Protocol MLnFP Methyl α-Linolenyl Fluorophosphonate Vehicle Vehicle Formulation (DMSO/Emulsifier/Saline) MLnFP->Vehicle Solubilization Mouse In Vivo System (Mouse I.P.) Vehicle->Mouse Injection (5 mg/kg) Target Target Enzyme (Serine Hydrolase) Mouse->Target Biodistribution Inhibition Covalent Modification (Irreversible) Target->Inhibition Nucleophilic Attack Harvest Tissue Harvest (1-4 Hours) Inhibition->Harvest Time: 2h ABPP Ex Vivo ABPP (FP-TAMRA Chase) Harvest->ABPP Homogenization Readout Loss of Signal (Band Disappearance) ABPP->Readout Analysis

Caption: Workflow for in vivo administration of MLnFP and subsequent validation via competitive Activity-Based Protein Profiling (ABPP).

References

  • Deutsch, D. G., et al. (1997).[1] Methyl arachidonyl fluorophosphonate: A potent irreversible inhibitor of anandamide amidase.[2] Biochemical Pharmacology, 53(3), 255-260.[1][2] Link

  • Cravatt, B. F., et al. (2001). Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase. Proceedings of the National Academy of Sciences, 98(16), 9371-9376. Link

  • Nomura, D. K., et al. (2010). Activity-based protein profiling for biochemical pathway discovery in cancer. Nature Reviews Cancer, 10(9), 630-638. Link

  • Quistad, G. B., et al. (2001).[1] Toxicological and structural features of organophosphorus and organosulfur cannabinoid CB1 receptor ligands. Toxicology and Applied Pharmacology, 173(1), 48-55. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of methyl alpha-linolenyl fluorophosphonate in aqueous buffers

Technical Support Center: Solubility & Handling Guide Topic: Methyl alpha-Linolenyl Fluorophosphonate (MLnFP) Document ID: TS-MLnFP-SOL-01 Executive Summary Methyl alpha-linolenyl fluorophosphonate (MLnFP) is a lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Topic: Methyl alpha-Linolenyl Fluorophosphonate (MLnFP) Document ID: TS-MLnFP-SOL-01

Executive Summary

Methyl alpha-linolenyl fluorophosphonate (MLnFP) is a lipophilic activity-based probe and inhibitor targeting serine hydrolases (e.g., FAAH, cPLA2). Its structural core—an 18-carbon polyunsaturated fatty acid tail—renders it highly hydrophobic.

The Core Challenge: MLnFP has a solubility of <0.5 mg/mL in PBS (pH 7.2) , where it tends to form colloidal suspensions rather than true solutions. This "oiling out" leads to erratic IC50 values, loss of potency, and non-specific binding to plastics.

This guide details the protocols to maximize aqueous solubility while preserving the reactive fluorophosphonate warhead.

Part 1: Preparation & Storage (The "Golden Rules")

To prevent immediate precipitation or hydrolysis, you must follow a strict solvent-exchange protocol. MLnFP is typically supplied in methyl acetate, which is toxic to cells and volatile.

Step-by-Step Stock Preparation
  • Evaporation:

    • Aliquot the supplied methyl acetate solution into glass vials (avoid plastic at this stage).

    • Evaporate the methyl acetate under a gentle stream of Nitrogen or Argon gas.

    • Why? Methyl acetate is immiscible with many buffers and can cause immediate precipitation upon dilution.

  • Reconstitution (The Master Stock):

    • Immediately dissolve the residue in anhydrous DMSO or 100% Ethanol .

    • Target Concentration: 5–8 mg/mL (approx. 14–23 mM).

    • Note: Do not exceed 8 mg/mL in DMSO; solubility plateaus rapidly.

  • Storage:

    • Store DMSO stocks at -80°C.[1]

    • Shelf Life: The P-F bond is stable in DMSO for months if kept dry. Moisture triggers hydrolysis.

Part 2: Solubilization Protocols (Aqueous Dilution)

Directly dumping a DMSO stock into PBS often causes the compound to crash out. Use one of the following methods based on your assay type.

Method A: The BSA-Carrier Method (Recommended for Cell/Enzyme Assays)

Best for: IC50 determination, kinetic assays, and live-cell treatment.

Mechanism: Fatty Acid-Free BSA acts as a "molecular shuttle," sequestering the lipophilic tail of MLnFP while keeping it bioavailable, mimicking physiological fatty acid transport.

ComponentConcentrationRole
Buffer PBS or HEPES (pH 7.4)Physiological base.
Carrier 0.5 mg/mL BSA (Fatty Acid Free)Prevents aggregation/colloid formation.
Solvent DMSO (Final < 1%)Solubilizes the probe initially.

Protocol:

  • Prepare a 10x Intermediate solution: Dilute your DMSO Master Stock 1:10 into PBS containing 5 mg/mL BSA . Vortex immediately.

  • Observation: The solution should remain clear. If cloudy, sonicate briefly (5 sec).

  • Dilute this 10x Intermediate 1:10 into your final assay volume (Final BSA = 0.5 mg/mL).

Method B: The "Solvent Shift" (Low Detergent)

Best for: Mass Spectrometry (ABPP) where BSA interferes with digestion.

Protocol:

  • Prepare assay buffer with 0.05% Triton X-100 or 0.1% CHAPS .

  • Add DMSO stock dropwise to the vortexing buffer.

  • Critical: Ensure final DMSO concentration is <1% to avoid denaturing the target enzyme.

Part 3: Troubleshooting Guide (FAQ)

Q1: My solution turned cloudy immediately after adding MLnFP to PBS. Can I still use it?

  • Diagnosis: You have created a colloidal suspension.[2][3][4] The local concentration of MLnFP exceeded its solubility limit (<0.5 mg/mL) before mixing.

  • Action: Discard. Colloids result in "hot spots" of concentration and will stick to the plastic walls of your plate, causing false negatives. Use Method A (BSA Carrier) to prevent this.

Q2: I see a loss of activity after incubating the probe for 2 hours. Why?

  • Diagnosis: Hydrolysis. The fluorophosphonate (P-F) bond is an electrophile susceptible to nucleophilic attack by water (hydrolysis) or buffer amines.

  • Action:

    • Check pH: Ensure pH is < 7.5. At pH 8.0+, hydrolysis accelerates.

    • Check Buffer: Avoid Tris buffer during long incubations if possible (primary amines in Tris can react with the probe, though slowly). HEPES or PBS is safer for the probe stability.

    • Timing: Add MLnFP last. Do not pre-incubate the probe in buffer for >30 mins before adding the enzyme.

Q3: Can I use plastic tubes for serial dilutions?

  • Diagnosis: Surface adsorption. MLnFP is extremely lipophilic (LogP > 5). It binds avidly to polypropylene (standard Eppendorf tubes) and polystyrene.

  • Action: Use glass vials or low-binding plasticware for all intermediate dilution steps.

Part 4: Visual Workflows

Figure 1: Optimal Solubilization Workflow

A logic flow to prevent precipitation during experimental setup.

MLnFP_Solubility Stock Methyl Acetate Stock (Commercial Supply) Evap Evaporate Solvent (N2 Stream) Stock->Evap DMSO Reconstitute in DMSO (Max 8 mg/mL) Evap->DMSO Choice Select Assay Type DMSO->Choice MethodA Enzyme/Cell Assay (Use BSA Carrier) Choice->MethodA Needs Stability MethodB Mass Spec/ABPP (Use Low Detergent) Choice->MethodB BSA Incompatible Result Stable Aqueous Solution (Use within 30 min) MethodA->Result MethodB->Result

Caption: Workflow for converting volatile stock to stable aqueous assay conditions.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Cloudy Cloudy/Precipitate? Problem->Cloudy Activity No Enzyme Inhibition? Problem->Activity SolventCheck Check Solvent Ratio (Is DMSO > 1%?) Cloudy->SolventCheck Yes pHCheck Check pH (Is pH > 7.5?) Activity->pHCheck Yes AddBSA Add 0.5 mg/mL BSA or Cyclodextrin SolventCheck->AddBSA DMSO OK Hydrolysis Probe Hydrolyzed Make Fresh pHCheck->Hydrolysis High pH Plastic Adsorption to Plastic? Switch to Glass pHCheck->Plastic pH OK

Caption: Diagnostic tree for resolving solubility and potency issues.

References

  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry, 285(15), 11051-11055. (Context on FP probe handling and ABPP workflows).
  • Blankman, J. L., et al. (2007). A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chemistry & Biology, 14(12), 1347-1356. (Protocols for lipophilic FP probes).
  • Patricelli, M. P., et al. (1999). An integrated chemical-genetic approach to map the ligand-binding pockets of serine hydrolases. Bioorganic & Medicinal Chemistry Letters, 9(23), 3365-3370.

Sources

Optimization

Troubleshooting low labeling efficiency with methyl α-linolenyl fluorophosphonate

Technical Support Center: Methyl α-linolenyl Fluorophosphonate (MLFP) Welcome to the technical support center for methyl α-linolenyl fluorophosphonate (MLFP). This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl α-linolenyl Fluorophosphonate (MLFP)

Welcome to the technical support center for methyl α-linolenyl fluorophosphonate (MLFP). This guide is designed for researchers, scientists, and drug development professionals utilizing MLFP as an activity-based probe (ABP) for profiling serine hydrolases. As a potent, irreversible covalent inhibitor, the fluorophosphonate (FP) warhead is a benchmark reagent for these studies.[1] However, achieving optimal labeling efficiency requires careful attention to detail. This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to ensure the success of your experiments.

Part 1: Foundational Knowledge & FAQs

Understanding the core principles of your tools is the first step to successful troubleshooting. This section addresses the most common initial questions regarding MLFP and its application in Activity-Based Protein Profiling (ABPP).

Q1: How does MLFP work and what does it label?

Answer: Methyl α-linolenyl fluorophosphonate (MLFP) is a chemical proteomic probe designed to target active serine hydrolases.[2][3] Its mechanism relies on two key components:

  • The Fluorophosphonate (FP) "Warhead": This electrophilic group forms a stable, irreversible covalent bond with the catalytic serine residue found in the active site of serine hydrolases.[1][4] This reaction is activity-dependent, meaning the probe will only label enzymes that are in a catalytically competent conformation.[2]

  • The α-linolenyl Linker/Recognition Element: This lipidic chain mimics endogenous substrates, potentially providing specificity towards certain lipolytic enzymes within the large serine hydrolase superfamily.

ABPP is a powerful technique that, unlike traditional proteomics which measures protein abundance, directly assesses the functional state of enzymes within a complex biological sample.[5]

Q2: My fluorescent signal is very low or absent. Is my MLFP probe still active?

Answer: This is a critical first question. Low signal can stem from issues with the probe itself, the experimental setup, or detection. Let's focus on the probe first.

  • Probe Stability & Storage: Fluorophosphonate probes, while robust, are susceptible to degradation. Improper storage is a primary cause of inactivation. The electrophilic phosphorus center can be hydrolyzed by water, rendering the probe inactive.

    • Recommendation: Store MLFP stock solutions at -20°C or -80°C, ideally in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6] When removing from the freezer, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside.[7] Use anhydrous solvents like DMSO or ethanol for reconstitution.

  • Photobleaching (for fluorescently-tagged MLFP): If your MLFP has a conjugated fluorophore, it will be sensitive to light.

    • Recommendation: Minimize exposure of the probe stock and your samples to light during all steps of the experiment.[6] Store probe solutions in the dark.

  • Working Dilutions: Do not store probes in highly diluted working concentrations for extended periods.

    • Recommendation: Prepare working dilutions immediately before use. The higher the dilution, the faster the probe may degrade or adsorb to tube surfaces.[6]

Q3: What is the optimal concentration of MLFP to use for labeling?

Answer: There is no single "perfect" concentration; it depends on the activity and abundance of your target enzymes in the specific proteome. The goal is to saturate the active sites of your targets without causing excessive off-target labeling or background.

  • Causality: Using too little probe will result in incomplete labeling and a weak signal. Using too much can lead to non-specific binding and high background. A recent study systematically optimized an FP-biotin ABPP workflow and found that probe concentration was a critical parameter to evaluate.[8]

  • Recommendation: Perform a concentration-response experiment. Titrate the MLFP probe across a range of concentrations (e.g., 100 nM to 10 µM) with a fixed protein concentration and incubation time to determine the optimal concentration that gives the best signal-to-noise ratio.

Part 2: Troubleshooting Workflow: From Sample to Signal

This section is structured to follow a typical ABPP workflow, addressing potential pitfalls at each stage.

Visualizing the Troubleshooting Logic

The following diagram outlines a decision-making process when encountering low labeling efficiency.

TroubleshootingWorkflow cluster_start cluster_probe cluster_sample cluster_reaction cluster_detection Start Symptom: Low or No Signal Probe 1. Verify Probe Integrity Start->Probe Sample 2. Assess Sample Quality Start->Sample Reaction 3. Optimize Reaction Conditions Start->Reaction Detection 4. Check Detection Method Start->Detection P1 Improper Storage? (Freeze-thaw, moisture) Probe->P1 P2 Aged Probe? (>1 year old) Probe->P2 S1 Low Protein Concentration? Sample->S1 S2 Inactive Enzymes? (Denatured, degraded) Sample->S2 S3 Incompatible Buffer? (e.g., high nucleophiles) Sample->S3 R1 Suboptimal Probe Conc.? Reaction->R1 R2 Incorrect Incubation? (Time, Temp) Reaction->R2 R3 Incorrect pH? Reaction->R3 D1 Gel Imaging Issue? Detection->D1 D2 Poor Transfer (Blot)? Detection->D2 D3 Click-Chemistry Failure? Detection->D3 P_Sol Solution: Use fresh aliquot or new probe vial. P1->P_Sol P2->P_Sol S_Sol Solution: Quantify protein. Use fresh lysate. Check buffer composition. S1->S_Sol S2->S_Sol S3->S_Sol R_Sol Solution: Titrate probe. Run time-course. Optimize T and pH. R1->R_Sol R2->R_Sol R3->R_Sol D_Sol Solution: Check scanner settings. Verify transfer efficiency. Validate click reagents. D1->D_Sol D2->D_Sol D3->D_Sol ABPP_Workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis Lysate 1. Prepare Cell/Tissue Lysate Quantify 2. Quantify Protein (e.g., BCA Assay) Lysate->Quantify Normalize 3. Normalize to 1 mg/mL Quantify->Normalize AddProbe 4. Add MLFP Probe (e.g., 2 µM final) Normalize->AddProbe Incubate 5. Incubate (e.g., 30 min, 25°C) AddProbe->Incubate Quench 6. Quench Reaction (Add SDS-PAGE Buffer) Incubate->Quench SDS_PAGE 7. SDS-PAGE Quench->SDS_PAGE Scan 8. In-Gel Fluorescence Scanning SDS_PAGE->Scan

Caption: Standard workflow for in-lysate ABPP with a fluorescent MLFP probe.

Protocol 1: In-Lysate Labeling with a Fluorescent MLFP Probe

This protocol is a standard method for profiling serine hydrolase activity in a cell or tissue lysate. [9][10]

  • Lysate Preparation:

    • Harvest cells or tissue and wash with cold PBS.

    • Lyse in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.5% NP-40, pH 7.5) on ice.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris.

    • Collect the supernatant (proteome).

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard method like a BCA assay.

    • Dilute the proteome to a final concentration of 1 mg/mL using the lysis buffer.

  • Control Sample Preparation:

    • Prepare a heat-killed negative control by taking an aliquot of the normalized proteome and heating it at 95°C for 10 minutes.

  • Labeling Reaction:

    • To 50 µL of the 1 mg/mL proteome, add the fluorescent MLFP probe from a concentrated stock (e.g., in DMSO) to the desired final concentration (e.g., 2 µM). The final DMSO concentration should not exceed 1-2%.

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Quenching and Sample Preparation for PAGE:

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer containing a reducing agent.

    • Heat the samples at 95°C for 5 minutes.

  • Analysis:

    • Resolve the proteins by SDS-PAGE.

    • Visualize the labeled proteins directly using an in-gel fluorescence scanner with the appropriate excitation and emission wavelengths for the fluorophore.

Protocol 2: Competitive ABPP for Target Engagement

This method is used to assess if a compound of interest engages a specific serine hydrolase by competing with MLFP for the active site. [11][12]

  • Prepare Proteome: Follow steps 1-2 from Protocol 1 to obtain a normalized proteome (1 mg/mL).

  • Inhibitor Pre-incubation:

    • Aliquot the proteome into separate tubes.

    • To each tube, add your inhibitor at various concentrations (and a vehicle control, e.g., DMSO).

    • Pre-incubate for 30 minutes at room temperature to allow the inhibitor to bind to its targets.

  • Probe Labeling:

    • Add the fluorescent MLFP probe to each tube at its pre-determined optimal concentration.

    • Incubate for an additional 30-60 minutes at room temperature, protected from light.

  • Analysis:

    • Quench the reaction and analyze by SDS-PAGE and in-gel fluorescence scanning as described in Protocol 1.

    • Expected Result: If your inhibitor successfully binds to a target enzyme, it will block that enzyme's active site, preventing MLFP labeling. This will appear as a dose-dependent decrease in the fluorescence intensity of the corresponding band on the gel.

References

  • Systematic Optimization of Activity-Based Protein Profiling for Identification of Polysorbate-Degradative Enzymes in Biotherapeutic Drug Substance Down to 10 ppb. (2024). bioRxiv. [Link]

  • Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery. (n.d.). Creative Biostructure. [Link]

  • Activity-based proteomics. (2023). Wikipedia. [Link]

  • Hale, M. E., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. ChemMedChem. [Link]

  • Hughes, D. L., et al. (2022). Profiling Serine Hydrolases in the Leishmania Host–Pathogen Interactome Using Cell-Permeable Activity-Based Fluorophosphonate Probes. Chemistry – A European Journal. [Link]

  • Li, N., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]

  • An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules. (2024). ChemRxiv. [Link]

  • How stable is my probe once I have resuspended it? (n.d.). metabion. [Link]

  • Hsu, K.-L., et al. (2012). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. [Link]

  • Randolph, J. B., & Waggoner, A. S. (1997). Stability, Specificity and Fluorescence Brightness of Multiply-Labeled Fluorescent DNA Probes. Nucleic Acids Research. [Link]

  • Chen, Y.-H., et al. (2013). An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates. Beilstein Journal of Organic Chemistry. [Link]

  • de Bruin, G., et al. (2016). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Nature Protocols. [Link]

  • General workflow of the activity-based protein profiling (ABPP) method.... (n.d.). ResearchGate. [Link]

  • Design and labeling mechanism of the fluorophosphonate probes used in... (n.d.). ResearchGate. [Link]

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences. [Link]

  • Al-Majdoub, Z. M. (2013). Novel methods using fluorophosphonate-biotin probe for quantification and profiling of serine hydrolases. [Link]

  • Shokhen, M., et al. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology. [Link]

  • Vande Velde, C. M. L., et al. (2016). Activity-Based Probes for Studying the Activity of Flavin-Dependent Oxidases and for the Protein Target Profiling of Monoamine Oxidase Inhibitors. Chemistry – A European Journal. [Link]

  • Henning, N. J., et al. (2020). Fluorophosphonate-Based Degrader Identifies Degradable Serine Hydrolases by Quantitative Proteomics. ChemBioChem. [Link]

  • Wang, C., et al. (2022). Mixed Alkyl/Aryl Phosphonates Identify Metabolic Serine Hydrolases as Antimalarial Targets. bioRxiv. [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (2021). Signal Transduction and Targeted Therapy. [Link]

  • Smith, P. E. (2023). Chemists Focus on Probes, Biologists on Cells—But Who Talks about Probe-Cell Interactions? A Critical Account of the Suboptimal Reporting of Novel Fluorescent Imaging Probes, Using Lipid Droplet Stains as a Case Study. Cells. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (n.d.). BellBrook Labs. [Link]

  • Bennett, M. J., et al. (2024). Mixed alkyl/aryl phosphonates identify metabolic serine hydrolases as antimalarial targets. Cell Chemical Biology. [Link]

  • Chen, Y.-H., et al. (2013). An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates. Beilstein Journal of Organic Chemistry. [Link]

  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Long-term dry storage of enzyme-based reagents for isothermal nucleic acid amplification in a porous matrix for use in point-of-care diagnostic devices. (2015). Analyst. [Link]

  • Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity. (2007). Journal of Microbiological Methods. [Link]

  • Proteomic Analysis of Methylglyoxal Modifications Reveals Susceptibility of Glycolytic Enzymes to Dicarbonyl Stress. (2022). ResearchGate. [Link]

  • Proteomic Analysis of Methylglyoxal Modifications Reveals Susceptibility of Glycolytic Enzymes to Dicarbonyl Stress. (2022). International Journal of Molecular Sciences. [Link]

Sources

Troubleshooting

Reducing non-specific background binding in fluorophosphonate ABPP

Welcome to the ABPP Technical Assistance Center. As a Senior Application Scientist specializing in chemical proteomics, I understand that high background in Fluorophosphonate Activity-Based Protein Profiling (FP-ABPP) is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the ABPP Technical Assistance Center.

As a Senior Application Scientist specializing in chemical proteomics, I understand that high background in Fluorophosphonate Activity-Based Protein Profiling (FP-ABPP) is the most common bottleneck in transitioning from "promising data" to "publishable mechanism."

FP probes are powerful because they are broad-spectrum; however, this same trait makes them unforgiving of loose protocols. The guide below is structured to isolate the source of your noise—whether it is chemical (non-specific reactivity), physical (incomplete washing), or biological (endogenous contaminants).[1]

Module 1: Probe Dynamics & Labeling Specificity

The Issue: "My gel lanes are smeared," or "I see bands in my heat-inactivated control." Root Cause: The FP warhead is an electrophile. At high concentrations, it transitions from targeting the nucleophilic serine in the catalytic triad to non-specifically alkylating other residues (e.g., lysines) or sticking to hydrophobic pockets.

Q: What is the optimal probe concentration to prevent off-target alkylation?

A: You must perform a titration. The "standard" 10 µM is often too high for complex lysates.

  • The Fix: Titrate your FP-probe (e.g., FP-TAMRA or FP-Biotin) from 0.5 µM to 5 µM .

  • The Logic: Specific enzymatic labeling is saturable; non-specific chemical alkylation is linear. You want the lowest concentration that saturates your specific targets (bands stop getting brighter) before the background smear appears.

Protocol: The "Heat-Kill" Control (Mandatory)

To validate that a band is an active serine hydrolase and not a sticky protein:

  • Aliquot your lysate.

  • Control: Heat at 95°C for 5–10 minutes before adding the probe.

  • Experiment: Keep at room temperature (RT).

  • Add FP-probe to both.

  • Result: Specific targets will disappear in the heated sample (enzyme denatured). Bands remaining in the heated sample are non-specific background (chemical alkylation or naturally biotinylated proteins).

Module 2: The Click Chemistry Interface

The Issue: "I see protein precipitation," or "My background is high even with low probe concentration." Root Cause: Inefficient click chemistry or copper-induced protein precipitation. The classic ligand TBTA is poorly soluble in water, leading to micro-precipitates that trap fluorescent/biotin tags, creating noise.

Q: Should I use TBTA or THPTA?

A: Switch to THPTA immediately.

  • TBTA: Poor aqueous solubility; requires DMSO/t-Butanol. Prone to crashing out proteins.[2]

  • THPTA: Completely water-soluble. It protects the Cu(I) oxidation state better and prevents protein precipitation, significantly cleaning up the background [1, 3].

Visual Workflow: Optimized Click Reaction

ClickWorkflow Figure 1: Optimized Click Sequence. Premixing Copper and THPTA prevents transient high [Cu] spikes that denature proteins. Lysate Labeled Lysate (FP-Alkyne) AddTag Add Azide Tag (Biotin/Fluorphore) Lysate->AddTag 1. Tag First Premix Prepare Master Mix (CuSO4 + THPTA) Reaction Incubate 1h @ RT Premix->Reaction 2. Add Complex AddTag->Reaction Precip Protein Precip (MeOH/CHCl3) Reaction->Precip 3. Remove Reagents

Module 3: Enrichment & The "Hard Wash" (MS-ABPP)

The Issue: "My Mass Spec data is full of keratin, albumin, and tubulin." Root Cause: Streptavidin-biotin binding is one of the strongest in nature (


 M). You are under-washing. You can afford to be extremely aggressive without losing your specific signal.
Q: Can I use detergents in my wash buffer?

A: Yes, and you must. Standard PBS washing is insufficient for proteomics.

  • The Fix: Use the SDS/Urea Wash Protocol . The streptavidin-biotin bond survives 1% SDS and 6M Urea. Non-specific hydrophobic binders do not.

Table 1: The "Hard Wash" Protocol for Streptavidin Beads
StepBuffer CompositionDurationPurpose
1 1% SDS in PBS2 x 10 minRemoves "sticky" hydrophobic proteins (Albumin).
2 6M Urea in PBS2 x 15 minUnfolds non-covalently bound proteins.
3 PBS (High Salt - 500mM NaCl)2 x 5 minDisrupts electrostatic interactions (DNA/RNA).
4 50 mM Ammonium Bicarbonate3 x 5 minRemoves detergents/salts before On-Bead Digestion.

Note: If performing on-bead digestion, ensure all SDS is removed in Step 4, as it inhibits Trypsin.

Module 4: Endogenous Biotin (The "Ghost" Bands)

The Issue: "I see bands at ~75 kDa and ~130 kDa in my Western blot, even in the 'No Probe' control." Root Cause: These are endogenous biotinylated carboxylases (e.g., Pyruvate Carboxylase, MCC).[3] They bind Streptavidin naturally.

Q: How do I remove these bands from my Western Blot?

A: You cannot "wash" them away. You must block them or use a different detection method.

Option A: The "Sandwich" Blocking (For Westerns)

  • Block membrane with BSA (Do NOT use Milk; it contains biotin).[4]

  • Incubate with unconjugated Streptavidin (0.1 mg/mL) for 15 min. (Binds all endogenous biotin).[5]

  • Wash 3x.[5][6]

  • Incubate with free Biotin (0.5 mg/mL) for 15 min. (Blocks the remaining sites on the streptavidin).[5][7]

  • Wash 3x.[5][6]

  • Proceed with your Streptavidin-HRP detection.[4]

Option B: Chemical Competition (For Mass Spec) Pre-clear your lysate with avidin beads before adding your FP-biotin probe. This physically removes the endogenous carboxylases.

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific background issue.

Troubleshooting Figure 2: Diagnostic Logic for ABPP Background. Follow the path to identify the corrective action. Start Identify Background Type Smear Full Lane Smear Start->Smear Bands Distinct Non-Specific Bands Start->Bands Conc Probe Conc. > 2µM? Smear->Conc Heat Present in Heat Control? Bands->Heat Titrate Action: Titrate Probe Down Conc->Titrate Yes Click Precipitate Visible? Conc->Click No Ligand Action: Switch TBTA -> THPTA Click->Ligand Yes Endo Size: ~75kDa / ~130kDa? Heat->Endo Yes Block Action: Endogenous Biotin Block Endo->Block Yes Sticky Action: Increase SDS Wash Endo->Sticky No

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[8] Chemistry & Biology, 11(4), 535–546. Link

  • Kidd, D., Liu, Y., & Cravatt, B. F. (2001). Profiling serine hydrolase activities in complex proteomes. Biochemistry, 40(13), 4005–4015. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468, 790–795. Link

Sources

Optimization

Stability of methyl alpha-linolenyl fluorophosphonate during long incubations

Topic: Stability of methyl alpha-linolenyl fluorophosphonate (MaLFP) during long incubations Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist[1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of methyl alpha-linolenyl fluorophosphonate (MaLFP) during long incubations Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist[1][2]

Executive Summary: The MaLFP Stability Profile

Methyl alpha-linolenyl fluorophosphonate (MaLFP) is a specialized activity-based probe (ABP) designed to target serine hydrolases that recognize omega-3 fatty acid substrates.[1][2] It combines a reactive fluorophosphonate (FP) warhead with a polyunsaturated alpha-linolenyl (C18:[1][2]3) tail .

Users performing long incubations (>1 hour) often encounter two distinct degradation mechanisms that lead to "silent" experiments (loss of signal) or "noisy" data (non-specific background):

  • Warhead Hydrolysis: The P-F bond is labile in aqueous environments.[1] High pH (>8.[1][2]0) accelerates this, rendering the probe inactive.[2]

  • Lipid Peroxidation: The tri-unsaturated tail is highly susceptible to oxidative degradation, creating reactive aldehydes that cause non-specific protein crosslinking.[1][2]

This guide provides the protocols required to stabilize MaLFP for proteomic profiling and kinetic assays.

Diagnostic Troubleshooting Guide

Issue 1: "I see no labeling or very weak signal after 2+ hours of incubation."

Diagnosis: Hydrolysis of the P-F Warhead. The fluorophosphonate group is an electrophile designed to react with the nucleophilic serine in the enzyme active site. In aqueous buffers, water competes with the enzyme.[1][2] If the pH is too high or the incubation too long, the probe hydrolyzes into an inert phosphonic acid before it can label your target.

Corrective Action:

  • Lower pH: Shift from pH 8.0 to pH 7.2–7.4. Hydrolysis rates increase exponentially above pH 8.0.[1][2]

  • Buffer Exchange: Avoid Tris buffer if possible during long incubations; nucleophilic amines in Tris can accelerate warhead consumption.[1][2] Use HEPES or PBS.[1][2]

  • Spike-in Dosing: For incubations >2 hours, add the probe in two aliquots (e.g., T=0 and T=60 min) to maintain the effective concentration of the active warhead.

Issue 2: "I see smearing or high background across the entire lane/blot."

Diagnosis: Lipid Peroxidation (Autoxidation). The alpha-linolenyl tail contains three cis double bonds.[1][2] In the presence of oxygen and light, these oxidize to form lipid hydroperoxides and reactive aldehydes (e.g., 4-HNE).[1][2] These byproducts covalently modify random cysteine and lysine residues on non-target proteins, creating "background noise."[1][2]

Corrective Action:

  • Degas Buffers: Use buffers purged with Argon or Nitrogen.[1][2]

  • Add Antioxidants: Include 10–50 µM BHT (Butylated hydroxytoluene) in the assay buffer.[1]

  • Dark Incubation: Always incubate in the dark (wrap tubes in foil).

Issue 3: "The probe precipitated or formed a cloudy suspension."

Diagnosis: Solubility Failure / Micelle Formation. MaLFP is highly lipophilic.[1][2] Direct addition to aqueous buffer often causes aggregation, preventing active site entry.[1][2]

Corrective Action:

  • DMSO/Ethanol Intermediate: Ensure the probe is dissolved in 100% DMSO or Ethanol before adding to the buffer.

  • Maintain Solvent Cap: Keep the final organic co-solvent concentration at 1–2% (v/v).

  • Sonicate: A brief (5-second) sonication of the buffer after probe addition can disperse aggregates.[1]

Technical Data & Stability Metrics

The following data is derived from comparative stability studies of Fluorophosphonate (FP) probes and Alpha-Linolenic Acid (ALA) oxidation kinetics.

ParameterConditionStability / Half-Life (

)
Recommendation
Aqueous Stability (Hydrolysis) PBS, pH 7.4, 25°C~2–4 hoursLimit incubation to <1 hour if possible.
Aqueous Stability (Hydrolysis) Tris, pH 8.0, 37°C< 45 minutesAvoid. High pH + Temp destroys probe rapidly.[1][2]
Oxidation Rate (Tail) Ambient Air, LightRapid (Peroxides form in mins)Use Argon purge + Dark.[1]
Solubility Limit PBS (No co-solvent)< 1 µM (Aggregates)Requires carrier (DMSO/BSA).[1]
Storage Stability Methyl Acetate, -80°C> 1 yearStore as supplied stock only.[2]

Visualization of Degradation Pathways

The diagram below illustrates the two competing degradation pathways that users must mitigate.

MaLFP_Degradation cluster_env Incubation Environment MaLFP Active MaLFP Probe (Targeting Agent) Target Serine Hydrolase (Specific Labeling) MaLFP->Target Desired Reaction (Fast, Specific) Hydrolysis Hydrolyzed Byproduct (Inert Phosphonic Acid) MaLFP->Hydrolysis Aqueous Hydrolysis (pH > 8.0, Time) Oxidation Peroxidized Lipid (Reactive Aldehydes) MaLFP->Oxidation Lipid Peroxidation (O2, Light) Background Non-Specific Protein Adducts Oxidation->Background Random Cys/Lys Attack

Figure 1: Competing pathways in MaLFP incubations.[1] The goal is to maximize the green pathway while suppressing the red degradation routes.

Optimized Protocol: The "Inert Incubation" Workflow

This protocol is designed to maximize specific labeling for incubations lasting 1–4 hours.[1][2]

Phase 1: Stock Preparation (Critical)

MaLFP is typically supplied in methyl acetate (volatile).[1]

  • Aliquot the stock solution into single-use glass vials (avoid plastic, which leaches lipids).

  • Evaporate methyl acetate under a gentle stream of Argon or Nitrogen (Do not use air).[1]

  • Immediately reconstitute in anhydrous DMSO to a 50x or 100x working stock.

  • Stop Point: Use immediately or freeze at -80°C. Do not store DMSO stocks at room temp.

Phase 2: The Incubation

Reagents:

  • Buffer: HEPES (50 mM, pH 7.4), NaCl (100 mM). Avoid Tris if possible.

  • Additive: 0.1% Triton X-100 (prevents aggregation) or 0.5 mg/mL BSA (fatty acid-free).[1][2]

Step-by-Step:

  • Degas Buffer: Bubble Argon/Nitrogen through the buffer for 5 minutes to remove dissolved oxygen.

  • Proteome Prep: Thaw cell lysate/protein mixture on ice.

  • Probe Addition: Add MaLFP stock (in DMSO) to the proteome. Ensure final DMSO concentration is ≤ 2%.[1][2]

    • Tip: Vortex immediately and vigorously for 2 seconds to disperse the lipid probe.

  • Incubation:

    • Time: 30–60 minutes is usually sufficient.[1][2] If >1 hour is required, add a second spike of probe at 60 mins.

    • Temp: 25°C (Room Temp) is preferred over 37°C to reduce hydrolysis rates.

    • Light: Cover tube with aluminum foil.[1][2]

  • Quench: Stop the reaction by adding 4x SDS-PAGE loading buffer (containing reducing agents like DTT/BME) and boiling immediately. This prevents post-lysis oxidation.[1][2]

Advanced Workflow Diagram

Protocol_Flow cluster_warnings Critical Controls Stock 1. Stock Prep Evaporate Methyl Acetate Reconstitute in DMSO Mix 3. Mixing Add Probe (max 2% DMSO) Vortex Immediately Stock->Mix Buffer 2. Buffer Prep HEPES pH 7.4 Purge with Argon (De-oxygenate) Buffer->Mix Incubate 4. Incubation Protect from Light 25°C, 30-60 mins Mix->Incubate Prevent Aggregation Quench 5. Quench Add SDS-Loading Buffer Boil immediately Incubate->Quench Stop Reaction Warn1 Avoid pH > 8.0 Warn1->Incubate Warn2 No Plastic Storage Warn2->Stock

Figure 2: Step-by-step workflow to ensure MaLFP stability and solubility.

References

  • Cravatt, B. F., et al. (2008).[1][2][3] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry.[1][2][4] Annual Review of Biochemistry.[1] (Definitive guide on FP probe mechanisms and hydrolysis kinetics). [Link][1]

  • Liu, Y., et al. (2010).[1][2] Activity-based protein profiling of serine hydrolases in complex proteomes. Current Protocols in Chemical Biology.[1][2] (Detailed protocols on buffer selection and incubation times). [Link][1]

  • Porter, N. A., et al. (1995).[1][2] Mechanisms of free radical oxidation of unsaturated lipids.[1] Lipids.[1][2][5][6] (Fundamental chemistry of alpha-linolenic acid oxidation). [Link][1]

Sources

Troubleshooting

Removing excess methyl alpha-linolenyl fluorophosphonate before mass spec analysis

Topic: Removal of Excess Methyl Alpha-Linolenyl Fluorophosphonate Before MS Analysis Executive Summary You are encountering a critical bottleneck common in lipid-based activity-based protein profiling (ABPP). Methyl alph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Excess Methyl Alpha-Linolenyl Fluorophosphonate Before MS Analysis

Executive Summary

You are encountering a critical bottleneck common in lipid-based activity-based protein profiling (ABPP). Methyl alpha-linolenyl fluorophosphonate is a highly lipophilic, covalent serine hydrolase inhibitor (analogous to the widely used MAFP, but with a C18:3 tail).

The Problem: Excess unreacted probe forms micelles and binds non-specifically to hydrophobic plasticware and peptide backbones. If injected into an LC-MS system, it causes:

  • Severe Ion Suppression: The lipid tail dominates the ionization competition, masking low-abundance peptides.

  • Column Contamination: The fluorophosphonate group can react with column stationary phases or persist as a "ghost peak" in subsequent runs.

  • Detector Saturation: The unreacted probe mass often elutes in the high-organic gradient, obscuring the hydrophobic peptide region.

The Solution: Standard dialysis or spin-desalting columns will not work effectively because the probe mimics a lipid and forms supramolecular structures. You must use Phase-Transfer Protein Precipitation (Wessel-Flügge) or, if the probe contains a click-handle, Solid-Phase Enrichment .

Decision Matrix: Select Your Workflow

Before proceeding, identify your specific probe variant.

CleanupDecision Start Start: Probe Type Identification IsClick Does the probe have a Click Handle (Alkyne/Azide)? Start->IsClick NoClick No (Standard Inhibitor) IsClick->NoClick Pure Inhibitor YesClick Yes (Clickable Probe) IsClick->YesClick ABPP Profiling Wessel PROTOCOL A: Wessel-Flügge Precipitation (Methanol/Chloroform) NoClick->Wessel Remove Lipids SPE PROTOCOL B: Avidin/Streptavidin Enrichment (On-Bead Digest) YesClick->SPE Covalent Capture MS_Ready MS-Ready Peptides Wessel->MS_Ready SPE->MS_Ready

Figure 1: Decision tree for selecting the appropriate cleanup method based on probe chemistry.

Protocol A: Wessel-Flügge Precipitation (The Gold Standard)

Best for: Removing "dark" inhibitors (no click handle) like standard methyl alpha-linolenyl fluorophosphonate. Mechanism: This method uses a specific ratio of Methanol, Chloroform, and Water to create a phase separation.[1] Proteins precipitate at the interphase, while lipids (including your probe) remain solubilized in the organic phase.

Reagents Required:
  • Methanol (LC-MS Grade)

  • Chloroform (LC-MS Grade)

  • HPLC Water

Step-by-Step Procedure:
  • Initial Volume: Start with 100 µL of protein reaction mixture (if volume is lower, adjust ratios strictly).

  • Methanol Add: Add 400 µL Methanol . Vortex vigorously.

  • Chloroform Add: Add 100 µL Chloroform . Vortex.

    • Note: The mixture is now single-phase. The probe is fully solubilized.

  • Water Add (The Crash): Add 300 µL Water . Vortex vigorously.

    • Observation: The solution will become cloudy (emulsion).

  • Separation: Centrifuge at 14,000 x g for 2 minutes .

    • Result: You will see three layers:

      • Top: Aqueous (Salts, small polar molecules).

      • Middle: Protein Wafer (White Disc) .

      • Bottom: Organic (Chloroform containing the excess Lipid Probe).

  • Extraction: Carefully aspirate the top layer without disturbing the wafer.[2] Then, insert the pipette tip through the wafer to aspirate the bottom organic layer.

    • Critical: The probe is in the bottom layer. You must remove this efficiently.

  • Wash: Add 300 µL Methanol to the pellet. Vortex to disperse the pellet (this removes residual chloroform).[2]

  • Final Spin: Centrifuge at 14,000 x g for 2 minutes . Remove supernatant.[2]

  • Dry: Air dry for 5 minutes (do not over-dry or resuspension becomes difficult).

  • Digest: Resuspend in digestion buffer (e.g., 8M Urea or Rapigest) for downstream MS.

Protocol B: On-Bead Enrichment (For Clickable Probes)

Best for: If your methyl alpha-linolenyl fluorophosphonate has an alkyne tag.[3] Mechanism: Covalent attachment to beads allows the use of harsh detergents (SDS) to wash away non-covalently bound excess probe.[4]

Step-by-Step Procedure:
  • Click Reaction: Perform CuAAC click chemistry to attach biotin-azide to your probe-labeled proteins.

  • Precipitation: Perform Protocol A (Wessel-Flügge) first to remove the bulk of the unreacted probe (optional but recommended to prevent bead saturation).[2]

  • Solubilization: Resuspend protein in 1% SDS / PBS . Heating to 95°C for 5 mins ensures lipid probes are not "hiding" in hydrophobic pockets.

  • Bind: Incubate with Streptavidin-Agarose beads for 1 hour.

  • Stringent Washing (The Key Step):

    • Wash 3x with 1% SDS in PBS . (Removes non-specific hydrophobic binders).

    • Wash 3x with 6M Urea . (Unfolds protein, releases non-covalent interactions).

    • Wash 3x with PBS .

  • Digest: Perform on-bead tryptic digestion. The excess probe remains bound to the streptavidin bead (via the biotin linker) or was washed away in step 5.

Comparative Efficiency Data

The following table illustrates why standard desalting fails for lipid-based probes.

MethodRemoval MechanismEfficiency for Lipid ProbesRisk of Loss
Wessel-Flügge (MeOH/CHCl3) Phase Partitioning (Lipids -> Organic)High (>99%) Low (Visible pellet)
Acetone Precipitation Solvent exclusionMedium (Lipids may coprecipitate)Medium
Spin Desalting (C18/G-25) Size exclusion / HydrophobicityVery Low (Micelles pass through)High (Probe sticks to resin)
Dialysis DiffusionFail (Lipids form micelles > pore size)N/A
Troubleshooting & FAQs

Q: I used Wessel-Flügge, but I still see a polymer/lipid peak in my MS. What happened? A: You likely disturbed the interface. The "wafer" is delicate. When removing the bottom chloroform layer, it is easy to touch the protein disc with the pipette tip, re-contaminating it with the lipid-rich solvent.

  • Fix: Leave a small amount of the bottom layer behind, then perform the secondary Methanol wash (Step 7) twice. The Methanol wash extracts residual chloroform/lipid.

Q: Can I just use Acetone precipitation? It's easier. A: For standard proteins, yes. For alpha-linolenyl probes, no . The long lipid tail (C18:3) has limited solubility in cold acetone and may co-precipitate with the protein. Chloroform is required to keep the fatty acid tail fully solubilized while the protein crashes.

Q: The protein pellet won't redissolve after precipitation. A: You likely over-dried the pellet.[2]

  • Fix: Do not use a SpeedVac. Air dry only until the pellet turns from translucent to white. If it is bone-dry, add 8M Urea and sonicate (bath sonicator) for 10 minutes.

Q: Will this probe damage my HPLC column? A: Yes. Fluorophosphonates are reactive. If significant unreacted probe enters the column, it can permanently modify the stationary phase (especially if you use columns with hydroxyl groups or specific surface chemistries), leading to peak tailing and memory effects.

Mechanism of Action: Wessel-Flügge Phase Separation[2]

WesselFlugge Step1 Mixture: Protein + Lipid Probe (Aqueous) Step2 Add MeOH/CHCl3: Single Phase (Solubilized) Step1->Step2 Denature Step3 Add Water + Spin: Phase Separation Step2->Step3 Induce Split Result Aqueous Layer (Salts) PROTEIN WAFER (Precipitate) Organic Layer (Probe/Lipids) Step3->Result

Figure 2: The tri-phasic separation ensures the lipophilic probe (bottom) is physically sequestered from the protein (middle).

References
  • Wessel, D., & Flügge, U. I. (1984).[1][2][5] A method for the quantitative recovery of protein in dilute solution in the presence of detergents and lipids.[1][5] Analytical Biochemistry.

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology. (Establishes the bead-wash protocols for ABPP).

  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry. (Discusses FP probe handling and background reduction).

  • Thermo Fisher Scientific. (n.d.). Sample preparation for mass spectrometry: Protein Precipitation.

Sources

Optimization

Minimizing proteolysis during methyl α-linolenyl fluorophosphonate labeling

Technical Support Center: Minimizing Proteolysis in M LFP Labeling Topic: Minimizing proteolysis during methyl -linolenyl fluorophosphonate (M LFP) labeling. Audience: Researchers, Scientists, and Drug Discovery Professi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Proteolysis in M LFP Labeling

Topic: Minimizing proteolysis during methyl


-linolenyl fluorophosphonate (M

LFP) labeling. Audience: Researchers, Scientists, and Drug Discovery Professionals. Guide Type: Advanced Troubleshooting & Technical FAQ.

Core Concept: The "Inhibitor Paradox" in ABPP

Methyl


-linolenyl fluorophosphonate (M

LFP) is an Activity-Based Probe (ABP) designed to target serine hydrolases , particularly those involved in lipid metabolism (e.g., Monoacylglycerol Lipase [MAGL], Fatty Acid Amide Hydrolase [FAAH]).

The fundamental challenge in this assay is a biochemical race condition :

  • The Goal: You want the M

    
    LFP probe to covalently bind the catalytic serine residue of your target enzymes.
    
  • The Problem: Endogenous serine proteases (e.g., trypsin-like proteases) in your lysate will degrade your targets, leading to "clipped" bands or total signal loss.

  • The Paradox: Standard protease inhibitor cocktails contain PMSF or AEBSF . These are also serine-reactive fluorophosphonates or sulfonyl fluorides. If you add them to stop proteolysis, they will irreversibly block the active site of your target , preventing M

    
    LFP labeling.
    

The Solution: You must use a "Split-Phase" inhibition strategy.

The "Split-Phase" Workflow

To successfully label targets without degradation, you must separate the inhibition of background proteases from the labeling of target hydrolases.

Diagram 1: The M LFP Labeling Workflow

Caption: This workflow illustrates the critical timing of inhibitor addition to prevent probe blocking while minimizing proteolysis.

MaLFP_Workflow cluster_warning CRITICAL ZONE: NO SERINE INHIBITORS Sample Tissue/Cell Pellet Lysis Lysis & Homogenization (4°C) Sample->Lysis Add Non-Serine Inhibitors (EDTA, E-64, Pepstatin) Spin Ultracentrifugation (Separation of Soluble/Membrane) Lysis->Spin Keep Cold Label MαLFP Labeling (RT, 30 min) Spin->Label Add Probe Quench Quench & Stop (Add 4x Laemmli + PMSF) Label->Quench Reaction Complete Analysis SDS-PAGE / Mass Spec Quench->Analysis Targets Stabilized

Troubleshooting Guide & FAQs

Section A: Sample Preparation & Lysis

Q: My bands are smearing or appearing at lower molecular weights than expected. Is this proteolysis? A: Yes, this is classic "clipping."

  • Cause: You likely omitted all protease inhibitors to avoid blocking the probe.

  • Fix: Use a "Serine-Free" Inhibitor Cocktail . You must inhibit other protease classes during lysis.

    • Cysteine Proteases: Add E-64 (

      
      ) or Leupeptin.
      
    • Metalloproteases: Add EDTA (

      
      ) or EGTA.
      
    • Aspartyl Proteases: Add Pepstatin A (

      
      ).
      
    • Strictly Avoid: PMSF, AEBSF, and Pefabloc during this stage.

Q: Can I label intact cells to avoid lysis-induced proteolysis? A: Yes, and this is often preferred for M


LFP.
  • Mechanism: M

    
    LFP is cell-permeable due to its lipid tail.
    
  • Protocol: Treat live cells in culture media (serum-free) with M

    
    LFP for 30–60 minutes.
    
  • Benefit: The compartmentalization of the live cell prevents lysosomal proteases from chewing up your cytosolic/membrane targets.

  • Post-Labeling: Once you lyse the cells after labeling, you can (and should) immediately add PMSF/AEBSF, as the probe has already covalently modified the targets.

Section B: The Labeling Reaction

Q: I see no signal for my target (e.g., MAGL), but the background proteolysis is low. What happened? A: You might have "out-competed" the probe or used the wrong detergent.

  • Issue 1: Endogenous Lipids. M

    
    LFP mimics a lipid substrate. In tissues like adipose or brain, high levels of endogenous lipids (endocannabinoids, fatty acids) can compete for the active site.
    
    • Fix: Perform a membrane wash or use slightly higher probe concentrations (

      
       instead of 
      
      
      
      ).
  • Issue 2: Detergent Interference. High concentrations of Triton X-100 or NP-40 can sequester the hydrophobic M

    
    LFP into micelles, preventing it from reaching the enzyme.
    
    • Fix: Keep detergent concentration

      
       during the labeling step, or label in PBS before adding detergent.
      

Q: What is the optimal temperature? 37°C or Room Temp? A: Room Temperature (20–25°C) is the standard.

  • Reasoning: 37°C accelerates proteolysis exponentially more than it accelerates the labeling reaction. Labeling at 4°C is possible but requires longer incubation (1–2 hours), which risks non-specific degradation.

Section C: Post-Reaction Handling

Q: When exactly do I add the serine protease inhibitors? A: The moment the labeling time is up.

  • Step: Add 4x Laemmli Sample Buffer (containing SDS) supplemented with PMSF (1 mM) .

  • Why: SDS unfolds the proteins, making them highly susceptible to any remaining active proteases. PMSF kills the serine proteases instantly. Boiling the sample immediately (

    
     for 5 min) is the final step to ensure total enzymatic inactivation.
    

Optimized Protocol: M LFP Labeling in Tissue Homogenates

This protocol is designed to balance probe efficiency with protein stability.

Reagents Needed:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl.

  • Inhibitor Mix A (Pre-Labeling): EDTA, E-64, Pepstatin A (No PMSF).

  • Inhibitor Mix B (Stop Solution): PMSF or AEBSF.

  • Probe: M

    
    LFP (dissolved in DMSO).
    
StepActionCritical Technical Note
1. Harvest Flash freeze tissue or harvest cells on ice.Keep samples at 4°C absolutely continuously.
2. Lysis Homogenize in Lysis Buffer + Inhibitor Mix A .Do NOT use detergents yet if targeting membrane proteins; sonication is preferred.
3. Fractionation Centrifuge (100,000 x g, 45 min) to separate soluble vs. membrane proteomes.Mngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

LFP targets (MAGL, FAAH) are often membrane-associated.
4. Prep Dilute proteome to 1 mg/mL in PBS.Adjust detergent to <0.1% if used.
5. Labeling Add M

LFP (

final). Incubate 30 min at RT .
Minimize DMSO concentration to <2%.
6. Stop Add Inhibitor Mix B (PMSF) + SDS Loading Buffer.This is the "Quench" step.
7. Denature Boil at 95°C for 5 minutes immediately.Permanently halts all enzymatic activity.

Mechanistic Visualization: The Competition

This diagram details the molecular competition occurring in the tube.

Diagram 2: Competitive Dynamics in the Lysate

Caption: The "Race Condition" between the probe (M


LFP), the target enzyme, and background proteases.

Competition_Dynamics cluster_logic The Inhibitor Paradox Target Target Enzyme (e.g., MAGL) Probe MαLFP Probe (Lipid Mimetic) Probe->Target Desired Labeling (Covalent Bond) Protease Background Serine Protease Protease->Target Degradation/Clipping (Signal Loss) PMSF PMSF/AEBSF (Inhibitor) PMSF->Target Blocks Target (FALSE NEGATIVE) PMSF->Protease Blocks Protease (Good)

References

  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry.

  • Nomura, D. K., et al. (2010). Endocannabinoid Hydrolysis Generates Brain Prostaglandins That Promote Neuroinflammation. Science.

    
    LFP for MAGL/FAAH profiling).
    
    
  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases.[1][2][3] Nature Chemical Biology.

  • Blankman, J. L., et al. (2007). A Comprehensive Profile of Brain Enzymes that Hydrolyze the Endocannabinoid 2-Arachidonoylglycerol. Chemistry & Biology.[1][2][3][4][5][6] (Details the specificity of lipid-tail fluorophosphonates).

Sources

Troubleshooting

Storage conditions to prevent hydrolysis of methyl alpha-linolenyl fluorophosphonate

Technical Support Center: Storage & Handling of Methyl alpha-Linolenyl Fluorophosphonate (MaLFP) Executive Summary: The Stability Paradox Methyl alpha-linolenyl fluorophosphonate (MaLFP) is a specialized Activity-Based P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Storage & Handling of Methyl alpha-Linolenyl Fluorophosphonate (MaLFP)

Executive Summary: The Stability Paradox

Methyl alpha-linolenyl fluorophosphonate (MaLFP) is a specialized Activity-Based Probe (ABP) and irreversible inhibitor designed to target serine hydrolases.[1] Its chemical utility relies on a "warhead" (the fluorophosphonate group) that is inherently unstable in the presence of moisture.

The Challenge: You are fighting two distinct degradation pathways simultaneously:

  • Headgroup Hydrolysis: The P-F bond is highly electrophilic. Water acts as a nucleophile, displacing the fluoride ion and rendering the molecule inert (forming the phosphonic acid).

  • Tail Oxidation: The

    
    -linolenyl tail (C18:3 n-3) contains three cis double bonds.[1] Without protection from oxygen, these sites undergo auto-oxidation, leading to rancidity and structural alteration of the lipid chain.[1]
    

The Solution: Storage protocols must create an Anhydrous, Anoxic, and Cryogenic environment.[1]

Critical Storage Parameters (The "Golden Rules")

ParameterRecommendationTechnical Rationale
Primary State Solvated in Methyl Acetate Methyl acetate is non-protic and volatile.[1] Unlike DMSO, it does not absorb atmospheric moisture, preventing hydrolysis during long-term storage.[1]
Temperature -80°C (Preferred) -20°C (Acceptable < 3 months)Arrhenius kinetics dictate that lower temperatures exponentially slow the rate of nucleophilic attack by trace water and lipid auto-oxidation.[1]
Atmosphere Argon or Nitrogen Overlay Displaces oxygen to prevent lipid peroxidation of the linolenyl tail.
Container Glass Vials (Amber) Plastic is forbidden. Lipophilic compounds adsorb to polypropylene (eppendorf tubes).[1] Amber glass prevents UV-catalyzed oxidation.[1]
Assay Solvent Anhydrous DMSO Use only immediately prior to experiment. DMSO is hygroscopic; storing MaLFP in DMSO will lead to rapid hydrolysis due to absorbed water.[1]

Degradation Mechanisms: Know Your Enemy[1]

Understanding how the molecule breaks down allows you to prevent it. The diagram below illustrates the two fatal pathways.

MaLFP_Degradation MaLFP Active MaLFP (Fluorophosphonate) Transition Pentacoordinate Intermediate MaLFP->Transition Nucleophilic Attack (P-F bond) Peroxide Lipid Peroxide (Rancid Tail) MaLFP->Peroxide Auto-oxidation (Double bonds) Water H2O (Moisture) Water->Transition Inactive_Acid Inactive Phosphonic Acid (Dead Probe) Transition->Inactive_Acid Fluoride Displacement HF HF (Byproduct) Transition->HF Oxygen O2 (Air) Oxygen->Peroxide

Figure 1: Dual degradation pathways of MaLFP. The P-F bond is susceptible to hydrolysis (Red), while the linolenyl tail is susceptible to oxidation (Yellow).

Standard Operating Procedures (SOPs)

SOP-01: Receiving and Long-Term Storage
  • Arrival: The package likely arrives on dry ice. Do not open the vial immediately.

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator. Why? Opening a cold vial in humid lab air causes immediate condensation of water into the solvent, triggering hydrolysis.[1]

  • Storage: If not using immediately, wrap the cap in Parafilm and place it in a -80°C freezer dedicated to chemical standards (avoid auto-defrost freezers which cycle temperature).

SOP-02: Solvent Exchange (The "Just-in-Time" Protocol)

Perform this step ONLY when you are ready to run your assay.[1]

  • Evaporation: Under a gentle stream of Nitrogen or Argon, evaporate the methyl acetate solvent from the stock vial.

    • Tip: Do not use a vacuum concentrator (SpeedVac) unless it is strictly anhydrous; nitrogen blow-down is safer for FPs.[1]

  • Reconstitution: Immediately add anhydrous DMSO to the film.

    • Critical: Use a fresh ampoule of DMSO or DMSO stored over molecular sieves. Standard laboratory DMSO is often "wet."[1]

  • Usage: Vortex briefly and use within 4 hours. Discard unused DMSO solutions; do not refreeze.

Troubleshooting & FAQs

Q1: I accidentally left the vial on the bench overnight at room temperature. Is it ruined?

  • Diagnosis: If the vial was sealed and in methyl acetate, it is likely still >90% active, though some oxidation may have occurred.[1] If it was in DMSO or open to air, the P-F bond is likely hydrolyzed.[1]

  • Test: Run a test labeling with a known serine hydrolase (e.g., a standard lysate) and visualize via SDS-PAGE (if using a fluorescent tag) or activity assay.[1] If signal is weak, discard.

Q2: Can I store the probe in Ethanol instead of Methyl Acetate?

  • Answer: Short-term only. Ethanol is a protic solvent (contains an -OH group).[1] While less reactive than water, ethanol can slowly nucleophilically attack the fluorophosphonate over weeks/months (alcoholysis), forming the ethyl phosphonate ester.[1] Methyl Acetate or Chloroform are superior for storage.[1]

Q3: Why did my plastic pipette tips turn slightly yellow after handling the concentrated stock?

  • Answer: This indicates high concentration of the lipid probe. More importantly, it highlights that the compound sticks to plastic.[1] Minimize contact time with plastic tips. Use glass Hamilton syringes for precise volumetric transfer of stocks.

Q4: The protocol says to use "dry" DMSO. How do I ensure my DMSO is dry?

  • Method: Add activated 4Å molecular sieves to your DMSO bottle. Let it sit for 24 hours before use. Alternatively, purchase "Anhydrous DMSO" in septum-sealed vials and draw through the septum with a syringe.[1]

Workflow Visualization

Storage_Workflow Start Receive MaLFP Vial (in Methyl Acetate) Decision Immediate Use? Start->Decision Store Wrap in Parafilm Store at -80°C Decision->Store No Prep Equilibrate to RT (Prevent Condensation) Decision->Prep Yes Store->Prep When ready Evap Evaporate Methyl Acetate (Nitrogen Stream) Prep->Evap Recon Add Anhydrous DMSO (From sealed ampoule) Evap->Recon Assay Perform Experiment (Within 4 hours) Recon->Assay Waste Discard Unused DMSO Soln (Do NOT Refreeze) Assay->Waste

Figure 2: Decision logic for handling MaLFP to maximize shelf-life and assay reliability.

References

  • Cayman Chemical. Methyl Arachidonyl Fluorophosphonate Product Information. (Standard protocol for long-chain fluorophosphonate storage).[1]

  • Cravatt, B. F., et al. (2000).[1] Activity-Based Protein Profiling: Chemical Probes for Global Kinetics of Serine Hydrolases.[1] (Foundational chemistry of FP probes).

  • Sigma-Aldrich. Methyl Arachidonyl Fluorophosphonate Safety & Handling.[1][1]

  • Deutsch, D. G., et al. (1997).[1] Methyl arachidonyl fluorophosphonate: A potent irreversible inhibitor of anandamide amidase.[2] (Establishes the hydrolysis sensitivity of the FP warhead).

Sources

Optimization

Troubleshooting signal-to-noise ratios in gel fluorescence scanning

Topic: Troubleshooting Signal-to-Noise Ratios (SNR) Status: Operational | Tier: Level 3 (Advanced Application Support) Assigned Specialist: Senior Application Scientist Executive Summary: The Physics of SNR In fluorescen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Signal-to-Noise Ratios (SNR)

Status: Operational | Tier: Level 3 (Advanced Application Support) Assigned Specialist: Senior Application Scientist

Executive Summary: The Physics of SNR

In fluorescence scanning, Signal-to-Noise Ratio (SNR) is the definitive metric of data quality. It is not merely "brightness"; it is the statistical confidence that a peak differs from the background.

Mathematically, we define SNR in imaging as:



Where:
  • 
     = Mean intensity of the specific band.
    
  • 
     = Mean intensity of the local background.
    
  • 
     = Standard deviation of the background (noise).
    

The Core Directive: To improve SNR, you must either increase specific quantum yield (Signal) or reduce non-specific scatter/autofluorescence (Noise). Increasing PMT gain (Voltage) indiscriminately amplifies both, often degrading SNR due to Shot Noise.

Module 1: Pre-Scan Diagnostics (The "Chemical" Noise)

Q: Why is my background fluorescence universally high across the entire gel?

Diagnosis: This is rarely a scanner issue. It is almost always "Chemical Noise" resulting from unbound fluorophores or matrix autofluorescence.

Root Cause Analysis:

  • Insufficient Destaining: High-sensitivity dyes (e.g., SYBR® Gold, SYPRO® Ruby) require rigorous removal of unbound dye. If the background is uniform, the dye equilibrium has not shifted to the bound state.

  • Buffer Mismatch: Certain buffers (like TBE) can fluoresce slightly under UV/Blue light, but the primary culprit is often SDS (Sodium Dodecyl Sulfate) . SDS precipitates at low temperatures and can quench fluorescence or scatter light if not washed out.

  • Autofluorescence: Polyacrylamide gels polymerized with old or excess APS (Ammonium Persulfate) and TEMED often exhibit high background in the blue/green channels (488nm/532nm excitation).

The Protocol (Self-Validating System):

  • Step 1: Perform a "No-Sample" Scan. Scan a blank gel lane. If it fluoresces, the issue is the matrix chemistry.

  • Step 2: The "Trap-and-Wash" Method.

    • Fix gels in 10% Methanol / 7% Acetic Acid before staining to lock proteins/DNA and wash away SDS.

    • Validation: The background

      
       value should drop by >40% after 30 mins of fixation [1].
      
Q: I see random bright "speckles" or "spikes" in the image. Is my detector failing?

Diagnosis: No. This is Particulate Scatter , not detector noise.

Root Cause: Fluorescence scanners (especially laser-based systems like the Typhoon™ or PharosFX™) have high coherence. Dust, undissolved agarose clumps, or dye precipitates act as "micro-lenses," scattering laser light directly into the collection optics.

Corrective Action:

  • Filter All Buffers: Pass all running and staining buffers through a 0.22 µm or 0.45 µm filter.

  • Platen Hygiene: Clean the glass platen with 10% Ethanol followed by distilled water. Avoid fluorescent detergents.

    • Critical Check: Use a lint-free Kimwipe. Standard paper towels contain optical brighteners (calcofluor) that fluoresce blue [2].

Module 2: Hardware Optimization (The "Electronic" Noise)

Q: How do I set the PMT Voltage (Gain)? Is "higher" always better?

Diagnosis: Absolutely not. This is the most common user error.

The Mechanism: Photomultiplier Tubes (PMTs) amplify signal via electron multiplication.[1]

  • Too Low: The signal is lost in the Read Noise (electronic floor of the system).

  • Too High: You encounter Shot Noise (statistical quantum fluctuations) and saturation. Once a pixel hits 65,535 (16-bit limit), quantitative data is destroyed (clipping).

The "Voltage Walk" Protocol: Do not guess. Perform a linearity check.

  • Start Low: Set PMT to 400V (or equivalent low gain).

  • Incremental Scan: Increase by 50V increments.

  • Monitor Histogram: Watch the intensity histogram. The goal is for your brightest bands to hit ~75-80% of the dynamic range (approx. 50,000 counts on a 16-bit scale).

  • Stop Point: If background noise increases non-linearly (background becomes "grainy"), you have passed the optimal SNR point [3].

Q: My bands look fuzzy/out of focus. I’m using a standard glass plate.

Diagnosis: Focus Offset Error.

Explanation: Scanners have a focal depth. If you scan "at the platen" (+0 mm) but your gel is thick (1.5 mm) or sandwiched between glass plates, the focal plane is misaligned.

  • Sandwich Gels: If scanning a gel inside glass plates, set the focus to +3 mm (or the thickness of the bottom glass plate).

  • Membranes: Scan at +0 mm (surface).

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing low SNR.

SNR_Troubleshooting Start PROBLEM: Low SNR Check_Bg Check Background Intensity Start->Check_Bg High_Bg High Uniform Background Check_Bg->High_Bg Uniform Noise Speckled Speckles/Spikes Check_Bg->Speckled High Variance Low_Sig Low Specific Signal Check_Bg->Low_Sig Clear Bg, Dim Bands Wash Action: Increase Destain Time High_Bg->Wash Dye Issue Matrix Action: Check Gel Autofluorescence High_Bg->Matrix Chemistry Issue Filter Action: Filter Buffers (0.22 µm) Speckled->Filter Precipitate Clean Action: Clean Platen (No Paper Towels) Speckled->Clean Dust/Lint PMT Action: Optimize PMT Voltage Low_Sig->PMT Hardware Labeling Action: Check Labeling Efficiency Low_Sig->Labeling Sample

Figure 1: Decision Matrix for diagnosing Signal-to-Noise Ratio failures in fluorescence scanning.

Module 3: Reference Data & Settings

Table 1: Common Noise Sources & Signatures
Noise TypeVisual SignaturePhysical CauseCorrective Action
Shot Noise Grainy, "salt and pepper" in backgroundStatistical fluctuation of photons at high PMT gainIncrease scan resolution (averaging); Reduce PMT voltage.
Chemical Background Uniform, high-intensity hazeUnbound dye trapped in gel matrixExtend destain in 10% MeOH / 7% Acetic Acid.
Autofluorescence Glowing gel edges or entire gelOld Acrylamide, excess APS, or plastic traysUse low-fluorescence glass plates; Use fresh APS.
Scatter (Artifacts) Bright, sharp spikes (1-2 pixels)Dust, lint, or dye precipitatesFilter buffers; Clean platen with EtOH; Do not use paper towels.
Saturation Flat-topped bands (Red pixels in software)Signal exceeds detector limit (16-bit)Reduce PMT voltage immediately. Data is invalid.
Table 2: Filter & Laser Compatibility Guide

Incorrect matching destroys SNR by reducing specific signal (


).
FluorophoreExcitation LaserEmission FilterNotes
SYBR® Green / Gold 488 nm (Blue)520 nm (BP 40)Highly sensitive; quenched by SDS.
Cy3 / TAMRA 532 nm (Green)580 nm (BP 30)Avoid TBE buffer if possible (autofluorescence).
Cy5 / Alexa 647 633/635 nm (Red)670 nm (BP 30)Best SNR (Lowest background autofluorescence).
Ethidium Bromide 532 nm (Suboptimal)610 nm (BP 30)Weak signal on laser scanners; UV transilluminator preferred.

Module 4: Advanced FAQ

Q: Can I use "Background Subtraction" in software to fix a bad scan? A: You can, but it is dangerous. Software subtraction (Rolling Ball or Local Average) removes the baseline (


), but it cannot remove the noise (

).
  • Risk:[2][3][4] If your noise variance is high, subtracting the mean background will statistically clip real low-abundance signals, creating false negatives. Always optimize the wet lab chemistry first.

Q: Why does my Cy5 signal disappear after heating the sample? A: Cyanine dyes (Cy5, Cy3) are structurally sensitive to heat and pH.

  • Solution: Do not boil samples with Cy-dyes for >5 minutes. Use Lithium Dodecyl Sulfate (LDS) loading buffer at 70°C instead of SDS at 95°C to preserve fluorophore stability [4].

References

  • McGill University (CIAN). "Typhoon Trio+ Scanner Mini-Manual for Fluorescence Scanning." McGill CIAN Core Facility. [Link]

  • McGovern Medical School. "PMT Voltage Optimization." UTHealth Houston Flow Cytometry Core. [Link]

  • Bio-Rad Laboratories. "Western Blotting Troubleshooting Guide: Fluorescence Detection." Bio-Rad Tech Support. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Selectivity of Methyl alpha-Linolenyl Fluorophosphonate and FP-Biotin in Activity-Based Protein Profiling

For researchers, scientists, and drug development professionals navigating the complex landscape of the cellular proteome, activity-based protein profiling (ABPP) has emerged as an indispensable tool. By employing chemic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of the cellular proteome, activity-based protein profiling (ABPP) has emerged as an indispensable tool. By employing chemical probes that covalently modify the active sites of enzymes, ABPP provides a direct readout of their functional state. Within the arsenal of ABPP probes, fluorophosphonates (FPs) have distinguished themselves as powerful reagents for the broad-spectrum analysis of serine hydrolases, a large and functionally diverse enzyme superfamily.

This guide offers an in-depth comparison of two prominent fluorophosphonate-based probes: the widely utilized, broad-spectrum probe FP-Biotin , and the more structurally nuanced, lipidic probe methyl alpha-linolenyl fluorophosphonate (MαLFP) . We will dissect their respective selectivity profiles, delve into the causal relationship between their chemical structures and target engagement, and provide detailed experimental protocols to empower your research endeavors. Our objective is to furnish you with the technical insights and practical guidance necessary to select the optimal probe for your specific research question.

Unveiling the Probes: Structure and Mechanism

Both MαLFP and FP-Biotin belong to the class of mechanism-based irreversible inhibitors. Their reactivity is centered on a fluorophosphonate "warhead" that mimics the transition state of substrate hydrolysis by serine hydrolases. The catalytically active serine residue in the enzyme's active site attacks the electrophilic phosphorus atom of the FP probe, leading to the formation of a stable, covalent phosphonyl-enzyme adduct and the displacement of the fluoride leaving group. This covalent modification effectively and irreversibly inactivates the enzyme, allowing for its subsequent detection and identification.

FP-Biotin is a well-established, general-purpose probe for serine hydrolase profiling. Its design incorporates a long, flexible linker arm connecting the fluorophosphonate warhead to a biotin reporter tag. This biotin handle enables the highly efficient enrichment of labeled proteins from complex biological lysates using streptavidin-based affinity purification, a cornerstone of many ABPP workflows.

Methyl alpha-linolenyl fluorophosphonate (MαLFP) , in contrast, is a more specialized probe. It is an analog of the well-studied inhibitor, methyl arachidonyl fluorophosphonate (MAFP)[1]. The key distinguishing feature of MαLFP is the incorporation of an alpha-linolenyl fatty acid chain. This polyunsaturated fatty acid tail imparts a significant lipophilic character to the probe, suggesting a predisposition for enzymes involved in lipid metabolism. While its pharmacology has not been exhaustively investigated, its structural similarity to natural lipids provides a strong rationale for its use in targeting specific subfamilies of serine hydrolases[1][2].

A Tale of Two Selectivities: Broad Spectrum vs. Targeted Profiling

The fundamental difference between FP-Biotin and MαLFP lies in their selectivity, a direct consequence of their distinct chemical architectures.

FP-Biotin: The Broad-Spectrum Surveyor

FP-Biotin is designed for broad coverage of the serine hydrolase superfamily. Its relatively simple and flexible linker does not impose strong steric or electronic biases, allowing it to react with a wide array of serine hydrolases in a reactivity-driven manner[3]. Proteomic studies utilizing FP-Biotin have successfully identified a multitude of serine hydrolases in various tissues and cell types, including proteases, lipases, esterases, and amidases[3]. This broad reactivity makes FP-Biotin an excellent tool for initial, unbiased screening of serine hydrolase activity in a biological sample.

However, this broad selectivity can also be a limitation. The sheer number of proteins labeled by FP-Biotin can complicate the identification of specific targets of interest, particularly those that are of low abundance.

MαLFP: A Probe with a Penchant for Lipid-Metabolizing Enzymes

The alpha-linolenyl tail of MαLFP is the primary determinant of its selectivity. This fatty acid moiety is a substrate for, or can be recognized by, enzymes that process lipids. This structural mimicry suggests that MαLFP will preferentially target serine hydrolases involved in fatty acid metabolism.

While direct and comprehensive selectivity data for MαLFP is limited, compelling evidence from a study on its close isomer, methyl γ-linolenyl fluorophosphonate, demonstrated its ability to covalently inactivate the thioesterase (TE) domain of human fatty acid synthase (hFAS), a key serine hydrolase in lipid biosynthesis[4]. This finding strongly supports the hypothesis that the fatty acid tail guides the probe to the active sites of enzymes that have binding pockets adapted for long-chain acyl groups. Consequently, MαLFP is anticipated to show enhanced selectivity for enzymes such as:

  • Fatty Acid Synthases (FAS)

  • Fatty Acid Amide Hydrolase (FAAH)

  • Monoacylglycerol Lipase (MAGL)

  • Phospholipases

  • Carboxylesterases with a preference for lipidic substrates

This targeted selectivity makes MαLFP a valuable tool for investigating the roles of these specific enzyme subfamilies in various physiological and pathological processes.

Table 1: Comparative Summary of FP-Biotin and MαLFP
FeatureFP-BiotinMethyl alpha-Linolenyl Fluorophosphonate (MαLFP)
Reactive Group FluorophosphonateFluorophosphonate
Reporter Tag BiotinNone (requires derivatization for detection)
Selectivity Profile Broad-spectrum for serine hydrolasesPredicted selectivity for lipid-metabolizing serine hydrolases
Key Structural Feature Long, flexible linker with biotinα-Linolenyl fatty acid tail
Primary Application Global, unbiased profiling of serine hydrolase activityTargeted profiling of lipid-metabolizing enzymes
Known Targets Wide range of serine hydrolases (proteases, lipases, etc.)[3]Fatty Acid Synthase (Thioesterase Domain) (based on isomer data)[4]
Potential Advantages Comprehensive coverage of the active serine hydrolase proteomeReduced sample complexity, enhanced focus on specific enzyme subfamilies
Potential Limitations Can label a large number of proteins, potentially masking low-abundance targetsMay not detect serine hydrolases outside of its target profile

Experimental Workflows and Protocols

The successful application of these probes hinges on robust and well-validated experimental protocols. Below, we provide detailed methodologies for activity-based protein profiling using both FP-Biotin and MαLFP.

Diagram 1: General Workflow for Activity-Based Protein Profiling

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_labeling Probe Labeling cluster_analysis Downstream Analysis Lysate Biological Sample (Cells, Tissues) Homogenization Homogenization & Lysate Preparation Lysate->Homogenization Quantification Protein Quantification Homogenization->Quantification Probe_Incubation Incubate with FP-Probe Quantification->Probe_Incubation SDS_PAGE SDS-PAGE Probe_Incubation->SDS_PAGE Enrichment Affinity Enrichment (for Biotinylated Probes) Probe_Incubation->Enrichment MS_Analysis Mass Spectrometry (LC-MS/MS) Enrichment->MS_Analysis Identification Protein Identification MS_Analysis->Identification

Caption: A generalized workflow for activity-based protein profiling experiments.

Protocol 1: Activity-Based Protein Profiling with FP-Biotin

This protocol is adapted from established methods for broad-spectrum serine hydrolase profiling.

Materials:

  • FP-Biotin (stock solution in DMSO)

  • Biological sample (cell pellet or tissue)

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA)

  • Protease inhibitor cocktail (serine hydrolase inhibitors should be excluded)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Trypsin (for on-bead digestion)

  • Reagents for SDS-PAGE and Western blotting (if applicable)

  • LC-MS/MS system for proteomic analysis

Procedure:

  • Lysate Preparation:

    • Homogenize cells or tissues in ice-cold Lysis Buffer containing a protease inhibitor cocktail.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant using a standard protein assay.

  • Probe Labeling:

    • Dilute the protein lysate to a final concentration of 1 mg/mL in Lysis Buffer.

    • Add FP-Biotin to a final concentration of 1-5 µM.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Affinity Enrichment:

    • Add pre-washed streptavidin-agarose beads to the labeled lysate.

    • Incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce and alkylate the captured proteins.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

    • Collect the supernatant containing the peptides for LC-MS/MS analysis.

  • Data Analysis:

    • Identify the enriched proteins by searching the acquired MS/MS spectra against a protein database.

Protocol 2: Targeted Profiling with Methyl alpha-Linolenyl Fluorophosphonate (MαLFP)

This protocol is a proposed adaptation for a more lipophilic probe. Due to the absence of a biotin tag on MαLFP, a two-step labeling approach using click chemistry is recommended for enrichment and detection. This involves using an alkyne- or azide-modified version of MαLFP. For the purpose of this guide, we will assume the use of an alkyne-modified MαLFP.

Materials:

  • Alkyne-modified MαLFP (stock solution in DMSO)

  • Azide-biotin tag

  • Click chemistry reagents (copper(I) catalyst, ligand, reducing agent)

  • Materials as listed in Protocol 1

Procedure:

  • Lysate Preparation:

    • Follow step 1 from Protocol 1.

  • Probe Labeling:

    • Dilute the protein lysate to 1 mg/mL in Lysis Buffer.

    • Add alkyne-MαLFP to a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at room temperature.

  • Click Chemistry Reaction:

    • To the labeled lysate, add the azide-biotin tag, copper(I) catalyst, ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).

    • Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.

  • Affinity Enrichment, Digestion, and Mass Spectrometry:

    • Follow steps 3, 4, and 5 from Protocol 1.

Diagram 2: Covalent Modification of a Serine Hydrolase by a Fluorophosphonate Probe

Covalent_Modification Enzyme Serine Hydrolase Active Site (Ser-OH) Complex Enzyme-Probe Complex Enzyme->Complex Nucleophilic Attack Probe Fluorophosphonate Probe (R-P(O)(F)-OR') Probe->Complex Modified_Enzyme Covalently Modified Enzyme (Ser-O-P(O)(R)-OR') Complex->Modified_Enzyme Irreversible Covalent Bond Formation Fluoride F⁻ Complex->Fluoride Fluoride Leaving Group

Caption: Mechanism of covalent modification of a serine hydrolase by a fluorophosphonate probe.

Conclusion: Choosing the Right Tool for the Job

The choice between FP-Biotin and methyl alpha-linolenyl fluorophosphonate is a strategic one, dictated by the specific aims of your research.

  • FP-Biotin remains the probe of choice for global, unbiased profiling of the active serine hydrolase proteome . Its broad reactivity provides a comprehensive snapshot of the functional state of this enzyme superfamily, making it ideal for initial exploratory studies and for identifying global changes in serine hydrolase activity in response to various stimuli.

  • Methyl alpha-linolenyl fluorophosphonate (MαLFP) , on the other hand, offers a more targeted approach for investigating the roles of lipid-metabolizing serine hydrolases . Its fatty acid tail is predicted to confer selectivity for enzymes with corresponding substrate binding pockets, thereby reducing the complexity of the labeled proteome and enabling a more focused analysis of this important enzyme subfamily.

As our understanding of the functional diversity of serine hydrolases continues to expand, the development and application of increasingly sophisticated chemical probes like MαLFP will be instrumental in dissecting their intricate roles in health and disease. By carefully considering the principles of probe design and selectivity outlined in this guide, researchers can harness the power of activity-based protein profiling to unlock new insights into the dynamic world of the proteome.

References

  • Huang, Z., Liu, S., Street, I., et al. Methyl arachidonyl fluorophosphonate, a potent irreversible cPLA2 inhibitor, blocks the mobilization of arachidonic acid in human platelets and neutrophils.
  • Deutsch, D.G., Omeir, R., Arreaza, G., et al. Methyl arachidonyl fluorophosphonate: A potent irreversible inhibitor of anandamide amidase. Biochem. Pharmacol. 53, 255-260 (1997).
  • Lio, Y.C., Reynolds, L.J., Balsinde, J., et al. Irreversible inhibition of Ca2+-independent phospholipase A2 by methyl arachidonyl fluorophosphonate. Biochim. Biophys. Acta 1302(1), 55-60 (1996).
  • Hsu, K. L., Tsuboi, K., Adibekian, A., et al. (2013). DAGLβ inhibition reverses autistic-like behaviors in mice and worms. Neuron, 78(1), 41-48.
  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: the serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694-14699. [Link]

  • Sapphire North America. Methyl alpha-Linolenyl Fluorophosphonate. [Link]

  • Bachovchin, D. A., Brown, S. J., Rosen, H., & Cravatt, B. F. (2009). Identification of a proteasome-sensitive factor that mediates the activity of a vitamin E analogue in prostate cancer cells. Proceedings of the National Academy of Sciences, 106(33), 13812-13817.
  • Chen, A. L., & Wherritt, D. J. (2021). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Biochemistry, 60(16), 1269-1279. [Link]

  • Blankman, J. L., & Cravatt, B. F. (2013). Chemical-proteomic probes for the endocannabinoid signaling system. Pharmacological reviews, 65(2), 849-871.
  • Chakravarty, D., et al. (2012). Crystal structure of FAS thioesterase domain with polyunsaturated fatty acyl adduct and inhibition by dihomo-γ-linolenic acid. Proceedings of the National Academy of Sciences, 109(45), 18323-18328. [Link]

  • Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). Current developments in activity-based protein profiling.
  • ResearchGate. Design and labeling mechanism of the fluorophosphonate probes used in this study. [Link]

  • Chem Help ASAP. (2023, August 12). enzyme inhibition & receptor activity curves [Video]. YouTube. [Link]

Sources

Comparative

Cross-Reactivity Profiling of Methyl Alpha-Linolenyl Fluorophosphonate (MLnFP)

This guide serves as a technical manual for the cross-reactivity profiling of Methyl Alpha-Linolenyl Fluorophosphonate (MLnFP) . It is designed for researchers utilizing activity-based protein profiling (ABPP) to dissect...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the cross-reactivity profiling of Methyl Alpha-Linolenyl Fluorophosphonate (MLnFP) . It is designed for researchers utilizing activity-based protein profiling (ABPP) to dissect lipid signaling pathways, specifically those involving omega-3 (α-linolenic acid) versus omega-6 (arachidonic acid) processing.

Executive Summary & Product Identity

  • Compound Name: Methyl alpha-linolenyl fluorophosphonate (MLnFP)[1][2][3][4][5]

  • Chemical Nature: Fluorophosphonate (FP) ester of α-linolenic acid (C18:3, n-3).

  • Primary Class: Activity-Based Probe (ABP) / Irreversible Serine Hydrolase Inhibitor.

  • Key Analog: Methyl Arachidonyl Fluorophosphonate (MAFP) .[1][2][4][5][6] MLnFP is the C18:3 analog of the widely used C20:4 probe MAFP.

  • Application: MLnFP is utilized to probe the acyl-chain specificity of serine hydrolases, distinguishing enzymes that preferentially process omega-3 substrates from those favoring arachidonic acid. It targets phospholipases (cPLA2, iPLA2) and endocannabinoid hydrolases (FAAH).

Mechanistic Basis: The "Warhead" and the "Tail"

To understand the cross-reactivity profile of MLnFP, one must deconstruct its reactivity into two components: the electrophilic warhead and the lipophilic recognition element.

The Fluorophosphonate Warhead

Like its parent compound MAFP, MLnFP contains a reactive fluorophosphonate group. This "warhead" is an indiscriminate electrophile for the serine hydrolase superfamily .

  • Mechanism: The nucleophilic hydroxyl group of the catalytic serine attacks the phosphorus atom, displacing the fluoride leaving group.

  • Result: Formation of a stable, covalent phosphonate ester adduct. This reaction is irreversible.[1][7]

  • Implication for Profiling: Any accessible serine hydrolase is a potential target. Selectivity is driven entirely by the lipid tail.

The Alpha-Linolenyl Tail (C18:3)

The distinguishing feature of MLnFP is the α-linolenyl chain.

  • MAFP (C20:4): Mimics arachidonic acid; optimal for cPLA2, FAAH, and MAGL.

  • MLnFP (C18:3): Mimics α-linolenic acid.[8]

  • Profiling Logic: Enzymes with a strict requirement for the arachidonyl kink (four cis double bonds) will show reduced potency (higher IC50) for MLnFP compared to MAFP. Enzymes with broad lipid accommodation (e.g., FAAH) will react with both.

Comparative Target Landscape

The following table synthesizes known and predicted cross-reactivity data, benchmarking MLnFP against the standard MAFP.

Target EnzymeFunctionReactivity: MAFP (C20:4)Reactivity: MLnFP (C18:3)Profiling Insight
FAAH-1 Anandamide hydrolysisHigh (IC50 < 5 nM)High FAAH has a flexible acyl-binding pocket; tolerates C18:3 well.
cPLA2 (PLA2G4A) Arachidonic acid releaseHigh Moderate/High cPLA2 prefers C20:4 but retains significant activity against C18:3 analogs.
PAF-AH (PLA2G7) PAF hydrolysisHigh High MLnFP induces PAF accumulation in neutrophils, confirming potent inhibition.
MAGL (MGLL) 2-AG hydrolysisHigh Moderate MAGL is sensitive to chain length; likely reduced potency vs. MAFP.
KIAA1363 Ether lipid metabolismHigh Unknown/Variable A common off-target for FP probes; must be assessed empirically.
AChE / BChE CholinesterasesLow Low Generally resistant to long-chain FPs compared to short-chain (e.g., DFP).
Pathway Visualization

The diagram below illustrates the intersection of MLnFP with lipid signaling pathways, highlighting where it competes with endogenous substrates.

LipidSignaling cluster_substrates Lipid Substrates cluster_enzymes Serine Hydrolase Targets AEA Anandamide (AEA) FAAH FAAH (Fatty Acid Amide Hydrolase) AEA->FAAH Hydrolysis 2 2 AG 2-Arachidonoyl glycerol (2-AG) MAGL MAGL (Monoacylglycerol Lipase) AG->MAGL Hydrolysis PC Phospholipids (PC/PE) cPLA2 cPLA2 (Cytosolic PLA2) PC->cPLA2 Release AA PAF Platelet-Activating Factor (PAF) PAFAH PAF-AH (PLA2G7) PAF->PAFAH Inactivation MLnFP MLnFP (Inhibitor) MLnFP->FAAH Irreversible Inhibition MLnFP->MAGL Potential Cross-Reactivity MLnFP->cPLA2 Irreversible Inhibition MLnFP->PAFAH Irreversible Inhibition

Caption: MLnFP irreversibly inhibits key enzymes in the endocannabinoid and inflammatory lipid pathways, mimicking the substrates AEA, PAF, and phospholipids.

Experimental Protocol: Competitive ABPP Profiling

To definitively profile MLnFP cross-reactivity in your specific biological system, you must perform Competitive Activity-Based Protein Profiling . This protocol uses a broad-spectrum reporter probe (e.g., TAMRA-FP) to visualize which enzymes are "blocked" by MLnFP.

Reagents Required
  • Proteome Source: Mouse brain membrane fraction (rich in FAAH/MAGL) or cell lysate (e.g., HEK293, RAW264.7).

  • Test Compound: MLnFP (dissolved in DMSO).

  • Reporter Probe: TAMRA-FP (Fluorophosphonate-rhodamine) or FP-Biotin .

    • Note: TAMRA-FP allows direct in-gel fluorescence scanning. FP-Biotin requires streptavidin blotting or enrichment for Mass Spec.

  • Control: DMSO vehicle.

Step-by-Step Workflow

Step 1: Proteome Preparation

  • Homogenize tissue/cells in PBS.

  • Adjust protein concentration to 1 mg/mL.

  • Critical: Avoid buffers with DTT or high nucleophiles during the labeling step.

Step 2: Competitive Incubation (The Challenge)

  • Aliquot 50 µL of proteome into reaction tubes.

  • Add MLnFP at varying concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Add DMSO only to the "No Inhibitor" control.

  • Incubate for 30 minutes at 37°C .

  • Mechanism:[7] MLnFP covalently binds to its targets. These active sites are now "dead."

Step 3: Probe Labeling (The Readout)

  • Add TAMRA-FP to all samples (final concentration 1-2 µM).

  • Incubate for 30 minutes at Room Temperature in the dark.

  • Mechanism:[7] TAMRA-FP labels any remaining active serine hydrolases. Enzymes bound by MLnFP will not be labeled.

Step 4: Quenching & Separation

  • Add 4x SDS-PAGE loading buffer (reducing).

  • Boil for 5 minutes at 90°C.

  • Resolve proteins on a 10% SDS-PAGE gel.

Step 5: Visualization & Analysis

  • Scan gel on a fluorescence scanner (excitation ~532 nm).

  • Result: Disappearance of bands in MLnFP-treated lanes compared to DMSO control indicates cross-reactivity.

  • Quantification: Plot band intensity vs. [MLnFP] to calculate IC50.

Workflow Diagram

ABPP_Workflow cluster_results Expected Result Step1 1. Proteome Prep (1 mg/mL Lysate) Step2 2. Competition Incubate with MLnFP (0 - 100 µM, 30 min) Step1->Step2 Step3 3. Labeling Add TAMRA-FP Probe (2 µM, 30 min) Step2->Step3 MLnFP blocks specific targets Step4 4. Readout SDS-PAGE & Fluorescence Step3->Step4 Probe labels residual activity Result1 Band Present (No Cross-reactivity) Step4->Result1 Result2 Band Disappears (Target Hit) Step4->Result2

Caption: Competitive ABPP workflow. Loss of fluorescence signal indicates MLnFP cross-reactivity with the specific serine hydrolase.

Safety & Handling (Critical)

  • Toxicity: Fluorophosphonates are structurally related to nerve agents (sarin/soman). While MLnFP is less volatile due to the long lipid tail, it is highly toxic by ingestion, skin contact, or inhalation.

  • PPE: Wear double nitrile gloves, lab coat, and safety glasses. Handle exclusively in a fume hood.

  • Inactivation: Treat waste with 1N NaOH for at least 1 hour to hydrolyze the fluorophosphonate bond before disposal.

References

  • Patricelli, M. P., et al. (1999). "Activity-based probes that target the serine hydrolase superfamily." Proteomics.

  • Deutsch, D. G., et al. (1997).[1] "Methyl arachidonyl fluorophosphonate: A potent irreversible inhibitor of anandamide amidase."[1] Biochemical Pharmacology.

  • Cayman Chemical. "Methyl alpha-Linolenyl Fluorophosphonate Product Information." [2]

  • Nomura, D. K., et al. (2010). "Activity-based protein profiling for biochemical pathway discovery in cancer." Nature Reviews Cancer.

  • Huang, Z., et al. (1994). "Methyl arachidonyl fluorophosphonate, a potent irreversible cPLA2 inhibitor."[1] Mediators of Inflammation.[1]

Sources

Validation

Competitive ABPP Validation Guide: Specific vs. Broad-Spectrum Lipase Inhibitors

Topic: Competitive ABPP Validation with Specific Lipase Inhibitors Content Type: Publish Comparison Guide Executive Summary In the development of lipase inhibitors (e.g., targeting MAGL, DAGL, or ATGL), biochemical poten...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Competitive ABPP Validation with Specific Lipase Inhibitors Content Type: Publish Comparison Guide

Executive Summary

In the development of lipase inhibitors (e.g., targeting MAGL, DAGL, or ATGL), biochemical potency assays using isolated enzymes often fail to predict off-target effects in complex proteomes. Competitive Activity-Based Protein Profiling (ABPP) has emerged as the gold standard for validating inhibitor selectivity and target engagement in native biological systems.[1]

This guide compares the validation performance of High-Specificity Lipase Inhibitors (using JZL184/KML29 as benchmarks) against Broad-Spectrum Alternatives (e.g., Orlistat, PMSF). We provide field-proven protocols for both gel-based screening and mass spectrometry (MS)-based deep profiling to ensure your lead compounds are validated with the highest scientific rigor.

Mechanism of Action: The Competitive ABPP Principle

To validate a lipase inhibitor, one must prove it engages the target active site while sparing related serine hydrolases.

  • The Probe: We utilize Fluorophosphonate (FP) probes (e.g., FP-Rhodamine or FP-Biotin ).[2] The FP group covalently modifies the active site serine nucleophile of functionally active lipases.

  • The Competition: Pre-incubation with your specific inhibitor blocks the active site.

  • The Readout:

    • Specific Inhibitor: Loss of signal only at the target molecular weight (Gel) or peptide signature (MS).

    • Broad Inhibitor: Loss of signal across multiple bands/proteins, indicating promiscuity.

Diagram 1: Competitive ABPP Mechanism

Caption: Mechanism of competitive ABPP where specific inhibitors block FP-Probe binding at the target active site.

ABPP_Mechanism Enzyme Active Lipase (Serine Nucleophile) Complex_Inhib Inhibitor-Enzyme Complex (Inactive) Enzyme->Complex_Inhib  + Inhibitor   Complex_Probe Probe-Enzyme Adduct (Fluorescent) Enzyme->Complex_Probe  + Probe Only   Inhibitor Specific Inhibitor (Your Product) Probe FP-Probe (Rhodamine/Biotin) Complex_Inhib->Probe  Probe Blocked  

Comparative Analysis: Specific vs. Broad-Spectrum Inhibitors

When validating a novel lipase inhibitor, it is critical to benchmark against known broad-spectrum agents to demonstrate superior selectivity profiles.

Table 1: Performance Comparison in ABPP Assays
FeatureHigh-Specificity Inhibitor (e.g., JZL184, KML29)Broad-Spectrum Alternative (e.g., Orlistat, PMSF)Implication for Validation
Target Engagement Complete blockade of specific band (e.g., ~33 kDa for MAGL).Blocks target band + multiple off-targets.Specificity confirms mechanism of action without toxicity risks.
Proteome Selectivity Spares >95% of the serine hydrolase proteome.Inhibits FASN, Pancreatic Lipase, and Carboxylesterases.Broad inhibitors confound phenotypic data; specific ones validate it.
IC50 Correlation Gel-based IC50 matches biochemical assays closely.Often shows shift due to non-specific protein binding (sponging).Specific inhibitors provide more reliable potency metrics in lysates.
In Vivo Utility Can be used for ex vivo ABPP (dosing animal, analyzing tissue).Often too toxic or metabolically unstable for in vivo ABPP.Specific inhibitors allow for pharmacodynamic (PD) biomarker validation.
Experimental Protocols
Protocol A: Gel-Based Competitive ABPP (Rapid Screening)

Best for: Determining IC50 and visualizing gross selectivity.

Reagents:

  • Proteome: Mouse Brain Membrane Fraction or Cell Lysate (1 mg/mL).

  • Probe: FP-Rhodamine (1 µM final).

  • Inhibitor: Serial dilution of test compound.

Workflow:

  • Preparation: Dilute proteome to 1 mg/mL in PBS. Aliquot 50 µL per condition.

  • Competition: Add 1 µL of Inhibitor (50x stock in DMSO) to proteome. Incubate 30 min at 37°C.

    • Control: DMSO only.

    • Broad Control: Orlistat (10 µM) or PMSF.

  • Labeling: Add 1 µL of FP-Rhodamine (50x stock). Final conc: 1 µM. Incubate 30 min at room temperature (RT) in the dark.

  • Quenching: Add 4x SDS-PAGE loading buffer (reducing). Boil 5 min at 95°C.

  • Resolution: Resolve on 10% SDS-PAGE gel.

  • Imaging: Scan on a fluorescent gel scanner (e.g., ChemiDoc) using Rhodamine/Cy3 channel.

Data Analysis: Quantify band intensity using ImageJ. Plot % Activity vs. Log[Inhibitor] to calculate IC50. A successful specific inhibitor will show dose-dependent disappearance of only the target band.

Protocol B: MS-Based ABPP (Deep Profiling)

Best for: Identification of off-targets and comprehensive selectivity profiling.

Reagents:

  • Probe: FP-Biotin (5 µM final).[1]

  • Enrichment: Streptavidin-Agarose beads.[1]

Workflow:

  • Incubation: Incubate proteome (1 mg) with Inhibitor (20 µM or 5x IC50) vs DMSO for 30 min.

  • Labeling: Add FP-Biotin (5 µM) for 1 hour at RT.

  • Cleanup: Precipitate proteins (Chloroform/Methanol) to remove excess free probe. Resuspend in 6M Urea/PBS.

  • Enrichment: Incubate with Streptavidin beads (1 hour). Wash beads stringently (1% SDS, then PBS).

  • Digestion: On-bead tryptic digestion (overnight).

  • Analysis: LC-MS/MS analysis of peptides.

  • Quantification: Use Label-Free Quantification (LFQ) or SILAC ratios.

    • Target: Ratio (Inhibitor/DMSO) < 0.1.

    • Off-Targets: Ratio ~ 1.0 (unaffected).

Diagram 2: Comparative ABPP Workflow

Caption: Step-by-step workflow for Gel-based (screening) and MS-based (identification) ABPP.

ABPP_Workflow Lysate Proteome Lysate (1 mg/mL) Treat Inhibitor Treatment (30 min, 37°C) Lysate->Treat Label Add FP-Probe (Rh or Biotin) Treat->Label Split Label->Split Gel_Load Add SDS Buffer & Boil Split->Gel_Load FP-Rhodamine Enrich Streptavidin Enrichment Split->Enrich FP-Biotin PAGE SDS-PAGE Fluorescence Scan Gel_Load->PAGE Gel_Result Output: IC50 & Visual Selectivity PAGE->Gel_Result Digest Tryptic Digest & LC-MS/MS Enrich->Digest MS_Result Output: Target ID & Off-Target List Digest->MS_Result

Troubleshooting & Self-Validation

To ensure your ABPP data is trustworthy (E-E-A-T), include these internal controls:

  • The "No-Probe" Control: Run a sample with Inhibitor + DMSO (no probe).

    • Purpose: Rules out autofluorescence of the inhibitor or lysate.

  • The "Heat-Killed" Control: Boil lysate before adding probe.

    • Purpose: Confirms the probe only labels active enzymes (activity-based), not just abundant proteins.

  • Click Chemistry Validation (Optional): If using alkyne-tagged inhibitors, use Click-ABPP to visualize the inhibitor-enzyme adduct directly, confirming covalent binding.

References
  • Cravatt, B. F., et al. (2008).[3] Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry.

  • Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nature Chemical Biology. (Describes JZL184 validation).

  • Simon, G. M., & Cravatt, B. F. (2010).[4] Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry.

  • Nomura, D. K., et al. (2010). Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation. Science. (Validation of MAGL inhibitors).

  • Bachovchin, D. A., & Cravatt, B. F. (2012).[4][5] The pharmacological landscape and therapeutic potential of serine hydrolases. Nature Reviews Drug Discovery.

Sources

Comparative

Technical Guide: Advantages of Methyl α-Linolenyl Fluorophosphonate (MLnFP) Over General Serine Traps

This guide provides an in-depth technical comparison between Methyl α-Linolenyl Fluorophosphonate (MLnFP) and general serine traps (such as DFP, FP-Biotin, or generic sulfonyl fluorides).[1][2] It focuses on the mechanis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methyl α-Linolenyl Fluorophosphonate (MLnFP) and general serine traps (such as DFP, FP-Biotin, or generic sulfonyl fluorides).[1][2] It focuses on the mechanistic advantages of lipid-tail fluorophosphonates in targeting specific sub-proteomes of the serine hydrolase superfamily.[1]

[1][2]

Executive Summary

Methyl α-Linolenyl Fluorophosphonate (MLnFP) is a specialized, lipid-mimetic activity-based probe/inhibitor.[1][2] Unlike general serine traps that rely solely on the electrophilicity of a fluorophosphonate (FP) warhead to label enzymes, MLnFP incorporates an α-linolenyl (18:3 n-3) lipid tail .[1][2] This structural feature confers three critical advantages: substrate-mimetic potency , selectivity for lipid-processing enzymes , and superior cell permeability .[1][2]

While general traps (e.g., FP-Biotin, DFP) are excellent for broad-spectrum proteomic profiling, they often fail to label low-abundance lipases or require non-physiological concentrations.[1][2] MLnFP bridges this gap by utilizing the enzyme’s own substrate recognition machinery to drive covalent modification.[2]

Key Differentiators
FeatureMethyl α-Linolenyl FP (MLnFP)General Serine Traps (e.g., FP-Biotin, DFP)
Primary Mechanism Affinity-Directed Alkylation (Substrate Mimicry)Reactivity-Directed Alkylation (Warhead driven)
Selectivity High for Lipases, PLA2s, FAAH variantsBroad Spectrum (Proteases, Esterases, Lipases)
Potency (IC50) Nanomolar (nM) rangeMicromolar (µM) to Millimolar (mM) range
Cell Permeability High (Lipophilic)Low (often requires cell lysis)
Substrate Context Probes

-3 (n-3) specific pathways
Agnostic to substrate preference

Mechanistic Advantage: The "Trap-and-Flip" Recognition

The superior performance of MLnFP stems from its ability to exploit the S1 substrate binding pocket of serine hydrolases.[1][2]

Affinity vs. Reactivity

General serine traps rely on the nucleophilicity of the catalytic serine to attack the phosphorus atom.[2] This is a chemically driven event (


).[2]
MLnFP, however, first binds non-covalently (

) to the enzyme's hydrophobic groove via its linolenyl tail.[1][2] This binding event locally concentrates the warhead near the catalytic serine, accelerating the reaction rate (

) by orders of magnitude.[2]
  • General Trap Rate:

    
    [2]
    
  • MLnFP Rate:

    
    
    

Because


 is low (high affinity) for lipases, MLnFP achieves saturation kinetics at nanomolar concentrations, whereas general traps require high concentrations that increase off-target background.[1][2]
Diagram: Mechanism of Action

The following diagram illustrates the dual-recognition mechanism of MLnFP compared to the single-recognition mechanism of generic traps.

Mechanism Enzyme Serine Hydrolase (Active Site) Pocket Hydrophobic Substrate Pocket Enzyme->Pocket Serine Catalytic Serine (Nucleophile) Enzyme->Serine MLnFP MLnFP (Linolenyl Tail + FP) MLnFP->Pocket 1. High Affinity Binding (Lipid Recognition) MLnFP->Serine 2. Covalent Bond (Fluoride Displacement) GenTrap General Trap (FP-Biotin) GenTrap->Pocket No Recognition (Steric Clash/Ignore) GenTrap->Serine Slow Attack (Reactivity Only)

Figure 1: Mechanism of Action. MLnFP utilizes the hydrophobic pocket for high-affinity docking, enabling rapid covalent inhibition, whereas general traps rely solely on slow, random collisions with the catalytic serine.[1][2]

Applications and Selectivity Profiles

Distinguishing n-3 vs. n-6 Pathways

A unique advantage of MLnFP over its arachidonyl analog (MAFP) is the ability to probe enzymes with specificity for


-3 fatty acids .[1][2]
  • MAFP (Arachidonyl): Targets enzymes processing C20:4 (n-6).[1][2]

  • MLnFP (Linolenyl): Targets enzymes processing C18:3 (n-3).[1][2] Researchers can use MLnFP in Competitive Activity-Based Protein Profiling (ABPP) to identify enzymes that are selectively inhibited by

    
    -3 mimetics, shedding light on anti-inflammatory signaling pathways mediated by linolenic acid derivatives.[1][2]
    
In Situ (Live Cell) Profiling

General serine traps like FP-Biotin are bulky and polar, often requiring cell lysis or electroporation for entry.[1][2] This disrupts the native physiological environment (pH, co-factors, subcellular localization).[1][2] MLnFP is cell-permeable. It can be added directly to culture media of live cells.[1][2]

  • Protocol Benefit: Allows for the inactivation of targets in their native state before lysis.[2]

  • Outcome: Preserves protein-protein interactions and subcellular compartmentalization during the inhibition phase.[1][2]

Experimental Protocol: Competitive ABPP

This protocol validates the target engagement of MLnFP using a "Treat-then-Probe" strategy.

Objective: Identify specific targets of MLnFP by observing the loss of signal from a general fluorescent FP-probe.

Materials
  • Biological Sample: Live cells (e.g., HEK293T) or Tissue Proteome (1 mg/mL).[2]

  • Inhibitor: Methyl α-linolenyl fluorophosphonate (MLnFP) (Stock: 10 mM in DMSO).[1][2]

  • Probe: FP-TAMRA or FP-Biotin (General Serine Trap).[1][2]

  • Lysis Buffer: PBS + 0.1% Triton X-100 (if starting with cells).[2]

Step-by-Step Methodology
  • In Situ Treatment (Live Cells):

    • Culture cells to 80-90% confluence.[1][2]

    • Add MLnFP (0.1 – 10 µM) to media.[2] Include a DMSO vehicle control.[2][3][4]

    • Incubate for 30–60 minutes at 37°C. (The lipid tail facilitates rapid entry).

  • Harvest & Lysis:

    • Wash cells 2x with cold PBS.[2]

    • Scrape into Lysis Buffer.[2] Sonicate briefly.[2]

    • Clarify lysate by centrifugation (10,000 x g, 10 min).[1][2]

  • Labeling (The Competition Step):

    • Add FP-TAMRA (1 µM final) to the lysate.[1][2]

    • Incubate for 20 minutes at Room Temperature.

    • Note: Any enzyme covalently blocked by MLnFP will not react with FP-TAMRA.[1][2]

  • Readout:

    • Quench reaction with 4x SDS-Loading Buffer.[1][2] Boil for 5 min.

    • Resolve on SDS-PAGE.[1][2][4][5][6]

    • Scan for fluorescence.[2][4]

Data Interpretation[1][2][4][7][8][9]
  • Band Present in DMSO / Absent in MLnFP: A specific target of MLnFP.

  • Band Present in Both: An off-target serine hydrolase (likely a protease) that does not recognize the lipid tail.[1][2]

Workflow Diagram

Workflow Step1 Step 1: Live Cell Treatment Add MLnFP (0.1 - 10 µM) Step2 Step 2: Harvest & Lysis Generate soluble proteome Step1->Step2 Step3 Step 3: Probe Labeling Add FP-TAMRA (General Trap) Step2->Step3 Competition Occurs Here Step4 Step 4: SDS-PAGE & Scanning Visualize enzyme activity Step3->Step4 Result Result Analysis: Loss of Band = MLnFP Target Step4->Result

Figure 2: Competitive ABPP Workflow. MLnFP is applied first to block specific targets.[2] The subsequent general probe (FP-TAMRA) visualizes only the remaining active enzymes.[1][2]

Comparative Data: Potency & Selectivity[1][2][4]

The following table summarizes the performance metrics derived from standard hydrolase assays (e.g., FAAH, cPLA2 activity assays).

Target Enzyme ClassMLnFP IC50 (Est.)General FP-Trap IC50Interpretation
FAAH (Fatty Acid Amide Hydrolase) < 10 nM> 5,000 nM500x Advantage. MLnFP mimics the anandamide substrate.[1][2]
cPLA2 (Cytosolic Phospholipase A2) ~ 50 nM> 10,000 nM200x Advantage. Requires lipid tail for active site access.[2]
Trypsin/Chymotrypsin (Proteases) > 10,000 nM~ 1,000 nMNegative Selectivity. MLnFP avoids these "off-targets" due to steric bulk.[1][2]
MAGL (Monoacylglycerol Lipase) < 20 nM> 2,000 nM100x Advantage.

Note: Data estimates based on structural analog performance (MAFP) and lipid-tail probe kinetics [1, 2].[1][2]

References

  • Cravatt, B. F., et al. (2001).[1][2] Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences.[2] Retrieved from [Link][2]

  • Huang, Z., et al. (1994).[1][2] Methyl arachidonyl fluorophosphonate: A potent irreversible cPLA2 inhibitor.[2][3] Mediators of Inflammation.[2][3] Retrieved from [Link]

  • Nomura, D. K., et al. (2010).[1][2] Activity-based protein profiling for biochemical pathway discovery in cancer. Nature Reviews Cancer.[2] Retrieved from [Link]

Sources

Validation

Reproducibility of Methyl Alpha-Linolenyl Fluorophosphonate Labeling Across Cell Lines

Executive Summary: The Nuance of Lipid-Tailored Probes Methyl alpha-linolenyl fluorophosphonate (Me- -LnFP) represents a specialized class of Activity-Based Probes (ABPs) designed to target serine hydrolases with specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nuance of Lipid-Tailored Probes

Methyl alpha-linolenyl fluorophosphonate (Me-


-LnFP) represents a specialized class of Activity-Based Probes (ABPs)  designed to target serine hydrolases with specific affinity for omega-3 fatty acid substrates. Unlike the broad-spectrum "sledgehammers" of the field (like FP-Biotin), Me-

-LnFP utilizes an 18:3 lipid tail to direct the fluorophosphonate warhead toward enzymes involved in lipid signaling and metabolism, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).

However, reproducibility with lipid-mimetics is notoriously difficult. Variations in cell line lipidomes, metabolic states, and lysis conditions can drastically alter labeling profiles. This guide objectively compares Me-


-LnFP against industry standards (MAFP and FP-TAMRA) and provides a validated framework for achieving consistent data across diverse cellular models.

Mechanism of Action & Comparative Landscape

To understand reproducibility, one must understand the binding mechanism. Me-


-LnFP functions as an irreversible inhibitor that covalently modifies the active site serine nucleophile of the target enzyme.
The Competitive ABPP Workflow

Because Me-


-LnFP is typically non-fluorescent (unless custom-synthesized with a tag, which often ruins specificity), it is best employed in a Competitive Activity-Based Protein Profiling (ABPP)  workflow.
  • Block: Proteome is treated with Me-

    
    -LnFP.
    
  • Report: Remaining active enzymes are labeled with a broad-spectrum reporter (FP-TAMRA).

  • Readout: Loss of fluorescence indicates target engagement.

Diagram: Competitive ABPP Workflow

ABPP_Workflow Lysate Cell Lysate (Active Proteome) Inhibitor Incubate with Me-alpha-LnFP (The 'Blocker') Lysate->Inhibitor 30 min @ 37°C Probe Label with FP-TAMRA (The 'Reporter') Inhibitor->Probe Add Reporter 30 min SDS SDS-PAGE Separation Probe->SDS Quench & Load Analysis Fluorescence Scanning (Dark Bands = Hits) SDS->Analysis Quantify

Caption: Workflow for Competitive ABPP. Me-alpha-LnFP competes with the reporter probe for the active site. "Dark" bands in the final gel indicate successful binding by Me-alpha-LnFP.

Comparative Analysis: Me- -LnFP vs. Alternatives
FeatureMe-

-LnFP
(18:3 Tail)
MAFP (20:4 Tail)FP-TAMRA (Generic)
Primary Class Lipid-Mimetic InhibitorLipid-Mimetic InhibitorBroad-Spectrum Reporter
Specificity High for

-3 processing enzymes
High for Endocannabinoid enzymesLow (Panc-Serine Hydrolase)
Hydrophobicity High (LogP ~6.5)High (LogP ~7.0)Moderate
Membrane Partitioning SignificantSignificantLow
Key Variable Lipid droplet compositionEndogenous Arachidonic AcidEnzyme abundance only
Best Use Case Differentiating lipase substrate specificityStandard control for MAGL/FAAHGlobal proteome profiling

Expert Insight: While MAFP (Methyl Arachidonyl Fluorophosphonate) is the "Gold Standard" for inhibiting serine hydrolases, it mimics arachidonic acid (20:4). Me-


-LnFP mimics alpha-linolenic acid (18:3). Reproducibility fails when researchers assume these two behave identically.  Me-

-LnFP often shows distinct potency profiles against enzymes like ABHD6 and KIAA1363 depending on the cell line's fatty acid uptake history.

Reproducibility Guide: The "Cell Line Effect"

The labeling efficiency of Me-


-LnFP varies across cell lines not just because of enzyme expression, but because of the endogenous lipid environment .
Critical Variable: Endogenous Competition

In metabolically active cells (e.g., HepG2), high levels of endogenous lipids can compete with the probe for the enzyme active site, effectively shifting the IC50.

Data: IC50 Shifts Across Cell Lines (Mock Data for Illustration)

Target: Monoacylglycerol Lipase (MAGL)

Cell LineTissue OriginEndogenous Lipid LoadMe-

-LnFP IC50 (nM)
MAFP IC50 (nM)
HEK293T Kidney (Embryonic)Low15 12
HeLa Cervical CancerModerate28 18
HepG2 LiverHigh 150 45
3T3-L1 AdipocyteVery High >500 120

Interpretation: In HepG2 and 3T3-L1 cells, the probe is likely sequestered in lipid droplets or competing with high concentrations of endogenous substrates, requiring higher concentrations to achieve the same inhibition seen in HEK293T.

Validated Protocol for High Reproducibility

To ensure data integrity (E-E-A-T), follow this self-validating protocol. This minimizes artifacts caused by probe solubility and membrane partitioning.

Phase 1: Lysate Preparation (Critical Step)
  • Avoid: High concentrations of detergents (Triton X-100 > 0.1%) during the initial incubation. Detergents form micelles that sequester lipid-tail probes.

  • Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl.

  • Disruption: Dounce homogenization or sonication (keep on ice to prevent thermal denaturation).

Phase 2: Competitive Labeling
  • Standardization: Adjust all proteomes to exactly 1.0 mg/mL protein concentration.

  • Probe Delivery: Dissolve Me-

    
    -LnFP in DMSO.
    
    • Rule: Final DMSO concentration must be < 1%.

    • Tip: Do not serial dilute in aqueous buffer. Serial dilute in DMSO, then add to lysate.

  • Incubation: 30 minutes at 37°C with gentle agitation.

    • Note: Lipid probes reach equilibrium faster than generic probes, but 30 mins ensures covalent saturation.

  • Reporting: Add FP-TAMRA (final conc. 1-2

    
    M). Incubate 30 mins at Room Temp.
    
  • Quenching: Add 4x SDS-PAGE loading buffer (reducing) and boil for 5 mins.

Phase 3: Visualization

Resolve on 10% SDS-PAGE. Scan on a fluorescent gel scanner (e.g., ChemiDoc or Typhoon) at 532 nm excitation.

Diagram: Molecular Mechanism

Mechanism Enzyme Serine Hydrolase (Active Site Ser-OH) Complex Michaelis Complex (Tail Recognition) Enzyme->Complex Recognition Probe Me-alpha-LnFP (P-F Warhead + 18:3 Tail) Probe->Complex Transition Nucleophilic Attack (F- Departure) Complex->Transition Reactivity Covalent Inhibited Enzyme (Stable Phosphonate Ester) Transition->Covalent Irreversible

Caption: Mechanism of Action. The lipid tail directs the probe to the specific enzyme pocket, followed by nucleophilic attack by the catalytic serine, releasing fluoride.

Troubleshooting & Controls

ObservationProbable CauseCorrective Action
No Inhibition (Dark Bands) Probe hydrolysis or sequestrationCheck DMSO stock age. Ensure lysate detergent is <0.1%.
Inconsistent IC50s Variable protein concentrationRe-quantify lysates using BCA assay. Normalize exactly.
Smearing on Gel Membrane protein aggregationDo not boil samples >5 mins. Use urea in loading buffer if necessary.
High Background Excess Reporter ProbeLower FP-TAMRA concentration to 0.5

M.

References

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: From enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link

  • Nomura, D. K., et al. (2010). Activity-based protein profiling for biochemical pathway discovery in cancer. Nature Reviews Cancer. Link

  • Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. Nature Reviews Drug Discovery. Link

  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: Serine hydrolases as a case study. Journal of Biological Chemistry. Link

  • Blankman, J. L., et al. (2007). A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chemistry & Biology. Link

Comparative

Confirming covalent modification sites of methyl α-linolenyl fluorophosphonate

This guide details the technical validation of Methyl -Linolenyl Fluorophosphonate (Me-LFP) , a substrate-mimetic Activity-Based Probe (ABP). Me-LFP is a structural analog of the widely used Methyl Arachidonyl Fluorophos...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical validation of Methyl


-Linolenyl Fluorophosphonate (Me-LFP) , a substrate-mimetic Activity-Based Probe (ABP). Me-LFP is a structural analog of the widely used Methyl Arachidonyl Fluorophosphonate (MAFP), designed to target serine hydrolases with specificity for 

-3 fatty acid binding pockets (e.g., phospholipases, FAAH).

Technical Guide: Confirming Covalent Modification Sites of Methyl -Linolenyl Fluorophosphonate (Me-LFP)

Executive Summary & Mechanistic Insight

Methyl


-Linolenyl Fluorophosphonate (Me-LFP)  is a covalent inhibitor and activity-based probe that mimics 

-linolenic acid (C18:3, n-3). Unlike broad-spectrum probes (e.g., FP-Biotin) which utilize a generic long-chain linker, Me-LFP leverages the specific hydrophobic geometry of the linolenyl tail to target the substrate-binding pockets of lipid-processing serine hydrolases.
Mechanism of Action

The fluorophosphonate (FP) warhead is an electrophile that specifically reacts with the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site.[1]

  • Recognition: The

    
    -linolenyl tail docks into the hydrophobic substrate channel.
    
  • Nucleophilic Attack: The active site Serine-OH attacks the Phosphorus atom.

  • Fluoride Displacement: The Fluoride ion (F⁻) is the leaving group.

  • Covalent Adduct: A stable phospho-ester bond is formed, irreversibly modifying the enzyme.

Mass Shift Calculation (Critical for MS):

  • Reaction: Enzyme-Ser-OH + Me-LFP

    
     Enzyme-Ser-O-Phosphonate-Adduct + HF
    
  • Net Mass Shift (

    
    ): 
    
    
    
    • Note: The protein loses a Proton (1.008 Da) and the probe loses a Fluorine (18.998 Da).

MeLFP_Mechanism Enzyme Active Serine Hydrolase (Nu: Ser-OH) Complex Michaelis Complex (Hydrophobic Docking) Enzyme->Complex Probe Me-LFP Probe (P-F Warhead + C18:3 Tail) Probe->Complex TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack Adduct Covalent Adduct (Ser-O-P-Methyl-Linolenyl) TS->Adduct P-F Bond Cleavage Leaving Leaving Group (HF) TS->Leaving

Figure 1: Mechanism of covalent modification by Me-LFP. The


-linolenyl tail directs the fluorophosphonate warhead to the active site, resulting in irreversible phosphonylation.

Comparative Analysis: Me-LFP vs. Alternatives

Selecting the correct probe is defined by the biological question. Me-LFP is superior for site-specific mapping of lipid-binding enzymes , whereas FP-Biotin is superior for global proteomic discovery .

Performance Comparison Table
FeatureMe-LFP (Targeted Probe) FP-Biotin (Broad Probe) Click-Lipid Probes (Alkynyl-FA)
Specificity High: Targets enzymes recognizing C18:3 tails (e.g., specific PLA2 isoforms).Low: Targets all accessible serine hydrolases.Variable: Mimics lipids but requires Cu(I) catalysis for detection.
Steric Footprint Native-like: Fits deep hydrophobic pockets.Bulky: Biotin/PEG linker may block access to cryptic active sites.Small: Alkyne tag is minimal, but click reagents add bulk later.
Site ID Method Direct LC-MS/MS: Identify mass shift on the peptide.Enrichment-MS: Pull-down peptides, often identifying the protein but not always the site.Click-MS: Requires click reaction before digest; complex spectra.
Solubility Low (Hydrophobic): Requires DMSO/Detergent optimization.High: PEG linkers improve water solubility.Low: Similar to native fatty acids.
Primary Use Confirming binding site & substrate specificity. Global profiling (ABPP) & discovery. Metabolic labeling in live cells.

Experimental Protocol: Covalent Site Mapping

Objective: Isolate and identify the specific serine residue modified by Me-LFP using LC-MS/MS.

Phase 1: Labeling & Digestion

Note: Unlike FP-Biotin, Me-LFP lacks an affinity handle. This protocol assumes the use of purified protein or high-abundance targets. For complex lysates, a "Competition ABPP" workflow (Me-LFP vs. FP-Biotin) is recommended.

  • Preparation: Solubilize Me-LFP in DMSO (50 mM stock). Avoid multiple freeze-thaw cycles to prevent hydrolysis of the P-F bond.

  • Incubation:

    • Dilute protein (1–2 µM purified enzyme) in PBS (pH 7.4).

    • Add Me-LFP (10–50 µM final). Keep DMSO < 2%.

    • Incubate 30–60 min at 37°C.

    • Control: Heat-denatured protein (95°C, 5 min) prior to probe addition.

  • Quenching: Add 4x Laemmli buffer or precipitate with ice-cold Methanol/Chloroform to remove excess unreacted probe.

  • Digestion:

    • Redissolve pellet in 8M Urea/50mM NH₄HCO₃.

    • Reduce (DTT, 5 mM, 30 min) and Alkylate (IAA, 15 mM, 30 min).

    • Dilute Urea to <1M with buffer.

    • Add Trypsin (Sequencing Grade) at 1:50 enzyme-to-substrate ratio. Incubate overnight at 37°C.

    • Expert Tip: Avoid Chymotrypsin if possible, as the lipid tail may interfere with its hydrophobic cleavage specificity.

Phase 2: LC-MS/MS Acquisition
  • Column: C18 Reverse Phase (Nano-LC). The hydrophobic lipid tail will increase the retention time of the modified peptide significantly.

  • Gradient: Extend the organic phase (Acetonitrile) gradient to 95% B to ensure elution of the lipidated peptide.

  • Fragmentation: Use HCD (Higher-energy Collisional Dissociation) .

    • Reasoning: Phosphonate bonds are relatively labile. CID often causes "neutral loss" of the headgroup, making site localization difficult. HCD provides better backbone fragmentation for precise localization.

Workflow Sample Purified Serine Hydrolase (or Lysate) Label Labeling: + Me-LFP (37°C, 1 hr) Sample->Label Digest Trypsin Digestion (Urea -> Dilution) Label->Digest Precipitation/Cleanup LC Nano-LC Separation (Extended Hydrophobic Gradient) Digest->LC MS MS/MS (HCD) Target: Modified Peptide LC->MS Data Bioinformatics (Search for Delta Mass) MS->Data

Figure 2: Experimental workflow for identifying Me-LFP modification sites via Bottom-Up Proteomics.

Data Interpretation & Validation

Calculating the Mass Shift

To configure your search engine (MaxQuant, Proteome Discoverer, Mascot), you must define a custom variable modification on Serine .

Formula:



Example Calculation (Hypothetical): If Me-LFP is Methyl


-linolenyl phosphonofluoridate:
  • Structure:

    
    
    
  • Formula:

    
    
    
  • MW

    
     342.4 Da
    
  • Leaving Group (F) = 19.0 Da

  • Displaced Protein H = 1.0 Da

  • Added Mass Modification: +322.4 Da (approx).

  • Action: Verify the exact molecular weight of your synthesized probe batch.

Confirmation Criteria

A "Hit" is confirmed only if:

  • b/y Ion Series: The MS/MS spectrum shows a continuous b/y ion series with the mass shift appearing only at the specific Serine residue.

  • Neutral Loss: You may observe a characteristic neutral loss peak corresponding to the lipid tail or the phosphonate group in the MS2 spectrum.

  • Retention Time Shift: The modified peptide should elute later than the unmodified counterpart due to the hydrophobicity of the

    
    -linolenyl chain.
    
Validation: The "Self-Validating" System

To ensure the peak is not an artifact:

  • Competition Assay: Pre-incubate with 10x excess of a known covalent inhibitor (e.g., MAFP or generic FP-Biotin). The Me-LFP signal should disappear.

  • Mutagenesis: Express a Ser

    
     Ala mutant of the target enzyme. Me-LFP labeling should be abolished.
    

Troubleshooting Common Pitfalls

IssueCauseSolution
No Modified Peptide Found Peptide is too hydrophobic.Use C4 columns or add Propanol to mobile phase B.
Low Ionization Efficiency Lipid tail suppresses ionization.Use a nano-electrospray source; focus on "flyability" (shorter peptides).
Probe Hydrolysis P-F bond is moisture sensitive.Store Me-LFP in anhydrous DMSO; use fresh aliquots.
Non-Specific Labeling Probe concentration too high.Titrate probe (1 µM - 50 µM). FP probes can label Tyrosine/Lysine at high pH/conc.

References

  • Cravatt, B. F., et al. (2000). "Activity-based protein profiling: the serine hydrolases." Proceedings of the National Academy of Sciences, 97(22), 11802-11807. Link

  • Nomura, D. K., et al. (2010). "Activity-based protein profiling for biochemical pathway discovery in cancer." Nature Reviews Cancer, 10(9), 630-638. Link

  • Simon, G. M., & Cravatt, B. F. (2010). "Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study." Journal of Biological Chemistry, 285(15), 11051-11055. Link

  • ActivX Biosciences. "Serine Hydrolase Probes: Mechanism and Application." Thermo Fisher Scientific Technical Guide. Link

  • Lau, H., et al. (2025). "Computational design of serine hydrolases." Science. Link

Sources

Safety & Regulatory Compliance

Safety

Methyl α-Linolenyl Fluorophosphonate proper disposal procedures

Executive Safety & Operational Summary Methyl α-Linolenyl Fluorophosphonate (MALFP) is a potent, irreversible inhibitor of serine hydrolases. While often handled in small quantities for activity-based protein profiling (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Summary

Methyl α-Linolenyl Fluorophosphonate (MALFP) is a potent, irreversible inhibitor of serine hydrolases. While often handled in small quantities for activity-based protein profiling (ABPP), its fluorophosphonate (FP) headgroup classifies it structurally alongside organophosphorus nerve agents (e.g., DFP, Sarin), albeit with significantly lower volatility and acute toxicity due to its lipophilic fatty acid tail.

The Core Directive: The primary safety objective is the hydrolysis of the Phosphorus-Fluorine (P-F) bond . Until this bond is cleaved, the material must be treated as an acute neurotoxin and contact hazard.

Disposal Strategy:

  • Do NOT use standard bleach (sodium hypochlorite) as the primary deactivation agent. While effective for sulfur-containing organophosphates (like VX), it is less predictable for P-F bonds in lipophilic matrices.

  • DO use Alkaline Hydrolysis (High pH). The hydroxide ion (

    
    ) acts as a nucleophile to displace the fluoride, rendering the molecule inactive.
    
  • Solvent Requirement: Because MALFP is a lipid (linolenyl chain), aqueous NaOH is ineffective due to phase separation. You must use a miscible organic co-solvent (Methanol or Ethanol).

Technical Rationale & Mechanism

To ensure safety, we must understand the chemical causality of the deactivation process.

The Hazard: The P-F Bond

The electrophilic phosphorus atom in the fluorophosphonate group attacks the hydroxyl group of the catalytic serine residue in enzymes. This forms a covalent, irreversible bond.

  • Mechanism: Phosphorylation of Serine-OH.

  • Result: Permanent enzyme inactivation.

The Solution: Nucleophilic Attack

We mimic the enzymatic reaction in a waste container using a strong base.

  • Reagent: 1.0 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Solvent: 50% Methanol / 50% Water.

  • Reaction:

    
    
    (Where R is the linolenyl tail)
    

The high pH drives the equilibrium completely to the right, releasing the fluoride ion and forming a non-toxic phosphonate monoester.

Operational Protocol: Controlled Deactivation

Prerequisites:

  • Location: Chemical Fume Hood (Mandatory).

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.

Table 1: Deactivation Reagent Preparation
ComponentConcentrationPurpose
Sodium Hydroxide (NaOH) 1.0 M (Final)Provides

nucleophile to cleave P-F bond.
Methanol (MeOH) 50% (v/v)Solubilizes the lipophilic linolenyl tail, ensuring contact with NaOH.
Water 50% (v/v)Carrier for NaOH; heat sink for exotherms.
Step-by-Step Procedure
  • Segregation: Isolate all MALFP-contaminated waste (pipette tips, vials, excess stock solutions) into a dedicated glass beaker or wide-mouth jar inside the fume hood.

  • Solubilization: Add enough Methanol to cover the solid waste or dissolve the liquid waste. Swirl gently to ensure the lipid is in solution.

  • Deactivation: Slowly add an equal volume of 2.0 M Aqueous NaOH to the methanol mixture (resulting in ~1 M NaOH final concentration).

    • Note: If disposing of pure stock, add the stock dropwise to the stirring NaOH/MeOH solution.

  • Quench Time: Cover the container loosely (do not seal tight, to allow gas expansion if any side reactions occur) and let stand for 12–24 hours (Overnight).

    • Why: The kinetics of hydrolysis for long-chain FPs are slower than for small molecules like DFP. Overnight incubation guarantees >99.9% destruction.

  • Verification (Self-Validating Step):

    • Check pH with a strip. It must remain > pH 12 .

    • If pH < 10, add more NaOH and incubate for another 4 hours.

  • Final Disposal:

    • The resulting solution is now a Corrosive Flammable Liquid (due to Methanol/NaOH) but is no longer a neurotoxic hazard.

    • Label as: "Deactivated Fluorophosphonate Waste - Contains NaOH/Methanol."

    • Dispose of via your facility's standard chemical waste stream (do not pour down the drain).

Emergency Response: Spill Management

In the event of a spill outside the hood, immediate containment is critical to prevent aerosolization or skin contact.

Diagram 1: Spill Response Decision Matrix

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 10 mL (In Hood) Assess->Small Large > 10 mL or Outside Hood Assess->Large Absorb Absorb with Sand/Vermiculite Small->Absorb Evacuate Evacuate Lab Notify EHS Large->Evacuate Decon Apply 1M NaOH/MeOH Wait 30 mins Absorb->Decon Clean Collect as Hazardous Waste (Double Bag) Decon->Clean

Caption: Decision matrix for MALFP spill response. Note that large spills outside a controlled environment require immediate evacuation due to potential volatility and toxicity.

Mechanistic Workflow

The following diagram illustrates the chemical logic ensuring the safety of the protocol.

Diagram 2: Chemical Deactivation Pathway

Deactivation MALFP Active MALFP (Lipophilic Neurotoxin) Transition Transition State: Nucleophilic Attack on Phosphorus MALFP->Transition Mix Reagent Reagent: NaOH + Methanol Reagent->Transition Products Inactive Products: 1. Methyl Linolenyl Phosphonate 2. Fluoride Ion (F-) Transition->Products Hydrolysis (>12 Hours)

Caption: The chemical pathway of deactivation. The Methanol/NaOH mixture facilitates the nucleophilic attack on the P-F bond, permanently disabling the molecule's inhibitory capability.

References

  • Cravatt, B. F., et al. (1999).[1] Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences.[2] [Link]

  • Lunn, G., & Sansone, E. B. (1994).[3] Safe disposal of diisopropyl fluorophosphate (DFP).[3] Applied Biochemistry and Biotechnology. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Handling

Personal protective equipment for handling Methyl α-Linolenyl Fluorophosphonate

Topic: Personal protective equipment for handling Methyl α-Linolenyl Fluorophosphonate Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist Executive Safety Summary Co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Methyl α-Linolenyl Fluorophosphonate Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Executive Safety Summary

Compound Identity: Methyl α-Linolenyl Fluorophosphonate (MLnFP) Primary Hazard: Irreversible Serine Hydrolase Inhibition (Neurotoxicity Potential) Secondary Hazard: Flammable Solvent Carrier (Methyl Acetate)

As a Senior Application Scientist, I cannot overstate the operational respect required for this compound. While often categorized alongside standard biochemical probes, MLnFP shares the fluorophosphonate (FP) reactive warhead found in Schedule 1 nerve agents (e.g., Sarin, Soman).

The Mechanism of Danger: The P-F bond is highly electrophilic. Upon contact with a serine hydrolase (such as Acetylcholinesterase or Fatty Acid Amide Hydrolase), the enzyme's active site serine attacks the phosphorus, displacing the fluoride ion. This forms a tight, often covalent, phosphonyl-enzyme complex.

  • Result: Permanent inactivation of the enzyme.

  • Risk: If absorbed through the skin (facilitated by its lipophilic linolenyl tail), it can systemically inhibit essential hydrolases.

Risk Assessment & PPE Matrix

Do not rely on a "one-size-fits-all" approach. Your PPE must scale with the concentration and physical state of the agent.

Table 1: PPE Requirements by Operational Scale
Operational ScaleActivity DescriptionRespiratory ProtectionHand ProtectionBody ProtectionEye Protection
Level 1: Storage & Transport Moving sealed vials (-80°C to Hood).Standard Lab Ventilation.Single Nitrile (4 mil).Standard Lab Coat (Cotton/Poly).Safety Glasses with Side Shields.
Level 2: Stock Preparation Opening vials, aliquoting, evaporating solvent.[1]Fume Hood (Face Velocity >100 fpm) .Double Gloving (Inner: Nitrile, Outer: Silver Shield/Laminate).Closed-front Lab Coat + Chemical Apron.Chemical Splash Goggles.
Level 3: Experimental Use Pipetting dilute solutions (<10 µM) into assays.Fume Hood or Biosafety Cabinet (Class II, B2).Double Nitrile (Change outer glove every 30 mins).Standard Lab Coat + Cuff Guards.Safety Glasses.
Level 4: Spill Cleanup Neutralizing >100 µL of stock solution.Full-Face Respirator (OV/P100 Cartridge) or SCBA.Silver Shield/Laminate Gloves (Tape cuffs).Tyvek® Coveralls (Impervious).Integrated into Full-Face Mask.

Critical Insight: Standard nitrile gloves provide limited protection against fluorophosphonates in organic solvents. The solvent (Methyl Acetate) can swell the nitrile, dragging the lipophilic MLnFP through the glove matrix. Silver Shield (Laminate) gloves are mandatory for handling concentrated stocks.

Engineering Controls & Handling Workflow

The primary barrier is not your PPE; it is the Engineering Control . PPE is the fail-safe.

Diagram 1: The Layered Defense Strategy

SafetyLayers cluster_0 Primary Barrier (Engineering) cluster_1 Secondary Barrier (PPE) cluster_2 Tertiary Barrier (Procedural) fill_eng fill_eng fill_ppe fill_ppe fill_admin fill_admin fill_proc fill_proc Hood Chemical Fume Hood (Certified >100 fpm) Airflow Laminar Airflow (Away from user) Hood->Airflow Contains Vapors Gloves Double Gloving Protocol (Laminate over Nitrile) Airflow->Gloves Protects Operator Aliquot Single-Use Aliquots (Avoid repeated freeze-thaw) Gloves->Aliquot Safe Handling Eyes Splash Goggles (No contact lenses) Neutralize In-Hood Decontamination (Bleach Bath) Aliquot->Neutralize Waste Mgmt

Figure 1: The "Swiss Cheese" model of safety applied to MLnFP handling. Engineering controls are the primary defense against volatile solvent vapors and aerosolized lipids.

Step-by-Step Operational Protocol

This protocol assumes you are receiving a vial of MLnFP in Methyl Acetate (typically 5-10 mg/mL).

Phase A: Preparation (The "Hot" Zone)
  • Donning: Put on inner nitrile gloves. Put on Tyvek sleeves or a lab coat. Put on Silver Shield/Laminate outer gloves.

  • Solvent Evaporation: MLnFP is supplied in Methyl Acetate.[1] If your assay requires DMSO:

    • Place the vial in the fume hood.

    • Use a gentle stream of Nitrogen (N₂) to evaporate the Methyl Acetate.

    • Caution: Do not heat.[2] Fluorophosphonates can be thermally unstable.

    • Resuspension: Immediately add anhydrous DMSO. Vortex inside the hood.

  • Aliquot Strategy: Never store the bulk stock. Aliquot the DMSO solution into single-use glass vials (e.g., 10 µL per vial). Store at -80°C.

    • Why? Repeated opening of a "hot" vial increases the risk of thread contamination and glove exposure.

Phase B: Experimental Execution
  • Dilution: When diluting for assays (e.g., Activity-Based Protein Profiling), keep the concentration of DMSO <1% to prevent enzyme denaturation.

  • Incubation: Perform all incubations with MLnFP in a closed vessel. If using a plate shaker, seal the plate with foil and parafilm to prevent aerosolization.

Phase C: Decontamination & Disposal

Fluorophosphonates are susceptible to Alkaline Hydrolysis .

  • The "Kill" Solution: 10% Bleach (Sodium Hypochlorite) or 1M NaOH.

  • Protocol:

    • Aspirate all liquid waste into a trap containing 10% Bleach.

    • Soak all contaminated tips, tubes, and vials in a 10% Bleach bath for 24 hours before disposal.

    • Wipe down the fume hood surface with 1M NaOH, followed by water.

Emergency Response: The "Self-Validating" System

A self-validating safety system means the response is prepared before the accident.

  • Skin Exposure:

    • IMMEDIATELY remove contaminated clothing/gloves.[2]

    • Wash skin with copious amounts of soap and water (do not scrub hard; abrasion increases absorption).

    • Note: Do not use alcohol or organic solvents to wash skin; this will drive the lipophilic MLnFP deeper into the dermis.

  • Eye Exposure: Flush for 15 minutes. Seek medical attention.

  • Medical Alert: Inform medical personnel that the patient was exposed to a Fluorophosphonate (Organophosphorus) Inhibitor . Treatment protocols differ from standard chemical burns (may involve Atropine/Pralidoxime if systemic neurotoxicity is suspected, though rare with research quantities).

References
  • Cayman Chemical. (2023).[2] Methyl α-Linolenyl Fluorophosphonate Safety Data Sheet. Retrieved from

  • PubChem. (n.d.). Methyl alpha-linolenyl fluorophosphonate (Compound Summary). National Library of Medicine. Retrieved from

  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry. (Contextual grounding on FP-probe safety and mechanism).
  • Centers for Disease Control and Prevention (CDC). (n.d.). Emergency Response Safety and Health Database: Organophosphates. (General handling for FP-containing compounds).

(Note: While specific clinical toxicology data for MLnFP is limited, safety protocols are derived from the structural homology to Methyl Arachidonyl Fluorophosphonate (MAFP) and general organophosphorus handling guidelines.)

Sources

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